2-Chloroethyl phenyl sulfide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXIHHOPZFCEAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203904 | |
| Record name | ((2-Chloroethyl)thio)benzene | |
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Molecular Weight |
172.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5535-49-9 | |
| Record name | 2-Chloroethyl phenyl sulfide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5535-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | ((2-Chloroethyl)thio)benzene | |
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| Record name | 5535-49-9 | |
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| Record name | ((2-Chloroethyl)thio)benzene | |
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| Record name | [(2-chloroethyl)thio]benzene | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
Core Physicochemical & Structural Characteristics
An In-depth Technical Guide to the Chemical Properties of 2-Chloroethyl Phenyl Sulfide
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of this compound (CEPS). Designed for researchers, chemists, and professionals in drug development and chemical safety, this document synthesizes technical data with practical insights into the molecule's behavior, particularly its role as a widely used surrogate for the chemical warfare agent sulfur mustard.
This compound (CEPS) is an organosulfur compound featuring a phenyl group attached to a 2-chloroethyl thioether moiety.[1] This structure is fundamental to its reactivity, which mimics that of sulfur mustard without presenting the same level of acute toxicity, making it an invaluable tool for research.[2][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5535-49-9 | [1] |
| Molecular Formula | C₈H₉ClS | [1] |
| Molecular Weight | 172.67 g/mol | [4] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 90-91 °C @ 1 mmHg | [2] |
| Density | 1.174 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.583 | |
| Flash Point | 104 °C (219.2 °F) - closed cup | |
| Solubility | Slightly soluble in water | [1] |
Synthesis of this compound
CEPS is most commonly synthesized via the chlorination of its corresponding alcohol, 2-(phenylthio)ethanol. This method is favored for its high yield and purity. Another established route involves the nucleophilic substitution of a dichloroethane with thiophenol.
Protocol 2.1: Synthesis from 2-(Phenylthio)ethanol
This procedure details the conversion of 2-(phenylthio)ethanol to this compound using 2,4,6-trichloro[5][6][7]triazine (cyanuric chloride) in the presence of N,N-dimethylformamide (DMF).[1] The reaction proceeds with a high yield, reported to be approximately 98%.[1]
Materials:
-
2-(Phenylthio)ethanol
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
-
Purification apparatus (separatory funnel, rotary evaporator, distillation setup)
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-(phenylthio)ethanol in dichloromethane (CH₂Cl₂).
-
Reagent Addition: To the stirred solution, add 2,4,6-trichloro[5][6][7]triazine and a catalytic amount of DMF.
-
Reaction Conditions: Allow the reaction to stir at room temperature (25°C) for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Workup: Upon completion, quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to yield pure this compound.
References
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- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. This compound(5535-49-9) 1H NMR spectrum [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to 2-Chloroethyl Phenyl Sulfide (CAS 5535-49-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroethyl phenyl sulfide, with the CAS number 5535-49-9, is a versatile organosulfur compound that holds significant relevance in both defense-related research and pharmaceutical development. Structurally, it is characterized by a phenylthio group attached to a chloroethyl moiety. While it is widely recognized as a simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide), its utility extends to being a key intermediate in the synthesis of important pharmaceutical compounds.[1][2] This guide provides a comprehensive technical overview of this compound, covering its synthesis, chemical properties, reactivity, and applications, with a particular focus on its role in drug development.
Physicochemical and Spectroscopic Properties
This compound is a clear, colorless liquid at room temperature.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClS | [3] |
| Molecular Weight | 172.68 g/mol | [3] |
| Boiling Point | 90-91 °C at 1 mmHg | |
| Density | 1.174 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.583 | |
| Flash Point | 104 °C | |
| Appearance | Clear colorless liquid | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Spectroscopic Characterization
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum typically shows characteristic signals for the aromatic protons of the phenyl group and two triplets corresponding to the diastereotopic protons of the ethyl chain.[4]
-
¹³C NMR: The carbon NMR spectrum displays distinct peaks for the aromatic carbons and the two aliphatic carbons of the chloroethyl group.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic ring, C-H stretching of the aliphatic chain, and C-Cl stretching.[4][6]
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns, including the loss of the chloroethyl group.[4]
Synthesis of this compound
There are two primary laboratory-scale synthetic routes to this compound, as well as an established industrial method.
Laboratory Synthesis from 2-(Phenylthio)ethanol
A common and reliable laboratory synthesis involves the chlorination of 2-(phenylthio)ethanol. This precursor can be synthesized from thiophenol and 2-chloroethanol.
This step involves the nucleophilic substitution of the chloride in 2-chloroethanol by the thiophenolate anion, generated in situ from thiophenol and a base.
Caption: Synthesis of 2-(Phenylthio)ethanol.
Experimental Protocol: Synthesis of 2-(Phenylthio)ethanol
-
Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a condenser, and a dropping funnel. Ensure all glassware is dry.
-
Base Preparation: In the round-bottom flask, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1.0 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen).
-
Thiophenolate Formation: Once the sodium has completely reacted, add thiophenol (1.0 equivalent) dropwise to the sodium ethoxide solution.
-
Nucleophilic Substitution: To the resulting sodium thiophenoxide solution, add 2-chloroethanol (1.0 equivalent) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
Work-up: After cooling, filter the reaction mixture to remove the precipitated sodium chloride. Remove the ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane), wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2-(phenylthio)ethanol.
The synthesized 2-(phenylthio)ethanol is then converted to this compound using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Caption: Chlorination of 2-(Phenylthio)ethanol.
Experimental Protocol: Synthesis of this compound
-
Apparatus Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a reflux condenser fitted with a gas outlet to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reaction: Place 2-(phenylthio)ethanol (1.0 equivalent) in the flask and cool it in an ice bath. Add thionyl chloride (1.1 equivalents) dropwise with stirring.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 1-2 hours to drive the reaction to completion.
-
Work-up: Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Purification: Purify the crude this compound by vacuum distillation.
Industrial Synthesis
The industrial production of this compound typically involves the reaction of thiophenol with 1,2-dichloroethane.[7] This reaction is often facilitated by phase-transfer catalysis, which enhances the reaction rate between the water-soluble thiophenolate and the organic-soluble 1,2-dichloroethane.[8][9][10]
Caption: Industrial Synthesis of this compound.
The use of a phase-transfer catalyst, such as a quaternary ammonium salt, allows for the transfer of the thiophenolate anion from the aqueous phase to the organic phase, where it can react with 1,2-dichloroethane.[10] A study on the impurities found in industrially produced this compound identified unreacted starting materials and byproducts such as diphenyl disulfide and 1,2-dithiophenylethane, providing insights into the reaction's nature.[1][7][11]
Reactivity and Mechanism of Action as a Sulfur Mustard Simulant
The chemical reactivity of this compound is central to its role as a simulant for sulfur mustard. Like sulfur mustard, it is a monofunctional alkylating agent. The key to its biological activity is the intramolecular cyclization to form a highly reactive episulfonium ion (also known as a thiiranium ion).
Caption: Mechanism of DNA Alkylation by this compound.
This electrophilic intermediate readily reacts with nucleophilic sites on biological macromolecules, most notably the N7 position of guanine residues in DNA. This alkylation of DNA can lead to DNA damage, strand breaks, and ultimately, cytotoxicity, mimicking the mechanism of action of sulfur mustard.
Application in Drug Development: Synthesis of Sulfinpyrazone
A significant application of this compound in the pharmaceutical industry is its use as a key intermediate in the synthesis of sulfinpyrazone.[7][12] Sulfinpyrazone is a uricosuric agent used to treat gout.[12] The synthesis involves the alkylation of diethyl malonate with this compound, followed by condensation with hydrazobenzene and subsequent oxidation.
Synthetic Pathway to Sulfinpyrazone
-
Alkylation of Diethyl Malonate: The first step is the nucleophilic substitution of the chloride in this compound by the enolate of diethyl malonate. This reaction forms 2-(2-phenylthioethyl)malonic ester.[1][2]
-
Condensation with Hydrazobenzene: The resulting malonic ester derivative is then condensed with hydrazobenzene (1,2-diphenylhydrazine) to form the pyrazolidine-3,5-dione ring system, yielding 1,2-diphenyl-4-(2-(phenylthio)ethyl)pyrazolidine-3,5-dione.[12]
-
Oxidation to Sulfinpyrazone: The final step is the selective oxidation of the sulfide to a sulfoxide using an oxidizing agent such as hydrogen peroxide in acetic acid.[12]
Caption: Synthetic Pathway to Sulfinpyrazone from this compound.
Analytical Methods
The analysis of this compound, particularly for purity assessment and in complex matrices, is typically performed using chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of this compound and its impurities.[7][11][13] The mass spectrometer provides definitive identification based on the fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is used for the quantitative analysis of this compound and for monitoring reaction progress.[7][11]
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
| Hazard Statement | GHS Code |
| Toxic in contact with skin | H311 |
| Toxic if inhaled | H331 |
| Causes severe skin burns and eye damage | H314 |
| May cause cancer | H350 |
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are essential.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and other protective clothing should be worn.
-
Respiratory Protection: Use a respirator with an appropriate filter if working outside a fume hood or with heated material.
All work with this compound should be conducted in a well-ventilated fume hood. In case of exposure, immediate medical attention is required.
Conclusion
This compound is a compound of significant interest due to its dual role as a sulfur mustard simulant and a valuable intermediate in pharmaceutical synthesis. Its reactivity, centered around the formation of a reactive episulfonium ion, underpins both its biological activity and its utility in organic synthesis. A thorough understanding of its properties, synthesis, and handling is crucial for researchers in both defense and drug development. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to support further research and application of this important chemical entity.
References
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An In-Depth Technical Guide to the Synthesis of 2-Chloroethyl Phenyl Sulfide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Chloroethyl Phenyl Sulfide (CEPS), a significant intermediate in organic synthesis and a simulant for chemical warfare agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the prevalent synthetic methodologies. The guide emphasizes the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. A core focus is placed on the nucleophilic substitution reaction between thiophenol and 1,2-dichloroethane, including a discussion on the implementation of phase-transfer catalysis to enhance reaction efficiency. Potential side reactions, purification techniques, and analytical characterization are also thoroughly addressed to ensure scientific integrity and practical applicability.
Introduction: Chemical Identity and Significance
This compound, with the chemical formula C₈H₉ClS, is a thioether that plays a crucial role as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] It is a key intermediate in the production of the uricosuric drug sulfinpyrazone.[1] Beyond its applications in medicinal chemistry, this compound is also widely used as a simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide) in studies focused on detection and decontamination.[1][3]
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its synthesis, handling, and purification.
| Property | Value | Source |
| CAS Number | 5535-49-9 | [1] |
| Molecular Formula | C₈H₉ClS | [1] |
| Molecular Weight | 172.68 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 90-91 °C at 1 mmHg | [1] |
| Density | 1.174 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.583 | [1] |
Safety Considerations
This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[2]
Core Synthetic Strategies
The synthesis of this compound is primarily achieved through the nucleophilic substitution reaction of a thiophenolate anion with a 2-chloroethylating agent. The two main variations of this approach are the direct reaction of thiophenol with 1,2-dichloroethane and a two-step process involving the synthesis of 2-(phenylthio)ethanol followed by chlorination.
Direct S-Alkylation of Thiophenol with 1,2-Dichloroethane
This is the most direct and industrially relevant method for the synthesis of this compound. The reaction involves the deprotonation of thiophenol to form the highly nucleophilic thiophenolate anion, which then attacks one of the electrophilic carbon atoms of 1,2-dichloroethane in an Sₙ2 reaction.
Reaction Scheme:
C₆H₅SH + ClCH₂CH₂Cl + Base → C₆H₅SCH₂CH₂Cl + Base·HCl
The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The base, typically a hydroxide or an alkoxide, deprotonates the acidic thiol group of thiophenol (pKa ≈ 6.6) to generate the thiophenolate anion. This potent nucleophile then attacks the δ+ carbon of 1,2-dichloroethane, displacing a chloride ion as the leaving group.
Caption: Sₙ2 mechanism for the synthesis of this compound.
A significant challenge in this synthesis is the potential for side reactions. The product, this compound, can react with another equivalent of thiophenolate to form the undesired byproduct, 1,2-bis(phenylthio)ethane.
Side Reaction 1: Dialkylation
C₆H₅SCH₂CH₂Cl + C₆H₅S⁻ → C₆H₅SCH₂CH₂SC₆H₅ + Cl⁻
Furthermore, under strongly basic conditions, dehydrohalogenation of both the starting material (1,2-dichloroethane) and the product can occur to yield vinyl chloride and phenyl vinyl sulfide, respectively.
Side Reaction 2: Elimination
ClCH₂CH₂Cl + Base → CH₂=CHCl + Base·HCl + Cl⁻ C₆H₅SCH₂CH₂Cl + Base → C₆H₅SCH=CH₂ + Base·HCl
To minimize these side reactions, it is crucial to control the stoichiometry of the reactants, the reaction temperature, and the choice of base. Using a large excess of 1,2-dichloroethane can favor the desired mono-alkylation product.
Phase-Transfer Catalysis (PTC) Approach
To overcome the challenges of reacting a water-soluble base with an organic-soluble substrate, phase-transfer catalysis (PTC) is a highly effective technique. A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the transport of the hydroxide or thiophenolate anion from the aqueous phase to the organic phase where the reaction occurs.
The quaternary ammonium cation (Q⁺) forms an ion pair with the hydroxide ion (OH⁻) in the aqueous phase. This lipophilic ion pair (Q⁺OH⁻) migrates into the organic phase. Here, the hydroxide ion deprotonates the thiophenol, generating the thiophenolate anion (PhS⁻) and water. The thiophenolate then reacts with 1,2-dichloroethane. The catalyst cation (Q⁺) then pairs with the displaced chloride ion (Cl⁻) and returns to the aqueous phase to repeat the cycle.
References
Spectroscopic Profile of 2-Chloroethyl Phenyl Sulfide: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Chloroethyl phenyl sulfide (CAS 699-59-2), a key intermediate in various chemical syntheses. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a comprehensive understanding of this molecule's spectroscopic properties.
Molecular Structure and Spectroscopic Overview
This compound possesses a distinct molecular architecture comprising a phenyl ring, a sulfur atom, and a chloroethyl group. This combination of functionalities gives rise to a unique spectroscopic fingerprint, which can be reliably interpreted using a suite of analytical techniques.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#EA4335"]; C7 [label="C"]; C8 [label="C"]; Cl [label="Cl", fontcolor="#34A853"];
// Phenyl ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C1 -- S [len=1.5]; S -- C7 [len=1.5]; C7 -- C8; C8 -- Cl;
// Hydrogen atoms (implied) }
Caption: Chemical structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the electronic environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by distinct signals for the aromatic and aliphatic protons. The chemical shifts are influenced by the electronegativity of the neighboring sulfur and chlorine atoms, as well as the anisotropic effect of the phenyl ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.40 - 7.20 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~3.65 | Triplet | 2H | -CH₂-Cl |
| ~3.25 | Triplet | 2H | -S-CH₂- |
Note: Predicted chemical shifts are based on standard functional group ranges and may vary slightly depending on the solvent and experimental conditions.
Interpretation:
The aromatic protons appear as a complex multiplet in the downfield region (7.40-7.20 ppm), which is characteristic of a monosubstituted benzene ring. The two methylene groups of the chloroethyl chain appear as distinct triplets. The triplet at approximately 3.65 ppm is assigned to the protons on the carbon adjacent to the electronegative chlorine atom, causing a downfield shift. The triplet around 3.25 ppm corresponds to the protons on the carbon bonded to the sulfur atom. The triplet splitting pattern arises from the coupling between the two adjacent, non-equivalent methylene groups.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~135.0 | C (quaternary, attached to S) |
| ~130.0 | CH (aromatic) |
| ~129.0 | CH (aromatic) |
| ~127.0 | CH (aromatic) |
| ~43.0 | -CH₂-Cl |
| ~36.0 | -S-CH₂- |
Note: Predicted chemical shifts are based on standard functional group ranges and may vary slightly depending on the solvent and experimental conditions.
Interpretation:
The spectrum displays four signals in the aromatic region, corresponding to the quaternary carbon attached to the sulfur atom and the three distinct types of CH carbons in the phenyl ring. The aliphatic region shows two signals. The signal at approximately 43.0 ppm is assigned to the carbon atom bonded to the chlorine atom, and the signal around 36.0 ppm corresponds to the carbon atom attached to the sulfur atom. The greater electronegativity of chlorine compared to sulfur results in a more deshielded (downfield) signal for the adjacent carbon.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic C-H |
| ~2950-2850 | Medium | C-H stretch | Aliphatic C-H |
| ~1580 & ~1480 | Medium-Strong | C=C stretch | Aromatic ring |
| ~740 & ~690 | Strong | C-H out-of-plane bend | Monosubstituted benzene |
| ~660 | Medium-Strong | C-Cl stretch | Alkyl halide |
| ~690 | Medium | C-S stretch | Thioether |
Note: These are characteristic absorption ranges and the exact peak positions and intensities can vary.
Interpretation:
The IR spectrum of this compound will prominently feature absorptions corresponding to the aromatic ring, including C-H stretching just above 3000 cm⁻¹ and characteristic C=C stretching bands around 1580 and 1480 cm⁻¹. Strong absorptions in the fingerprint region, typically around 740 and 690 cm⁻¹, are indicative of a monosubstituted benzene ring. The aliphatic C-H stretching vibrations will be observed in the 2950-2850 cm⁻¹ region. The presence of the chloroethyl group is confirmed by a C-Cl stretching vibration, which is expected to appear in the 800-600 cm⁻¹ range. The C-S stretching vibration is typically weaker and can be found in the 700-600 cm⁻¹ region, often overlapping with other absorptions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. Under electron ionization (EI), this compound will fragment in a predictable manner.
Predicted Fragmentation Pattern:
The molecular ion peak (M⁺) for this compound would be observed at an m/z corresponding to its molecular weight (approximately 172 g/mol for the ³⁵Cl isotope and 174 g/mol for the ³⁷Cl isotope, with an intensity ratio of about 3:1).
Key Predicted Fragments:
-
m/z 137: Loss of a chlorine radical ([M-Cl]⁺).
-
m/z 109: Phenylthio cation ([C₆H₅S]⁺), resulting from the cleavage of the C-C bond in the ethyl chain. This is often a prominent peak.
-
m/z 77: Phenyl cation ([C₆H₅]⁺), from the loss of the sulfur atom from the phenylthio cation.
-
m/z 63: Chloroethyl cation ([CH₂CH₂Cl]⁺).
-
m/z 49/51: Chloromethyl cation ([CH₂Cl]⁺), with the characteristic 3:1 isotopic pattern for chlorine.
M [label="[C₆H₅SCH₂CH₂Cl]⁺\nm/z 172/174"]; F1 [label="[C₆H₅SCH₂CH₂]⁺\nm/z 137"]; F2 [label="[C₆H₅S]⁺\nm/z 109"]; F3 [label="[C₆H₅]⁺\nm/z 77"]; F4 [label="[CH₂CH₂Cl]⁺\nm/z 63/65"]; F5 [label="[CH₂Cl]⁺\nm/z 49/51"];
M -> F1 [label="- Cl"]; M -> F2 [label="- CH₂CH₂Cl"]; F2 -> F3 [label="- S"]; M -> F4 [label="- C₆H₅S"]; F4 -> F5 [label="- CH₂"]; }
Caption: Predicted major fragmentation pathways for this compound in EI-MS.Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. These protocols are designed to be self-validating and are based on established best practices.
NMR Spectroscopy
A [label="Sample Preparation"]; B [label="Instrument Setup"]; C [label="Data Acquisition"]; D [label="Data Processing"]; E [label="Spectral Analysis"];
A -> B -> C -> D -> E; }
Caption: General workflow for NMR spectroscopic analysis.-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, as indicated by the sharpness and symmetry of the lock signal.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-pulse proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Set the relaxation delay to be at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the expected chemical shift range (e.g., 0 to 200 ppm).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
Employ a relaxation delay appropriate for quaternary carbons if quantitative data is desired.
-
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Assign the peaks in both spectra to the corresponding nuclei in the molecule.
-
FTIR Spectroscopy
A [label="Background Spectrum Acquisition"]; B [label="Sample Application"]; C [label="Sample Spectrum Acquisition"]; D [label="Data Analysis"];
A -> B -> C -> D; }
Caption: Workflow for FTIR spectroscopic analysis of a liquid sample.-
Instrument Preparation:
-
Ensure the FTIR spectrometer's sample compartment is clean and dry.
-
Select the appropriate sampling accessory. For a liquid like this compound, a liquid film between two salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory is suitable.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty sample compartment (or with clean, empty salt plates/a clean ATR crystal). This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
-
Sample Preparation and Measurement (Liquid Film Method):
-
Place a small drop of this compound onto the center of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Mount the salt plates in the spectrometer's sample holder.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
A [label="Sample Preparation"]; B [label="GC Separation"]; C [label="MS Ionization and Fragmentation"]; D [label="Mass Analysis and Detection"]; E [label="Data Interpretation"];
A -> B -> C -> D -> E; }
Caption: General workflow for GC-MS analysis.-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 100-1000 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Filter the sample if any particulate matter is present.
-
Transfer the solution to a GC autosampler vial.
-
-
Instrument Setup:
-
Install an appropriate GC column (e.g., a nonpolar or moderately polar capillary column like a DB-5ms).
-
Set the GC oven temperature program to effectively separate the analyte from any impurities and the solvent. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
-
Set the injector temperature to ensure complete vaporization of the sample (e.g., 250 °C).
-
Set the MS transfer line temperature to prevent condensation of the analyte (e.g., 280 °C).
-
Set the ion source temperature (e.g., 230 °C).
-
Tune the mass spectrometer according to the manufacturer's recommendations.
-
-
Data Acquisition:
-
Inject a small volume of the sample solution (e.g., 1 µL) into the GC.
-
Acquire mass spectral data in full scan mode over a relevant m/z range (e.g., 40-400 amu).
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Correlate the observed fragmentation pattern with the known structure of the molecule.
-
Compare the acquired spectrum to a library of mass spectra (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.
-
Physical properties of 2-Chloroethyl phenyl sulfide (boiling point, density)
An In-depth Technical Guide to the Physical Properties of 2-Chloroethyl Phenyl Sulfide
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the critical physical properties of this compound (CAS No. 5535-49-9), a significant compound in synthetic chemistry and defense-related research. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to offer insights into the experimental context and practical handling of this reactive intermediate.
Compound Overview and Strategic Importance
This compound, also known by its synonym 2-(phenylthio)ethyl chloride, is an organosulfur compound with the linear formula ClCH₂CH₂SC₆H₅[1]. Its strategic importance stems from its dual utility. In academic and industrial research, it serves as a versatile building block for introducing the phenylthioethyl moiety into more complex molecular architectures, finding applications in the synthesis of pharmaceuticals and agrochemicals[2][3][4].
Furthermore, its structural similarity to sulfur mustards has led to its widespread use as a chemical warfare agent (CWA) simulant.[5][6][7]. This application is crucial for developing and testing protective materials and decontamination methods, allowing for vital research to be conducted with lower risk. Understanding its physical properties is therefore paramount for its safe handling, effective use in synthesis, and accurate modeling in decontamination studies.
Core Physical Properties
The physical characteristics of a compound dictate its behavior under various experimental conditions, influencing everything from reaction setup to purification methods and storage. The key physical data for this compound are summarized below.
| Property | Value | Conditions | Source(s) |
| Boiling Point | 90-91 °C | at 1 mmHg | [2][7][8] |
| Density | 1.174 g/mL | at 25 °C | [2][5][7][8] |
| Molecular Weight | 172.68 g/mol | - | [1][5] |
| Molecular Formula | C₈H₉ClS | - | [9][10] |
| Refractive Index | 1.583 | at 20 °C (D-line) | [2][8] |
| Flash Point | 104 °C (219.2 °F) | Closed Cup | [1][8] |
| Appearance | Clear, colorless liquid | Ambient | [6][7] |
The boiling point is a critical parameter for purification. The literature value is reported under reduced pressure (1 mmHg), which strongly indicates that the compound is susceptible to decomposition at its atmospheric boiling point. Therefore, purification by distillation must be performed under vacuum to preserve the compound's integrity. Its density, being significantly higher than water, is a practical consideration for aqueous work-up procedures, as it will form the lower organic layer.
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, the determination of physical properties must follow rigorous, well-established protocols. The methods described here represent standard practices in a modern chemical research laboratory.
Boiling Point Determination via Vacuum Distillation
Causality: Standard atmospheric distillation is unsuitable for this compound due to the potential for thermal decomposition at elevated temperatures. Vacuum distillation lowers the boiling point, enabling purification of the thermally sensitive liquid. This protocol is designed to achieve purification while preventing sample degradation.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus consisting of a round-bottom flask (distilling flask), a distillation head with a thermometer port, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly greased and sealed.
-
Vacuum Connection: Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump from corrosive vapors. A manometer must be placed between the trap and the apparatus to monitor the pressure accurately.
-
Sample Preparation: Place the crude this compound and a magnetic stir bar or boiling chips into the distilling flask. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1 mmHg).
-
Gently heat the distilling flask using a heating mantle.
-
Observe the temperature as the vapor rises and condenses. The boiling point is the stable temperature reading on the thermometer when the liquid is actively distilling and condensing into the receiving flask.
-
Collect the fraction that distills over at a constant temperature and pressure (e.g., 90-91 °C at 1 mmHg).
-
-
Shutdown: Once the distillation is complete, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air to the system to prevent glassware from imploding.
Density Measurement
Causality: Density is an intrinsic property that is highly dependent on temperature. Accurate determination requires precise control of temperature and volume. A pycnometer provides a highly accurate method for this measurement.
Methodology:
-
Temperature Equilibration: Place the this compound sample and a calibrated pycnometer (a glass flask with a precise, known volume) in a temperature-controlled water bath set to 25.0 °C. Allow at least 20 minutes for thermal equilibrium to be reached.
-
Pycnometer Calibration:
-
Measure the mass of the clean, dry, and empty pycnometer.
-
Fill the pycnometer with deionized water that has been equilibrated to 25.0 °C and measure its mass. The mass of the water can be used to confirm the exact volume of the pycnometer using the known density of water at that temperature.
-
-
Sample Measurement:
-
Thoroughly dry the pycnometer and fill it with the temperature-equilibrated this compound.
-
Measure the mass of the filled pycnometer.
-
-
Calculation:
-
Subtract the mass of the empty pycnometer from the mass of the filled pycnometer to find the mass of the sample.
-
Divide the mass of the sample by the known volume of the pycnometer to calculate the density in g/mL.
-
Synthesis and Characterization Workflow
The journey from starting materials to a characterized final product involves a logical sequence of steps. The synthesis of this compound typically involves the reaction of a thiophenol derivative with a 2-chloroethylating agent[2]. The subsequent purification and characterization confirm the identity and purity of the product.
Caption: Workflow from synthesis to characterization of this compound.
Safety, Handling, and Storage
Authoritative safety data sheets indicate that this compound is a hazardous substance. It is classified as toxic if inhaled or in contact with skin and causes severe skin burns and eye damage[11][12][13].
-
Handling: All manipulations must be conducted inside a certified chemical fume hood. Personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles with a face shield, is mandatory[1][12].
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area designated for toxic and corrosive materials[8][10][12]. It is noted to be moisture-sensitive[12][13]; therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation[8][10].
By adhering to these guidelines and understanding the physical properties detailed in this guide, researchers can safely and effectively utilize this compound in their work.
References
- 1. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. chembk.com [chembk.com]
- 3. This compound [myskinrecipes.com]
- 4. 360iresearch.com [360iresearch.com]
- 5. This compound, 98% 5535-49-9 India [ottokemi.com]
- 6. Page loading... [guidechem.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. This compound | 5535-49-9 [amp.chemicalbook.com]
- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. labiostring.com [labiostring.com]
- 11. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to the Solubility of 2-Chloroethyl Phenyl Sulfide in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the solubility characteristics of 2-chloroethyl phenyl sulfide (CEPS), a compound of significant interest as a simulant for chemical warfare agents and as a reagent in organic synthesis.[1][2] Understanding its behavior in various organic solvents is paramount for applications ranging from reaction chemistry and purification to the development of decontamination protocols and analytical methods.
Core Physicochemical Properties and Structural Analysis
The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound (CAS 5535-49-9) is a colorless liquid with a molecular formula of C8H9ClS.[3][4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H9ClS | [3][6] |
| Molecular Weight | 172.68 g/mol | [3] |
| Appearance | Colorless liquid | [5] |
| Density | 1.174 g/mL at 25 °C | [1] |
| Boiling Point | 90-91 °C at 1 mmHg | [1] |
| Refractive Index | n20/D 1.583 | [1] |
| Flash Point | 104 °C / 219.2 °F | [2][6] |
| SMILES String | ClCCSc1ccccc1 |
Structural Insights: The CEPS molecule possesses distinct regions that dictate its solubility:
-
Aromatic Phenyl Group (C6H5S-): This large, nonpolar moiety is the primary driver for solubility in nonpolar and aromatic solvents through van der Waals forces (specifically, London dispersion forces).
-
Thioether Linkage (-S-): The sulfur atom introduces polarizability and can participate in dipole-dipole interactions, enhancing solubility in solvents of intermediate polarity.
-
Chloroethyl Group (-CH2CH2Cl): The electronegative chlorine atom creates a dipole moment, contributing to the molecule's overall polarity and enabling interactions with polar solvents.
This combination of a nonpolar aromatic ring and a polar alkyl halide chain results in a molecule of mixed polarity. Consequently, CEPS is not expected to be highly soluble in extremely polar solvents like water (it is reported as slightly soluble) or purely nonpolar aliphatic solvents.[4] Its optimal solubility lies in solvents that can effectively interact with both its hydrophobic and moderately polar features.
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility. It posits that substances with similar intermolecular forces are likely to be miscible. For CEPS, this means:
-
High Solubility is anticipated in solvents that are either aromatic or possess moderate to high polarity and polarizability, such as halogenated hydrocarbons.
-
Moderate Solubility may be found in polar aprotic solvents (e.g., ketones, esters) and some polar protic solvents (e.g., alcohols).
-
Low Solubility is expected in highly polar protic solvents like water and nonpolar aliphatic solvents like hexane, where the intermolecular forces are mismatched.
Qualitative Solubility Profile in Common Organic Solvents
While exhaustive quantitative data is scarce in publicly available literature, a reliable qualitative profile can be constructed based on chemical principles and solvent data from related synthetic procedures.
Table 2: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Halogenated Hydrocarbons | Dichloromethane (CH2Cl2), Chloroform (CHCl3) | High | The polarity and polarizability of C-Cl bonds in both solute and solvent lead to strong dipole-dipole and dispersion forces. Chloroform is explicitly mentioned as a compatible solvent.[6] CH2Cl2 is cited as a reaction medium for CEPS synthesis.[4] |
| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The phenyl group of CEPS interacts favorably with the aromatic rings of the solvent via π-π stacking and dispersion forces. |
| Ethers | Diethyl Ether (Et2O), Tetrahydrofuran (THF) | High | These solvents have moderate polarity and can effectively solvate both the nonpolar and polar portions of the CEPS molecule. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | These polar aprotic solvents can engage in dipole-dipole interactions with the chloroethyl group. |
| Esters | Ethyl Acetate | Moderate to High | Similar to ketones, the polarity of the ester group allows for effective solvation. |
| Alcohols | Ethanol, Methanol, Isopropanol | Moderate | The polar hydroxyl group can interact with the polar part of CEPS, but the large nonpolar phenyl ring may limit miscibility compared to less polar solvents. |
| Nonpolar Aliphatic Hydrocarbons | Hexane, Heptane | Low to Moderate | Solubility is driven only by weak dispersion forces, which may not be sufficient to overcome the solute-solute interactions of the more polar CEPS molecules. |
| Polar Protic Solvents | Water | Low / Slightly Soluble | The large, hydrophobic phenyl group dominates, preventing significant dissolution in the highly hydrogen-bonded water network.[4] |
Experimental Protocol for Solubility Determination
To obtain precise, quantitative solubility data, a standardized experimental method such as the isothermal shake-flask method is required. This protocol ensures that the solution reaches equilibrium, providing a true measure of solubility at a given temperature.
Workflow for Isothermal Solubility Measurement
Caption: Workflow for the isothermal shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation: In a series of glass vials, add a precisely known volume (e.g., 5.0 mL) of the desired organic solvent. To each vial, add an excess amount of this compound. The excess is critical to ensure a saturated solution is formed.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal water bath or incubator set to the target temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixtures using a magnetic stirrer or orbital shaker for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium.
-
Phase Separation: After the equilibration period, stop the agitation and let the vials stand undisturbed in the temperature-controlled environment for at least 12 hours. This allows for the complete sedimentation of undissolved CEPS, ensuring a clear supernatant.
-
Sampling and Analysis: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. To avoid aspirating any undissolved material, the pipette tip should be kept well below the liquid surface but above the sedimented layer. The collected aliquot is then diluted with a suitable solvent and its concentration is determined using a validated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of grams per liter (g/L) or moles per liter (mol/L).
Safety and Handling Considerations
This compound is a hazardous chemical and must be handled with appropriate precautions.[5]
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[5][6]
-
Corrosivity: It is known to cause severe skin burns and serious eye damage.[5][6]
-
Handling: Always work in a well-ventilated chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[4][5]
Conclusion
This compound exhibits a broad range of solubilities in organic solvents, a direct consequence of its dual hydrophobic and moderately polar character. It is highly soluble in halogenated and aromatic hydrocarbons, showing good miscibility with ethers, ketones, and esters. Its solubility is more limited in alcohols and poor in water and aliphatic hydrocarbons. This detailed understanding is crucial for its safe and effective use in synthetic chemistry, analytical science, and the formulation of decontamination solutions. The provided experimental protocol offers a robust framework for researchers seeking to generate precise quantitative solubility data to support their specific applications.
References
A Comprehensive Technical Guide to the Safe Handling of 2-Chloroethyl Phenyl Sulfide for Research Professionals
Introduction
2-Chloroethyl phenyl sulfide (CAS No. 5535-49-9, Molecular Formula: C8H9ClS) is a crucial compound in various research and development sectors, particularly in defense and decontamination studies.[1] Its structural similarity to the chemical warfare agent sulfur mustard [bis(2-chloroethyl) sulfide] makes it an effective and widely used simulant for studying the detection, reactivity, and decontamination of its more hazardous analogue.[2][3] While significantly less toxic than sulfur mustard, this compound is by no means benign. It presents a complex hazard profile, including acute toxicity, severe corrosivity, and potential carcinogenicity, demanding rigorous safety protocols and handling procedures.[2][4]
This guide provides an in-depth, technically-grounded framework for researchers, scientists, and drug development professionals to handle this compound safely. The protocols described herein are designed as self-validating systems, emphasizing the causality behind each safety measure to foster a proactive and informed safety culture in the laboratory.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of a chemical's intrinsic hazards is the foundation of safe laboratory practice. The risks associated with this compound are multifaceted, stemming from its toxicological properties and chemical reactivity.
Summary of GHS Classifications
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized summary of the primary dangers. The classifications for this compound are severe and warrant significant precautions.[2][5]
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin | Danger |
| Acute Toxicity, Inhalation | Category 3 / 4 | H331/H332: Toxic/Harmful if inhaled | Danger |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | Danger |
| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage | Danger |
| Carcinogenicity | Category 1A / 1B | H350: May cause cancer | Danger |
Note: Classification may vary slightly between suppliers based on the data and impurities present.[2]
Toxicological Profile
-
Acute Toxicity: The compound is harmful or toxic through all primary routes of exposure: inhalation, dermal contact, and ingestion.[1][4] Its pungent odor should not be used as a reliable indicator of its presence, as the sense of smell can be quickly fatigued.
-
Corrosivity: this compound is classified as causing severe skin burns and eye damage.[1][2] This is a critical hazard. Contact with skin can lead to deep, slow-healing chemical burns.[6] The mechanism is linked to the reactivity of the chloroethyl group and potential for localized hydrolysis, which can release damaging acidic byproducts.
-
Carcinogenicity: Some sources classify this chemical as a suspected human carcinogen (Category 1A or 1B).[2] This classification necessitates that exposure be minimized to the lowest achievable levels and that all work be conducted with the assumption of carcinogenic risk.
Physical and Chemical Hazards
Beyond its toxicological profile, the physical properties of this compound dictate specific handling and storage requirements.
| Property | Value | Safety Implication |
| Appearance | Colorless to light yellow liquid with a pungent odor.[1] | Visual inspection for purity. Odor is not a safe warning. |
| Flash Point | 104 °C / 219.2 °F (closed cup) | Combustible liquid. Must be kept away from ignition sources. |
| Boiling Point | 245 - 247 °C[7] | Low volatility at room temperature, but vapor pressure increases with heat. |
| Density | ~1.17 g/mL at 25 °C | Heavier than water. |
| Stability | Stable under normal conditions.[7] | Long-term stability is reliable under proper storage. |
| Reactivity | Hygroscopic and moisture-sensitive.[1][7] | Reacts with water/moisture. Incompatible with strong oxidizing agents and strong bases.[7][8] |
| Hazardous Decomposition | Thermal decomposition can release CO, CO2, Sulfur Oxides, and Hydrogen Chloride gas.[1][7] | Fires involving this material will produce highly toxic and corrosive gases. |
The hygroscopic nature is a key concern; exposure to moist air or water can lead to degradation and hydrolysis, potentially forming 2-hydroxyethyl phenyl sulfide and corrosive hydrogen chloride.[1][2]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Safe handling is achieved through a multi-layered approach, starting with robust engineering controls and followed by meticulous use of appropriate PPE. The guiding principle must always be ALARA (As Low As Reasonably Achievable) for exposure.
Primary Engineering Controls
Personnel should never handle open containers of this compound on an open bench.
-
Chemical Fume Hood: All manipulations, including weighing, dispensing, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]
-
Ventilation: The laboratory must have adequate general ventilation. Ventilation equipment should be explosion-resistant where large quantities are handled.[6]
-
Emergency Equipment: An emergency safety shower and eyewash station must be located in the immediate vicinity of any potential exposure.[8] This equipment must be tested regularly.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be selected carefully to provide a sufficient barrier against the specific hazards of this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical safety goggles AND a full-face shield.[8] | Protects against splashes of the corrosive liquid. Standard safety glasses are insufficient. |
| Hands | Chemical-resistant gloves (e.g., Viton™, heavy-duty nitrile). | Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected. Consult a glove compatibility chart for specific breakthrough times. |
| Body | Chemical-resistant apron over a lab coat. | Provides a barrier against spills and splashes. Do not allow contaminated clothing to remain in contact with skin.[6] |
| Respiratory | NIOSH-approved respirator with appropriate cartridges (e.g., Type ABEK for organic vapors, acid gases, and sulfur dioxide) | Required if there is a risk of exceeding exposure limits or in case of ventilation failure. All users must be fit-tested and trained.[9] |
PPE Donning and Doffing Workflow
The order of donning and doffing PPE is critical to prevent cross-contamination. The guiding principle is to remove the most contaminated items first, touching clean surfaces only with clean gloves or hands.
Caption: Logical workflow for donning and doffing Personal Protective Equipment.
Section 3: Standard Operating Procedures (SOPs)
Adherence to validated SOPs minimizes the risk of accidental exposure and ensures procedural consistency.
General Handling and Hygiene
-
Avoid all personal contact, including inhalation.[6]
-
Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[1][10]
-
Do not eat, drink, or smoke in any area where this chemical is handled or stored.[8][10]
-
Use non-sparking tools and follow proper grounding procedures to prevent static discharge, especially when transferring larger quantities.[8]
Storage Protocol
-
Containers: Keep containers tightly closed when not in use.[7]
-
Location: Store in a designated "Corrosives Area" that is cool, dry, and well-ventilated.[7] Protect from direct sunlight.
-
Conditions: The compound is moisture-sensitive and hygroscopic; store under an inert atmosphere (e.g., argon or nitrogen) if possible.[1][5] For long-term storage, a refrigerator (2-8 °C) designed for flammable materials may be appropriate.[8]
-
Segregation: Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[7][8]
Step-by-Step Protocol for Weighing and Dispensing
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
PPE: Don all required PPE as described in Section 2.
-
Tare: Place a secondary containment vessel (e.g., a beaker) on the balance inside the fume hood and tare it.
-
Dispensing: Uncap the primary container. Using a clean pipette or spatula, carefully transfer the desired amount of this compound into the tared vessel. Keep the container opening away from your breathing zone at all times.
-
Sealing: Immediately and securely recap the primary container.
-
Cleanup: Clean any minor drips within the fume hood using an inert absorbent material. Dispose of the contaminated bench paper and absorbent as hazardous waste.
-
Transport: Transport the weighed chemical in a sealed, labeled, and secondarily contained vessel to the reaction area.
Waste Management and Disposal
-
All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1][6]
-
Collect waste in a dedicated, properly labeled, and sealed hazardous waste container.
-
Do not empty into drains or sewers.[7]
-
Dispose of contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[10]
Section 4: Emergency Response Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Spill Response
The response protocol depends on the scale of the spill.
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, silica gel, universal binder).[1]
-
Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.
-
Wipe the area with a suitable solvent (e.g., isopropanol) followed by soap and water, collecting all cleaning materials as hazardous waste.
-
-
Large Spill (outside a fume hood):
-
EVACUATE the area immediately. Alert all personnel and activate the fire alarm if necessary.[1]
-
If safe to do so, remove ignition sources.
-
Close the laboratory doors and prevent re-entry.
-
Call your institution's emergency response team or the local fire department. Provide them with the chemical name and SDS.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
First Aid for Exposures
Immediate and decisive action is critical to mitigate injury.
-
Inhalation: Remove the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration using a pocket mask with a one-way valve (do not use mouth-to-mouth).[1] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[10] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention.[10]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7][10] Seek immediate medical attention.
Emergency Response Workflow
Caption: Decision workflow for responding to a spill or personal exposure event.
Conclusion
This compound is an invaluable tool for critical research, but its hazardous properties demand the utmost respect and care. By integrating a deep understanding of its chemical risks with the rigorous application of engineering controls, personal protective equipment, and standardized procedures, researchers can handle this compound with a high margin of safety. This guide serves as a foundation for developing laboratory-specific protocols, fostering a safety culture where every experimental choice is informed by a commitment to personal and collective well-being.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Buy this compound | 5535-49-9 [smolecule.com]
- 3. scientificlabs.com [scientificlabs.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. labiostring.com [labiostring.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. synquestlabs.com [synquestlabs.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 10. This compound, 25G | Labscoop [labscoop.com]
An In-depth Technical Guide to the Reactivity of the Chloroethyl Group in 2-Chloroethyl Phenyl Sulfide
Abstract
This technical guide provides a comprehensive examination of the reactivity of the chloroethyl group in 2-Chloroethyl phenyl sulfide (CEPS), a molecule of significant interest in organic synthesis and as a simulant for chemical warfare agents. The unique reactivity profile of CEPS is dominated by the neighboring group participation of the adjacent sulfur atom, which leads to the formation of a highly reactive episulfonium (thiiranium) ion intermediate. This guide delves into the synthesis of CEPS and explores the mechanistic intricacies of its key reactions, including hydrolysis, nucleophilic substitution, elimination, and oxidation. Detailed experimental protocols, mechanistic diagrams, and a thorough review of the influencing factors are presented to provide researchers, scientists, and drug development professionals with a practical and in-depth understanding of the chemistry of this important compound.
Introduction
This compound (CEPS), with the chemical structure C₆H₅SCH₂CH₂Cl, is a bifunctional organic molecule that serves as a valuable intermediate in a variety of chemical transformations. Its primary significance, however, lies in its structural and chemical similarity to sulfur mustards, making it a widely used simulant for studying the reactivity and decontamination of these hazardous chemical warfare agents in a safer laboratory setting.
The reactivity of the chloroethyl group in CEPS is markedly different from that of a typical primary alkyl chloride. The presence of the neighboring sulfur atom profoundly influences the reaction pathways and rates through a phenomenon known as neighboring group participation (NGP) or anchimeric assistance . This guide will explore the fundamental principles governing the reactivity of the chloroethyl moiety in CEPS, providing a detailed analysis of its synthetic preparation and its behavior in various chemical reactions.
Table 1: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| CAS Number | 5535-49-9 | |
| Molecular Formula | C₈H₉ClS | |
| Molecular Weight | 172.68 g/mol | |
| Appearance | Clear, colorless liquid | |
| Boiling Point | 90-91 °C / 1 mmHg | |
| Density | 1.174 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.583 | |
| ¹H NMR (CDCl₃) | δ 7.40-7.15 (m, 5H, Ar-H), 3.69 (t, 2H, -CH₂Cl), 3.25 (t, 2H, -SCH₂-) | [1][2] |
| ¹³C NMR (CDCl₃) | δ 135.0, 130.1, 129.2, 127.0, 43.5, 36.0 | [3] |
| IR Spectrum (neat) | 3058, 2959, 1583, 1479, 1439, 1275, 738, 690 cm⁻¹ | [4] |
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. The two most common methods involve the reaction of a thiophenoxide source with a 2-chloroethyl electrophile or the chlorination of 2-(phenylthio)ethanol.
From Thiophenol and a 2-Haloethane Derivative
This method relies on the high nucleophilicity of the thiophenoxide anion, which readily displaces a halide from a suitable electrophile.
Reaction Scheme:
C₆H₅SH + Base → C₆H₅S⁻Na⁺ C₆H₅S⁻Na⁺ + X-CH₂CH₂-Cl → C₆H₅SCH₂CH₂Cl + NaX (where X is a good leaving group, e.g., Br)
Experimental Protocol: Synthesis from Thiophenol and 1-Bromo-2-chloroethane
Materials:
-
Thiophenol
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)
-
1-Bromo-2-chloroethane
-
Absolute Ethanol
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Preparation of Sodium Thiophenoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen) to prepare a solution of sodium ethoxide.
-
Cool the sodium ethoxide solution in an ice bath and add thiophenol dropwise with stirring.
-
Nucleophilic Substitution: To the resulting sodium thiophenoxide solution, add 1-bromo-2-chloroethane dropwise at a rate that maintains a gentle reflux. The bromide is a better leaving group than chloride, ensuring selective displacement.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to ensure complete reaction.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
From 2-(Phenylthio)ethanol
This two-step approach involves the initial synthesis of 2-(phenylthio)ethanol followed by its chlorination.
Reaction Scheme:
C₆H₅SH + ClCH₂CH₂OH + Base → C₆H₅SCH₂CH₂OH C₆H₅SCH₂CH₂OH + SOCl₂ → C₆H₅SCH₂CH₂Cl + SO₂ + HCl
Experimental Protocol: Synthesis of 2-(Phenylthio)ethanol and subsequent chlorination
Part A: Synthesis of 2-(Phenylthio)ethanol [1]
Materials:
-
Thiophenol (0.125 mol)
-
2-Chloroethanol (0.125 mol)
-
Sodium metal (0.125 mol)
-
Absolute ethanol (250 mL)
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
Under a nitrogen atmosphere, cautiously add sodium metal in small pieces to absolute ethanol to form sodium ethoxide.[1]
-
Add thiophenol dropwise to the sodium ethoxide solution.[1]
-
Add 2-chloroethanol dropwise and then heat the mixture to reflux for 3-4 hours.[1]
-
After cooling, filter the mixture to remove the precipitated sodium chloride.[1]
-
Concentrate the filtrate and take up the residue in dichloromethane. Wash with water and brine, then dry over anhydrous magnesium sulfate.[1]
-
Filter and concentrate to obtain crude 2-(phenylthio)ethanol, which can be purified by vacuum distillation.[1]
Part B: Chlorination of 2-(Phenylthio)ethanol
Materials:
-
2-(Phenylthio)ethanol
-
Thionyl chloride (SOCl₂)
-
Dry chloroform or dichloromethane
-
Pyridine (optional, as an acid scavenger)
Procedure:
-
Dissolve 2-(phenylthio)ethanol in a dry, inert solvent such as chloroform in a flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution in an ice bath.
-
Add thionyl chloride dropwise with vigorous stirring. The reaction is exothermic and evolves HCl and SO₂ gases.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
The Pivotal Role of the Episulfonium Ion Intermediate
The heightened reactivity of the chloroethyl group in this compound is a direct consequence of neighboring group participation by the sulfur atom. The lone pair of electrons on the sulfur atom acts as an internal nucleophile, displacing the chloride ion in an intramolecular Sₙ2 reaction. This results in the formation of a strained, three-membered cyclic intermediate known as the phenylthiiranium ion or episulfonium ion .
This intramolecular cyclization is the rate-determining step in many of the reactions of CEPS and is significantly faster than the direct intermolecular attack by an external nucleophile on the primary carbon. The resulting episulfonium ion is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles.
Caption: Formation of the Phenylthiiranium Ion Intermediate.
The formation of this cyclic intermediate has several important consequences:
-
Rate Acceleration: The intramolecular nature of the cyclization leads to a significant increase in the reaction rate compared to analogous alkyl chlorides lacking a participating neighboring group.
-
Stereochemistry: If the reaction occurs at a chiral center, the two consecutive Sₙ2 reactions (intramolecular cyclization followed by intermolecular attack) result in an overall retention of configuration.
-
Reaction Pathway: The reaction proceeds through a discrete, albeit transient, intermediate, which dictates the regioselectivity of the subsequent nucleophilic attack.
Key Reactions of the Chloroethyl Group
The reactivity of this compound is characterized by four main types of reactions: hydrolysis, nucleophilic substitution, elimination, and oxidation.
Hydrolysis
In the presence of water, this compound undergoes hydrolysis to form 2-hydroxyethyl phenyl sulfide. The reaction proceeds via the formation of the episulfonium ion, which is then attacked by a water molecule.
Mechanism:
Caption: Mechanism of Hydrolysis of this compound.
The rate of hydrolysis is generally independent of the pH in acidic and neutral solutions, as the rate-determining step is the formation of the episulfonium ion. In alkaline solutions, the rate can be influenced by the presence of hydroxide ions, which can compete with water as the nucleophile.
Nucleophilic Substitution
The highly electrophilic nature of the episulfonium ion intermediate makes this compound an excellent substrate for Sₙ2 reactions with a wide variety of nucleophiles. The external nucleophile attacks one of the carbon atoms of the three-membered ring, leading to ring-opening and the formation of the substitution product.
General Reaction Scheme:
C₆H₅SCH₂CH₂Cl + Nu⁻ → C₆H₅SCH₂CH₂Nu + Cl⁻
Table 2: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu⁻) | Reagent | Product |
| Cyanide (CN⁻) | NaCN or KCN in a polar aprotic solvent (e.g., DMSO, DMF) | 3-(Phenylthio)propanenitrile |
| Azide (N₃⁻) | Sodium azide (NaN₃) in DMF | 1-Azido-2-(phenylthio)ethane |
| Amines (R₂NH) | Primary or secondary amines | N,N-Disubstituted-2-(phenylthio)ethanamine |
| Thiolates (RS⁻) | Sodium or potassium thiolate | 1,2-Bis(organothio)ethane derivative |
| Hydroxide (OH⁻) | NaOH or KOH in aqueous solution | 2-(Phenylthio)ethanol |
Experimental Protocol: General Procedure for Nucleophilic Substitution
Materials:
-
This compound
-
Nucleophile (e.g., sodium cyanide, sodium azide)
-
Dry polar aprotic solvent (e.g., DMF, DMSO)
-
Standard laboratory glassware for heating and work-up
Procedure:
-
Dissolve this compound in the chosen dry solvent in a round-bottom flask.
-
Add the nucleophilic reagent to the solution. The reaction may be exothermic.
-
Heat the reaction mixture with stirring to a temperature appropriate for the specific nucleophile (typically between 50-100 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography or distillation.
Elimination
In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction to form phenyl vinyl sulfide. This reaction competes with nucleophilic substitution, and the choice of base and reaction conditions is crucial to favor the elimination pathway. Bulky bases such as potassium tert-butoxide are often used to promote elimination over substitution.
Reaction Scheme:
C₆H₅SCH₂CH₂Cl + Base → C₆H₅SCH=CH₂ + Base·HCl
Mechanism:
References
The Pivotal Role of the Phenylthio Group in the Reaction Chemistry of 2-Chloroethyl Phenyl Sulfide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethyl phenyl sulfide (CEPS) serves as a critical molecule in both fundamental chemical research and applied sciences, most notably as a simulant for the chemical warfare agent sulfur mustard.[1][2][3] Its reactivity is not merely that of a simple alkyl halide; it is profoundly dictated by the presence of the adjacent phenylthio group. This guide provides an in-depth exploration of the multifaceted role of this functional group, moving from its fundamental electronic properties to its direct influence on reaction mechanisms, kinetics, and synthetic utility. We will dissect the causality behind its unique chemical behavior, focusing on the phenomenon of anchimeric assistance, and provide practical, field-proven insights into its handling and application.
The Phenylthio Moiety: More Than a Spectator Group
To comprehend the reactivity of this compound, one must first appreciate the intrinsic properties of the phenylthio group (Ph-S-). Unlike a simple alkyl group, this moiety exerts a powerful combination of electronic and steric influences that define the reaction pathways of the adjacent chloroethyl chain.
-
Electronic Influence : The sulfur atom is the key actor. It possesses two lone pairs of electrons and, being in the third period, has a larger, more polarizable electron cloud than oxygen or nitrogen.[4][5][6] This high polarizability makes the sulfur atom a potent, "soft" nucleophile. While the attached phenyl ring is weakly electron-withdrawing, the nucleophilicity of the sulfur lone pairs remains the dominant electronic feature influencing the neighboring chloroethyl group.
-
Steric Influence : The phenyl group is sterically bulky compared to a simple alkyl group. However, in the context of intramolecular reactions, its rotational freedom allows the sulfur's lone pairs to be positioned optimally for interaction with the electrophilic carbon atom of the chloroethyl chain.
The true significance of these properties becomes evident when CEPS is subjected to nucleophilic substitution conditions, where it deviates dramatically from the behavior of a typical primary alkyl chloride.
Anchimeric Assistance: The Dominant Mechanistic Pathway
The hallmark of this compound's reactivity is its participation in a phenomenon known as Anchimeric Assistance , or more broadly, Neighboring Group Participation (NGP) .[7][8][9] This is an intramolecular process where the neighboring sulfur atom acts as an internal nucleophile, fundamentally altering the course of the reaction.
The process unfolds in two distinct SN2 steps:
-
Intramolecular SN2 Cyclization : The reaction is initiated not by an external nucleophile, but by one of the sulfur atom's lone pairs attacking the β-carbon atom. This displaces the chloride leaving group in an intramolecular SN2 reaction, forming a highly strained, three-membered cyclic intermediate known as the episulfonium ion (or thiiranium ion).[10][11][12] This is the rate-determining step.
-
Intermolecular SN2 Ring-Opening : The reactive episulfonium ion is then rapidly attacked by an external nucleophile. This second SN2 reaction opens the three-membered ring to yield the final substitution product.
This two-step mechanism, proceeding through a cyclic intermediate, has profound consequences for both the rate and stereochemistry of the reaction.
Caption: Mechanism of Anchimeric Assistance in CEPS reactions.
Consequences of Anchimeric Assistance
-
Dramatic Rate Acceleration : The intramolecular nature of the first step is entropically favored over a bimolecular collision with an external nucleophile. This results in a massive increase in reaction rate. For instance, Ph-S-CH₂-CH₂-Cl reacts with water an astonishing 600 times faster than a comparable primary alkyl chloride without the participating sulfur atom.[7] This acceleration is the primary reason for the high reactivity and toxicity of sulfur mustards.[9][11][13]
-
Retention of Stereochemistry : A standard SN2 reaction proceeds with an inversion of stereochemistry at the reaction center.[14] However, because NGP involves two consecutive SN2 reactions (intramolecular attack causing inversion, followed by external attack causing a second inversion), the net result is retention of configuration .[8][11] This is a key diagnostic feature for identifying NGP mechanisms.
Key Reactions Governed by the Phenylthio Group
The principle of anchimeric assistance provides a unified framework for understanding the primary reactions of this compound.
A. Hydrolysis
In the presence of water, CEPS readily hydrolyzes to form 2-hydroxyethyl phenyl sulfide.[1] This reaction is of paramount importance for understanding the degradation of sulfur mustards in the environment and for developing decontamination strategies.[15][16]
-
Mechanism : The reaction proceeds via the formation of the episulfonium ion, which is then attacked by a water molecule (the nucleophile). A final deprotonation step yields the alcohol product. The formation of sulfonium salt intermediates is a critical aspect of the overall hydrolysis mechanism.[15][16][17]
Table 1: Comparative Hydrolysis Rates
| Compound | Structure | Relative Rate of Hydrolysis | Key Feature |
| 1-Chloropropane | CH₃-CH₂-CH₂-Cl | 1 | No Neighboring Group |
| This compound | Ph-S-CH₂-CH₂-Cl | ~600[7] | Sulfur NGP |
B. Nucleophilic Substitution
CEPS reacts with a wide variety of nucleophiles. The crucial insight for the synthetic chemist is that the reaction always proceeds through the common episulfonium intermediate. This means the rate-determining step is independent of the external nucleophile's concentration or identity.
-
Common Reactions :
-
With amines to form aminoethyl phenyl sulfides.
-
With thiolates to form bis-sulfides.
-
With cyanide to form 3-(phenylthio)propanenitrile.[18]
-
C. Elimination
When treated with a strong, sterically hindered base, CEPS can undergo an E2 elimination reaction to form phenyl vinyl sulfide.[1][19]
-
Mechanism Competition : The phenylthio group's role here is more subtle. While NGP (leading to substitution) is often the dominant pathway, a strong base can abstract a proton from the α-carbon, leading to the concerted elimination of HCl. The choice of base and solvent is critical; strong, non-nucleophilic bases favor elimination, whereas good nucleophiles (even if they are also basic) will favor the NGP-mediated substitution pathway.
D. Oxidation
The sulfur atom of the phenylthio group can be readily oxidized, typically using reagents like hydrogen peroxide (H₂O₂), to form the corresponding 2-chloroethyl phenyl sulfoxide and subsequently the 2-chloroethyl phenyl sulfone.[1][2][3] This reaction is central to many decontamination strategies for sulfur mustards, as the resulting sulfones are generally less toxic and have different reactivity profiles.[20][21]
Experimental Protocols & Workflows
A deep understanding of mechanism informs effective experimental design. The following protocols are presented as self-validating systems for studying the reactivity of CEPS.
Protocol 1: Monitoring the Hydrolysis of CEPS by ¹H NMR
This protocol allows for the kinetic analysis of the conversion of CEPS to 2-hydroxyethyl phenyl sulfide.
-
Preparation : Prepare a stock solution of CEPS (e.g., 100 mM) in a water-miscible solvent like acetone-d₆ or DMSO-d₆ to ensure homogeneity.
-
Initiation : In an NMR tube at a constant temperature (e.g., 25°C), add a precise volume of the CEPS stock solution to a known volume of D₂O containing a known concentration of an internal standard (e.g., trimethylsilyl propanoate, TSP).
-
Data Acquisition : Immediately acquire a series of ¹H NMR spectra at set time intervals. The characteristic triplets of the methylene protons in both CEPS and the product, 2-hydroxyethyl phenyl sulfide, will be well-resolved.
-
Analysis : Integrate the signals corresponding to the reactant and product relative to the internal standard at each time point. Plot the concentration of CEPS versus time to determine the reaction rate and order. The observation of first-order kinetics would be consistent with the NGP mechanism where the intramolecular cyclization is the rate-determining step.
Protocol 2: Synthesis of Phenyl Vinyl Sulfide via Elimination
This protocol is designed to favor the elimination pathway over substitution.
-
Reaction Setup : In a round-bottom flask under an inert nitrogen atmosphere, dissolve CEPS (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition : Cool the solution to 0°C in an ice bath. Add a solution of a strong, non-nucleophilic base, such as potassium tert-butoxide (1.2 eq), in THF dropwise over 30 minutes to control the exotherm.
-
Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup & Purification : Quench the reaction by carefully adding saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography to yield pure phenyl vinyl sulfide.[19]
Caption: General experimental workflow for CEPS reactions.
Conclusion
The phenylthio group in this compound is the master controller of its chemical reactivity. Through the potent mechanism of anchimeric assistance, it transforms an otherwise standard primary alkyl chloride into a highly reactive species. This manifests as a dramatic acceleration of substitution rates and a unique stereochemical outcome (retention of configuration). Understanding this neighboring group participation is not merely an academic exercise; it is fundamental to the molecule's utility as a chemical warfare agent simulant, its safe handling and decontamination, and its strategic application as a building block in synthetic chemistry and drug development.[22] The principles outlined in this guide provide the foundational knowledge required for researchers to predict, control, and exploit the rich chemistry of this important compound.
References
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- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Ultraviolet Light‐Assisted Decontamination of Chemical Warfare Agent Simulant 2‐Chloroethyl Phenyl Sulfide on Metal‐Loaded TiO2/Ti Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound 98 5535-49-9 [sigmaaldrich.com]
- 22. 360iresearch.com [360iresearch.com]
An In-Depth Technical Guide to 2-Chloroethyl Phenyl Sulfide as a Sulfur Mustard Simulant
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloroethyl phenyl sulfide (CEPS), a widely utilized simulant for the chemical warfare agent sulfur mustard (HD). This document delves into the critical aspects of CEPS, including its physicochemical properties, synthesis, and toxicological profile in comparison to sulfur mustard. It offers detailed, field-proven insights into the causality behind experimental choices and provides validated protocols for its application in decontamination and material compatibility studies. The guide is structured to equip researchers, scientists, and drug development professionals with the necessary knowledge to safely and effectively utilize CEPS in their research endeavors, thereby facilitating the development of effective countermeasures against the threat of sulfur mustard.
Introduction: The Imperative for High-Fidelity Chemical Warfare Agent Simulants
Sulfur mustard (bis(2-chloroethyl) sulfide) remains a significant threat as a chemical warfare agent due to its vesicant nature, causing severe blistering of the skin, eyes, and respiratory tract.[1] The high toxicity and stringent handling requirements of sulfur mustard necessitate the use of simulants in research and development of protective equipment and decontamination procedures. An ideal simulant mimics the chemical and physical properties of the agent, as well as its toxicological effects, but with significantly lower toxicity. This compound (CEPS) has emerged as a valuable simulant, bridging the gap between safety and experimental relevance. This guide provides an in-depth exploration of CEPS, offering a robust framework for its application in scientific research.
Physicochemical Profile of this compound (CEPS)
CEPS is an organic compound with the chemical formula C₈H₉ClS.[2] Its structure, featuring a chloroethyl group attached to a phenyl sulfide moiety, imparts properties that make it an effective simulant for sulfur mustard.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClS | [2] |
| Molecular Weight | 172.68 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 90-91 °C at 1 mmHg | [4] |
| Density | 1.174 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.583 | [4] |
| Solubility | Slightly soluble in water | [5] |
| CAS Number | 5535-49-9 | [2] |
Synthesis of this compound
While CEPS is commercially available, an understanding of its synthesis is valuable for researchers. A common laboratory-scale synthesis involves the reaction of thiophenol with 2-chloroethanol. This nucleophilic substitution reaction is analogous to the Williamson ether synthesis.[5]
Synthesis Protocol: From Thiophenol and 2-Chloroethanol
This protocol outlines the synthesis of 2-(phenylthio)ethanol, the immediate precursor to CEPS. The subsequent chlorination can be achieved using a suitable chlorinating agent like thionyl chloride.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Thiophenol
-
2-Chloroethanol
-
Sodium metal
-
Absolute ethanol
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Saturated sodium chloride solution (brine)
Procedure:
-
Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser and dropping funnel, carefully add 0.125 mol of sodium metal to 250 mL of absolute ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation.
-
Formation of Sodium Thiophenoxide: Once all the sodium has reacted, allow the solution to cool slightly. Add 0.125 mol of thiophenol dropwise from the dropping funnel over approximately 15 minutes.[5]
-
Reaction with 2-Chloroethanol: To the resulting sodium thiophenoxide solution, add 0.125 mol of 2-chloroethanol dropwise.
-
Reflux: After the addition is complete, heat the mixture to reflux for 3-4 hours.[5] A precipitate of sodium chloride will form.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the sodium chloride precipitate.
-
Concentrate the filtrate using a rotary evaporator to remove the ethanol.
-
Dissolve the residue in approximately 100 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer twice with 50 mL of water and once with 50 mL of brine.[5]
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to yield crude 2-(phenylthio)ethanol.
-
-
Chlorination (Conceptual Step): The synthesized 2-(phenylthio)ethanol can then be converted to CEPS by reacting it with a chlorinating agent such as thionyl chloride or phosphorus trichloride. This step should be performed with extreme caution in a well-ventilated fume hood, as it generates corrosive byproducts.
Toxicological Profile and Rationale for Use as a Simulant
The primary justification for using CEPS as a simulant lies in its significantly lower toxicity compared to sulfur mustard, while still retaining a similar mechanism of action at the molecular level.
Comparative Toxicity
Sulfur mustard is a potent vesicant and alkylating agent.[1] Comparative studies with the monofunctional sulfur mustard analog, 2-chloroethyl ethyl sulfide (CEES), provide a basis for understanding the reduced toxicity of CEPS. The LD₅₀ of sulfur mustard is significantly lower than that of CEES across various routes of administration, indicating its higher toxicity.[6] While direct comparative LD₅₀ data for CEPS is less readily available in the public domain, its monofunctional nature, similar to CEES, suggests a toxicological profile that is orders of magnitude safer than the bifunctional sulfur mustard.
Table 2: Comparative LD₅₀ Values of Sulfur Mustard (SM) and 2-Chloroethyl Ethyl Sulfide (CEES) in Mice
| Route of Administration | LD₅₀ of SM (mg/kg) | LD₅₀ of CEES (mg/kg) |
| Percutaneous (p.c.) | 9.7 | 1425 |
| Subcutaneous (s.c.) | 13.5 | 100 |
| Oral (p.o.) | 19.3 | 566 |
| Intraperitoneal (i.p.) | 4.8 | 17.7 |
| (Data from a comparative study in mice)[6] |
Mechanism of Action: A Monofunctional Analogy
Sulfur mustard exerts its toxicity through its bifunctional alkylating nature. It forms a highly reactive cyclic sulfonium ion that can alkylate a wide range of biological macromolecules, including DNA, leading to cellular damage and apoptosis.[7] This bifunctionality allows for the formation of DNA cross-links, a particularly cytotoxic lesion.
CEPS, being a monofunctional analog, also forms a reactive episulfonium-like intermediate. However, it can only form monofunctional adducts with biological targets. This inability to form cross-links is a key factor in its reduced toxicity. Nevertheless, the formation of these monofunctional adducts still mimics the initial chemical interactions of sulfur mustard, making CEPS a valuable tool for studying the initial phases of exposure and the efficacy of decontamination procedures.
Figure 1: Simplified comparison of the mechanism of action of Sulfur Mustard and CEPS.
Experimental Applications and Protocols
CEPS is extensively used in two primary research areas: the evaluation of decontamination methods and the assessment of material compatibility with chemical warfare agents.
Decontamination Efficacy Studies
These studies aim to evaluate the effectiveness of various chemical formulations and physical methods in neutralizing CEPS on different surfaces.
Experimental Protocol: Surface Decontamination Efficacy
-
Material Preparation: Prepare coupons of the material to be tested (e.g., painted metal, fabric, concrete) of a standardized size (e.g., 5 cm x 5 cm).
-
Contamination: In a certified chemical fume hood, apply a known amount of CEPS (e.g., 10 µL) to the center of each coupon.
-
Weathering (Optional): Allow the contaminated coupons to "weather" for a specified period (e.g., 1 hour) to simulate environmental exposure.
-
Decontamination Procedure:
-
Control Group: Leave a set of coupons untreated.
-
Test Group: Apply the decontamination solution or method being evaluated to the contaminated coupons. This could involve spraying, wiping, or immersion for a defined contact time.
-
-
Extraction:
-
After the specified decontamination time, place each coupon into a separate vial containing a suitable extraction solvent (e.g., dichloromethane or isopropanol).
-
Agitate the vials (e.g., using a vortex mixer or sonicator) for a set duration to extract any remaining CEPS.
-
-
Analysis:
-
Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of residual CEPS.
-
Calculate the decontamination efficacy as the percentage reduction of CEPS in the treated samples compared to the control samples.
-
Figure 2: General workflow for a surface decontamination study using CEPS.
Material Compatibility and Resistance Testing
This type of testing evaluates the ability of materials, such as those used in protective clothing or equipment, to resist penetration and degradation by CEPS.
Experimental Protocol: Material Permeation Resistance
-
Test Cell Assembly: Assemble a permeation test cell, which typically consists of two chambers separated by the material being tested.
-
Material Conditioning: Condition the material sample at a specific temperature and humidity for a set period before testing.
-
Challenge Application: Introduce a known concentration of CEPS into the challenge chamber of the test cell.
-
Collection: Continuously or periodically sample the collection chamber to detect the breakthrough of CEPS. This can be done by flowing a collection medium (e.g., air or a liquid) through the chamber and analyzing it.
-
Analysis: Analyze the collection medium using a sensitive analytical technique, such as GC-MS, to determine the breakthrough time and the steady-state permeation rate.
-
Data Interpretation: The breakthrough time is the time it takes for the CEPS concentration in the collection chamber to reach a predefined level. The steady-state permeation rate is the constant rate at which CEPS passes through the material after the initial breakthrough.
Advantages and Limitations of CEPS as a Simulant
While CEPS is a valuable tool, it is crucial to understand its advantages and limitations to ensure appropriate experimental design and data interpretation.
Table 3: Advantages and Disadvantages of CEPS as a Sulfur Mustard Simulant
| Advantages | Disadvantages |
| Significantly lower toxicity than sulfur mustard, allowing for safer handling and use in standard laboratory settings. | Monofunctional nature does not fully replicate the cross-linking ability of bifunctional sulfur mustard, which is a key aspect of its high cytotoxicity. |
| Similar physical properties to sulfur mustard, such as viscosity and volatility, which are important for material testing. | Differences in chemical reactivity may lead to variations in degradation pathways and interactions with certain decontaminants compared to sulfur mustard. |
| Forms a reactive intermediate analogous to the sulfonium ion of sulfur mustard, allowing for the study of initial alkylation reactions. | May not fully mimic the long-term toxicological effects of sulfur mustard exposure due to the absence of DNA cross-linking. |
| Commercially available and can be synthesized in the laboratory. | Less data available on its toxicological profile compared to more commonly used simulants like CEES. |
Safety and Handling
Although significantly less toxic than sulfur mustard, CEPS is still a hazardous chemical and must be handled with appropriate safety precautions.
-
Engineering Controls: All work with CEPS should be conducted in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and chemical splash goggles.
-
Waste Disposal: Dispose of all CEPS-contaminated waste in accordance with institutional and local regulations for hazardous chemical waste.
-
Spill Response: Have a spill kit readily available. In case of a spill, evacuate the area, and if trained to do so, neutralize the spill with an appropriate decontaminating solution (e.g., a bleach solution) before cleaning it up.
Conclusion
This compound serves as an indispensable tool in the research and development of countermeasures against sulfur mustard. Its fidelity as a simulant, balanced with a significantly lower risk profile, enables a broad range of scientific investigations that would be impractical or impossible with the live agent. This guide has provided a comprehensive technical overview of CEPS, from its fundamental properties and synthesis to detailed protocols for its application. By understanding both the capabilities and the limitations of CEPS, researchers can design more effective experiments, leading to the development of improved protective materials, more efficient decontamination strategies, and ultimately, enhanced safety and security against the threat of chemical warfare agents.
References
- 1. brieflands.com [brieflands.com]
- 2. This compound 98 5535-49-9 [sigmaaldrich.com]
- 3. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. This compound 98 5535-49-9 [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Context and Applications of 2-Chloroethyl Phenyl Sulfide in Chemical Research
Foreword: The Dual Identity of a Molecule
In the vast repository of chemical compounds, few possess the dual identity of 2-Chloroethyl phenyl sulfide (CEPS). Known chemically as [(2-chloroethyl)sulfanyl]benzene, this organosulfur compound occupies a unique and critical niche in the history of chemical research. On one hand, its structural similarity to the potent chemical warfare agent sulfur mustard has rendered it an invaluable tool—a safer simulant for developing life-saving detection and decontamination technologies. On the other, it serves as a versatile synthetic intermediate, a building block for creating more complex molecules. This guide provides an in-depth exploration of the historical context, synthesis, and multifaceted applications of CEPS, offering field-proven insights for researchers, scientists, and drug development professionals.
Genesis and Physicochemical Profile
The story of this compound is intrinsically linked to the larger narrative of sulfur-containing compounds in organic chemistry. While its exact date of first synthesis is not prominently documented, its preparation follows fundamental principles of nucleophilic substitution that were well-established by the early 20th century. Its significance, however, grew substantially with the advent of chemical warfare and the subsequent urgent need for research into countermeasures.
Common synthetic routes to CEPS are elegant in their simplicity, typically involving the reaction of a sulfur nucleophile with a two-carbon electrophile.[1] One prevalent method is the reaction of thiophenol with 1,2-dichloroethane under basic conditions.[2] Another involves the chlorination of 2-(phenylthio)ethanol.[3] These methods allow for reliable laboratory-scale production.[1] Industrially, it is a key intermediate in the synthesis of pharmaceuticals like sulfinpyrazone.[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 5535-49-9[5] |
| Molecular Formula | C₈H₉ClS[5] |
| Molecular Weight | 172.68 g/mol [5] |
| Appearance | Clear, colorless liquid[3] |
| Density | 1.174 g/mL at 25 °C |
| Boiling Point | 90-91 °C at 1 mmHg |
| Refractive Index | n20/D 1.583 |
| Solubility | Slightly soluble in water[3] |
The Indispensable Simulant: A Proxy for Danger
The primary driver for the extensive study of CEPS is its role as a simulant for the chemical warfare agent (CWA) sulfur mustard, or bis(2-chloroethyl) sulfide.[6] Sulfur mustard is a potent vesicant (blistering agent) and a powerful alkylating agent, making it extremely hazardous to handle.[7][8] CEPS, often referred to as a "half-mustard," contains a single 2-chloroethyl sulfide moiety compared to sulfur mustard's two, which significantly reduces its toxicity while retaining key chemical functionalities necessary for relevant research.[1] This allows scientists to study detection methods, decontamination strategies, and biological mechanisms in a much safer laboratory environment.[1]
Caption: Structural comparison of CEPS and Sulfur Mustard.
Advancing Decontamination Science
A significant body of research has utilized CEPS to model the degradation of sulfur mustard. Understanding its reactivity is crucial for developing effective decontamination solutions. Key areas of investigation include:
-
Hydrolysis: In the presence of water, CEPS hydrolyzes to form 2-hydroxyethyl phenyl sulfide.[1][9] The rate and mechanism of this reaction are studied on various surfaces, such as concrete, to predict the environmental fate of mustard agents.[9]
-
Oxidation: Oxidative methods are a primary means of neutralizing sulfur mustards. Research on the catalytic oxidation of CEPS, often using hydrogen peroxide with catalysts like manganese complexes, provides insight into breaking down the more toxic agent into less harmful sulfones and sulfoxides.
-
Photocatalysis: The use of UV light in conjunction with catalysts like titanium dioxide (TiO₂) has been explored as an effective decontamination method, particularly for hard-to-reach areas.[10] Studies with CEPS help identify degradation byproducts and optimize the catalytic process.[10]
Innovating Detection Technologies
The development of sensitive and rapid detection systems for CWAs is a critical area of defense and security research. CEPS serves as a crucial calibrant and target analyte in the creation of these technologies.[1] For instance, it has been instrumental in validating biosensors, including those based on Prussian Blue nanoparticles, designed for the specific detection of mustard agents.[1]
A Versatile Reagent in Organic Synthesis
Beyond its role as a simulant, this compound is a valuable reagent in its own right.[3] The molecule contains two key reactive sites: the electrophilic carbon attached to the chlorine and the nucleophilic sulfur atom (after conversion to a sulfoxide or sulfone). The chloroethyl group makes it an excellent alkylating agent for introducing the -(CH₂)₂-S-Ph moiety into a target molecule.
This functionality is useful in the synthesis of various organic compounds, including pharmaceuticals and materials. For example, the elimination of HCl from CEPS can yield phenyl vinyl sulfide, a useful monomer and synthetic intermediate.[1][11]
Caption: General synthetic applications of CEPS.
Methodologies and Protocols: A Practical Approach
To ensure scientific integrity, protocols must be robust and reproducible. The following sections detail validated methodologies for the synthesis and analysis of CEPS.
Protocol: Synthesis of this compound
This protocol describes a common laboratory synthesis via nucleophilic substitution, based on the reaction between sodium thiophenoxide and 1,2-dichloroethane.[2]
Materials:
-
Thiophenol
-
Sodium hydroxide (NaOH)
-
1,2-Dichloroethane
-
Ethanol (anhydrous)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Preparation of Sodium Thiophenoxide: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar amount of sodium hydroxide in anhydrous ethanol. Cool the solution in an ice bath.
-
Addition of Thiophenol: Slowly add an equimolar amount of thiophenol to the cooled NaOH solution via a dropping funnel. Stir for 30 minutes at 0-5°C to ensure complete formation of the sodium thiophenoxide salt.
-
Reaction: Add a molar excess (e.g., 1.5 equivalents) of 1,2-dichloroethane to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Add water and diethyl ether to the residue in a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic (ether) layer.
-
Washing: Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to yield a clear, colorless liquid.
Protocol: Analysis of CEPS Decontamination by Oxidation
This protocol outlines a typical experiment to evaluate the oxidative decontamination of CEPS using hydrogen peroxide (H₂O₂) and a catalyst.
Materials:
-
This compound (CEPS)
-
Hydrogen peroxide (30% solution)
-
Manganese (II) salt (e.g., MnCl₂) as a catalyst
-
Acetonitrile (solvent)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Vials, micropipettes, magnetic stirrer.
Procedure:
-
Standard Preparation: Prepare a stock solution of CEPS in acetonitrile at a known concentration (e.g., 1000 ppm).
-
Reaction Setup: In a reaction vial, add a specific volume of the CEPS stock solution and dilute with acetonitrile. Add the manganese catalyst.
-
Initiation: Initiate the reaction by adding a molar excess of hydrogen peroxide to the vial while stirring. Start a timer immediately.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by diluting it in a large volume of a suitable solvent or by adding a reducing agent like sodium sulfite to consume excess H₂O₂.
-
GC-MS Analysis: Analyze the quenched samples using GC-MS to determine the concentration of remaining CEPS and to identify oxidation products, such as 2-chloroethyl phenyl sulfoxide and 2-chloroethyl phenyl sulfone.
-
Data Analysis: Plot the concentration of CEPS versus time to determine the reaction kinetics and the efficiency of the decontamination process.
References
- 1. Buy this compound | 5535-49-9 [smolecule.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloroethyl ethyl sulfide causes microvesication and inflammation-related histopathological changes in male hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Ultraviolet Light‐Assisted Decontamination of Chemical Warfare Agent Simulant 2‐Chloroethyl Phenyl Sulfide on Metal‐Loaded TiO2/Ti Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Notes & Protocols: 2-Chloroethyl Phenyl Sulfide as a Versatile Alkylating Agent
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 2-chloroethyl phenyl sulfide (CEPS) as an alkylating agent. It details the underlying chemical principles, applications in organic synthesis, step-by-step experimental protocols, and critical safety procedures. By elucidating the causality behind experimental choices, this guide aims to empower users to confidently and safely leverage the synthetic utility of this important reagent.
Introduction and Reagent Overview
This compound (CAS No. 5535-49-9), also known as 2-(phenylthio)ethyl chloride, is a bifunctional organic compound featuring a reactive chloroethyl group attached to a phenyl sulfide moiety.[1][2] Its structure makes it an effective alkylating agent, capable of introducing the 2-(phenylthio)ethyl group onto a wide range of nucleophiles. This reactivity profile has established CEPS as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.[3]
Structurally, CEPS is a "phenyl half-mustard," sharing features with sulfur mustards (vesicants).[1] This relationship means it is also used extensively as a simulant for these more hazardous chemical warfare agents in research focused on detection and decontamination.[4][5][6][7] Understanding its chemical behavior is therefore crucial for both synthetic applications and safety protocol development.
Physicochemical Data and Safety Imperatives
Handling this compound requires strict adherence to safety protocols due to its hazardous nature. It is classified as a toxic and corrosive substance that can cause severe skin burns and eye damage.[1][8] Inhalation and skin contact are harmful.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5535-49-9 | [1][2][4] |
| Molecular Formula | C₈H₉ClS | [1][2][8] |
| Molecular Weight | 172.68 g/mol | [9][10] |
| Appearance | Clear, colorless liquid | [1][6] |
| Boiling Point | 90-91 °C at 1 mmHg | [7] |
| Density | 1.174 g/mL at 25 °C | [5][7] |
| Refractive Index | n20/D 1.583 | [7] |
| Storage | Store under an inert atmosphere at room temperature.[6][9] | [6][9] |
Mandatory Safety Precautions:
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[11] An eyewash station and safety shower must be readily accessible.[11]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Remove gloves carefully to avoid skin contamination.[8]
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[2]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider additional protective clothing.[12]
-
-
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Flush skin with copious amounts of running water for at least 15 minutes.[8][12] Seek immediate medical attention.[8]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[8] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[1] Seek immediate medical attention.
-
Mechanism of Alkylation
The utility of this compound as an alkylating agent stems from the electrophilic nature of the carbon atom bonded to the chlorine. The reaction typically proceeds via a direct bimolecular nucleophilic substitution (S_N2) mechanism.[13][14]
Causality of Reactivity: The electron-withdrawing effect of the adjacent chlorine atom and the sulfur atom polarizes the C-Cl bond, making the α-carbon susceptible to attack by electron-rich species (nucleophiles).
In some cases, particularly under conditions that favor it, the reaction can be facilitated by neighboring group participation of the sulfur atom. The sulfur can displace the chloride intramolecularly to form a highly reactive three-membered cyclic sulfonium ion (an episulfonium ion). This intermediate is then rapidly attacked by a nucleophile, leading to the ring-opened alkylated product. This pathway is analogous to the mechanism of action for sulfur mustards.[14]
Caption: Potential alkylation mechanisms of this compound.
Applications in Chemical Synthesis
This compound is a key building block for introducing the phenylthioethyl moiety, which is present in various biologically active molecules and functional materials.
-
Synthesis of S-Aryl-L-cysteine Derivatives: A primary application is in the synthesis of non-canonical amino acids.[15] The alkylation of the thiol group of cysteine or its derivatives with CEPS provides a straightforward route to S-phenyl-L-cysteine analogues, which are valuable for peptide modification and drug design.[16]
-
Pharmaceutical and Agrochemical Intermediates: The thioether linkage formed by CEPS is a common structural motif. The reagent is used in multi-step syntheses leading to anti-infective, cardiovascular, and oncology drugs, as well as fungicides and herbicides.[3]
-
Preparation of Thio-PEG Linkers: In bioconjugation chemistry, CEPS can be used to prepare heterobifunctional linkers. The phenyl sulfide can be oxidized to a more reactive sulfone, which can then be displaced to attach molecules like polyethylene glycol (PEG) to proteins or other substrates.
Experimental Protocols
The following protocols provide a generalized yet detailed framework for the use of this compound in a typical alkylation reaction.
Protocol 1: General Procedure for N-Alkylation of an Amine
Objective: To synthesize an N-[2-(phenylthio)ethyl] substituted amine via nucleophilic substitution.
Materials and Reagents:
-
This compound (CEPS)
-
Primary or secondary amine (substrate)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or THF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel
-
Silica gel for column chromatography
Caption: General workflow for alkylation using this compound.
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the amine substrate (1.0 eq.).
-
Add the base. Use an inorganic base like K₂CO₃ (2.0-3.0 eq.) for reactions in polar aprotic solvents like DMF or acetonitrile. Use an organic base like TEA (1.5-2.0 eq.) for reactions in less polar solvents like THF or DCM.
-
Add the anhydrous solvent (e.g., acetonitrile) to create a stirrable suspension or solution.
-
Flush the system with an inert gas (e.g., Nitrogen or Argon). Causality: This prevents potential oxidation of the starting materials or products and excludes moisture, which could interfere with the base or lead to hydrolysis byproducts.[4]
-
-
Reagent Addition:
-
Dissolve this compound (1.1-1.3 eq.) in a small amount of the anhydrous reaction solvent.
-
Add the CEPS solution dropwise to the stirring amine mixture at room temperature. Causality: A controlled, slow addition helps to manage any potential exotherm and minimizes the formation of dialkylated byproducts, especially with primary amines.
-
-
Reaction and Monitoring:
-
After the addition is complete, heat the reaction mixture to a suitable temperature (typically 60-80 °C) and stir vigorously.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-24 hours).
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the solvent is water-miscible (e.g., ACN, DMF), remove it under reduced pressure. If not (e.g., THF), proceed directly.
-
Dilute the residue with an organic solvent like ethyl acetate or DCM and water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any remaining acid), and then with brine (to reduce the amount of water in the organic phase).
-
Separate the organic layer.
-
-
Purification:
-
Dry the collected organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Troubleshooting Guide
Table 2: Common Issues and Solutions in Alkylation Reactions with CEPS
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Sterically hindered nucleophile. | 1. Switch to a stronger base (e.g., NaH, but with extreme caution). 2. Increase the reaction temperature or switch to a higher-boiling solvent (e.g., DMF). 3. Prolong the reaction time; consider a different synthetic route if hindrance is severe. |
| Formation of Byproducts | 1. Dialkylation: (with primary amines) The product is more nucleophilic than the starting material. 2. Elimination: The base promotes E2 elimination to form phenyl vinyl sulfide.[4][17] 3. Hydrolysis: Presence of water leading to 2-hydroxyethyl phenyl sulfide.[4] | 1. Use a larger excess of the starting amine to favor mono-alkylation. Add CEPS slowly at a lower temperature. 2. Use a non-nucleophilic, sterically hindered base (e.g., DBU) or a weaker inorganic base (K₂CO₃). Avoid high temperatures if possible. 3. Ensure all reagents and glassware are thoroughly dried. Use anhydrous solvents. |
| Difficult Purification | 1. Product and starting material have similar polarity. 2. Presence of a persistent impurity. | 1. Drive the reaction to completion to consume all starting material. Optimize the chromatography eluent system for better separation. 2. Identify the impurity (e.g., by MS) to understand its origin. An additional wash step during workup may help. |
Conclusion
This compound is a potent and versatile alkylating agent with significant applications in modern organic synthesis. Its ability to efficiently introduce the phenylthioethyl group makes it an indispensable tool for constructing complex molecules in the pharmaceutical and agrochemical industries. Successful application hinges on a solid understanding of its reaction mechanism and, most importantly, on the rigorous implementation of safety protocols due to its hazardous properties. The guidelines and protocols presented here provide a robust framework for researchers to harness the synthetic potential of this reagent safely and effectively.
References
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- 2. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 13. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 15. benchchem.com [benchchem.com]
- 16. US6765109B1 - Preparation of S-aryl-cysteine and its derivatives - Google Patents [patents.google.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloroethyl Phenyl Sulfide
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of nucleophilic substitution reactions involving 2-chloroethyl phenyl sulfide. This versatile reagent is a cornerstone in synthetic chemistry for the introduction of the 2-(phenylthio)ethyl moiety, a key structural motif in various biologically active compounds and functional materials. This document elucidates the mechanistic nuances of its reactivity, highlighting the critical role of neighboring group participation by the sulfur atom. Detailed, step-by-step protocols for reactions with a range of nucleophiles are provided, alongside data on reaction conditions and expected outcomes. Furthermore, potential side reactions and strategies to mitigate them are discussed to ensure high-yield and selective synthesis.
Introduction: The Synthetic Utility of this compound
This compound, a bifunctional molecule, serves as a valuable electrophile in a myriad of organic transformations. Its structure, featuring a reactive primary alkyl chloride and a phenylthio group, allows for the facile construction of carbon-heteroatom and carbon-carbon bonds. The presence of the sulfur atom is not merely a passive structural element; it profoundly influences the reactivity of the molecule, primarily through a phenomenon known as neighboring group participation (NGP). This anchimeric assistance significantly accelerates the rate of nucleophilic substitution compared to analogous alkyl chlorides lacking the thioether moiety.[1][2] Understanding and harnessing this unique reactivity is paramount for its effective utilization in multi-step syntheses. This guide will delve into the mechanistic underpinnings of these reactions and provide practical, validated protocols for their execution.
Mechanistic Insights: The Power of Neighboring Group Participation
The reactivity of this compound in nucleophilic substitution reactions is dominated by the intramolecular participation of the sulfur atom's lone pair of electrons.[3][4] This participation leads to the formation of a highly reactive cyclic intermediate, a thiiranium ion (also known as an episulfonium ion), which is then attacked by the external nucleophile. This two-step process has significant implications for both the reaction rate and the stereochemistry of the product.
The Thiiranium Ion Intermediate
In the presence of a nucleophile or a polar solvent, the sulfur atom in this compound acts as an internal nucleophile, displacing the chloride leaving group to form a three-membered thiiranium ion intermediate. This intramolecular cyclization is kinetically favored and is the rate-determining step in many of these reactions.[1] The resulting thiiranium ion is a potent electrophile and readily undergoes ring-opening upon attack by an external nucleophile.
SN1-like Kinetics with SN2-like Stereochemistry
The overall transformation often exhibits kinetics that are first order in the substrate and zero order in the external nucleophile, characteristic of an SN1 reaction. However, the stereochemical outcome is that of a double SN2 displacement, resulting in overall retention of configuration if the starting material were chiral. The first SN2 step is the intramolecular attack of the sulfur, and the second is the intermolecular attack of the nucleophile on the thiiranium ion.
Diagram: Mechanism of Nucleophilic Substitution via Neighboring Group Participation
Caption: Mechanism of nucleophilic substitution on this compound.
Competition Between Substitution and Elimination
While nucleophilic substitution is the predominant pathway, elimination to form phenyl vinyl sulfide can be a significant side reaction, particularly in the presence of strong, sterically hindered bases.[5] The choice of base and reaction conditions is therefore crucial in directing the reaction towards the desired substitution product. For instance, using a non-nucleophilic, strong base like potassium tert-butoxide would favor the E2 elimination pathway. Conversely, using a good nucleophile that is a weaker base, such as azide or a secondary amine, will favor the substitution reaction.
Experimental Protocols
Safety Precaution: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.
General Procedure for Nucleophilic Substitution
The following protocols are representative examples for the reaction of this compound with various nucleophiles. Reactions should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine completion.
Protocol 1: Synthesis of 2-Azidoethyl Phenyl Sulfide (Reaction with Azide)
Principle: The azide ion is an excellent nucleophile and a weak base, leading to a clean substitution reaction with high yield. The resulting organic azide is a versatile intermediate for further transformations, such as the synthesis of amines via reduction or triazoles via cycloaddition reactions.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of N-(2-(Phenylthio)ethyl)morpholine (Reaction with a Secondary Amine)
Principle: Secondary amines, such as morpholine, are good nucleophiles and react readily with this compound to form the corresponding tertiary amines. A base is typically added to neutralize the HCl formed during the reaction.
Materials:
-
This compound
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetonitrile, add morpholine (1.2 eq) and potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approximately 82 °C) and stir for 8-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
-
Further purification can be achieved by column chromatography or distillation under reduced pressure.
Protocol 3: Synthesis of 2-Phenoxyethyl Phenyl Sulfide (Williamson Ether Synthesis)
Principle: This protocol is an adaptation of the classic Williamson ether synthesis, where a phenoxide, generated in situ from phenol and a base, acts as the nucleophile.[6]
Materials:
-
This compound
-
Phenol
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.1 eq) in anhydrous DMF.
-
Carefully add sodium hydroxide (1.2 eq) or potassium carbonate (1.5 eq) to the solution and stir until the base dissolves completely, forming the sodium or potassium phenoxide.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Heat the mixture to 80-100 °C and stir for 6-10 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with 1M NaOH solution to remove unreacted phenol, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the product.
Protocol 4: Synthesis of Phenyl Vinyl Sulfide (Elimination Reaction)
Principle: In the presence of a strong, non-nucleophilic base, this compound undergoes an E2 elimination to yield phenyl vinyl sulfide.[5]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of potassium tert-butoxide (1.2 eq) in THF to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by carefully adding water.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting phenyl vinyl sulfide by distillation under reduced pressure.
Data Summary
The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution of this compound with various nucleophiles. Note that yields are highly dependent on the specific reaction conditions and purification methods.
| Nucleophile | Reagent | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Product |
| Azide | NaN₃ | - | DMF | 60-70 | 4-6 | >90 | 2-Azidoethyl phenyl sulfide |
| Morpholine | Morpholine | K₂CO₃ | CH₃CN | Reflux | 8-12 | 80-90 | N-(2-(Phenylthio)ethyl)morpholine |
| Phenoxide | Phenol | NaOH | DMF | 80-100 | 6-10 | 70-85 | 2-Phenoxyethyl phenyl sulfide |
| Thiophenoxide | Thiophenol | NaH | THF | RT | 2-4 | >90 | 1,2-Bis(phenylthio)ethane |
| Cyanide | KCN | - | aq. EtOH | Reflux | 12-18 | 60-70 | 3-(Phenylthio)propanenitrile |
| tert-Butoxide | t-BuOK | - | THF | 0-RT | 2-4 | >85 | Phenyl vinyl sulfide (Elimination) |
Characterization of Products
Products should be characterized using standard analytical techniques to confirm their identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation. The chemical shifts and coupling constants of the protons on the ethyl bridge are diagnostic. For example, in the substitution products, the methylene protons adjacent to the sulfur typically appear around δ 2.8-3.2 ppm in the ¹H NMR spectrum, while the methylene protons adjacent to the new nucleophilic group will have a chemical shift characteristic of that group.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups in the product. For example, the formation of 2-azidoethyl phenyl sulfide will be indicated by a strong, sharp absorption band around 2100 cm⁻¹ corresponding to the azide asymmetric stretch.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the product and can provide information about its structure through fragmentation patterns.
Conclusion
This compound is a highly valuable and reactive building block for the synthesis of a wide array of functionalized molecules. Its reactivity is significantly enhanced by the neighboring group participation of the sulfur atom, which proceeds through a thiiranium ion intermediate. By carefully selecting the nucleophile, base, and reaction conditions, chemists can favor either nucleophilic substitution or elimination pathways to achieve the desired synthetic outcome. The protocols and data presented in this guide offer a solid foundation for researchers to confidently and efficiently utilize this compound in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]
- 4. Ethyl phenyl sulfone(599-70-2) 1H NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. spectrabase.com [spectrabase.com]
Application of 2-Chloroethyl Phenyl Sulfide in the Synthesis of Pharmaceutical Intermediates: A Technical Guide
Abstract
This comprehensive technical guide provides an in-depth exploration of the applications of 2-Chloroethyl phenyl sulfide (CEPS) in the synthesis of pharmaceutical intermediates. We delve into the chemical properties and reactivity of CEPS, highlighting its utility as a versatile building block for introducing the phenylthioethyl moiety into a variety of molecular scaffolds. This guide offers detailed, field-proven protocols for key synthetic transformations, including the alkylation of active methylene compounds and the synthesis of sulfur-containing heterocycles. The causality behind experimental choices, self-validating system designs for protocols, and mechanistic insights are emphasized to ensure scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound in their research and development endeavors.
Introduction: Unveiling the Synthetic Potential of this compound
This compound (CEPS), with the chemical formula C8H9ClS, is a bifunctional organic molecule that has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a reactive chloroethyl group and a phenylthio moiety, allows for a range of chemical transformations, making it an attractive starting material for the construction of diverse molecular architectures. While it has been widely reported as a simulant for sulfur mustard chemical warfare agents, its application in the synthesis of pharmaceutical intermediates is a testament to its controlled reactivity and synthetic utility.[2][3][4]
This guide will focus on the practical applications of CEPS in the synthesis of key pharmaceutical intermediates, providing detailed protocols and mechanistic insights to facilitate its use in the modern drug discovery and development landscape. We will explore its role in the synthesis of precursors for non-steroidal anti-inflammatory drugs (NSAIDs) and other bioactive heterocyclic systems.
Table 1: Physicochemical Properties of this compound [2][5]
| Property | Value |
| CAS Number | 5535-49-9 |
| Molecular Formula | C8H9ClS |
| Molecular Weight | 172.67 g/mol |
| Appearance | Clear colorless to pale yellow liquid |
| Boiling Point | 90-91 °C/1 mmHg[2] |
| Density | 1.174 g/mL at 25 °C[2] |
| Refractive Index | n20/D 1.583[2] |
| Flash Point | 104 °C (220 °F)[5] |
Safety and Handling: this compound is a hazardous chemical that is toxic if inhaled and causes severe skin burns and eye damage.[5][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Core Application: Alkylation of Active Methylene Compounds
A primary application of this compound in pharmaceutical synthesis is its use as an alkylating agent for active methylene compounds, most notably in the malonic ester synthesis. This reaction is a cornerstone of C-C bond formation and provides a versatile route to substituted carboxylic acids, which are themselves important pharmaceutical intermediates.[4][7]
Synthesis of Diethyl [2-(phenylthio)ethyl]malonate: A Key Intermediate
The reaction of this compound with diethyl malonate in the presence of a suitable base affords diethyl [2-(phenylthio)ethyl]malonate. This intermediate is a valuable precursor for the synthesis of more complex molecules, including those with potential biological activity.
Reaction Scheme:
Caption: Experimental workflow for the synthesis of diethyl [2-(phenylthio)ethyl]malonate.
Further Applications: Synthesis of Sulfur-Containing Heterocycles
The phenylthioethyl moiety introduced by CEPS can serve as a handle for the construction of various sulfur-containing heterocyclic systems, which are prevalent in many classes of pharmaceuticals. [8]
Potential for Thiophene and Thiazole Derivatives
While direct cyclization of diethyl [2-(phenylthio)ethyl]malonate is not extensively reported, its derivatives could potentially undergo intramolecular cyclization reactions to form thiophene or thiazole rings. For instance, after hydrolysis and decarboxylation to the corresponding carboxylic acid, subsequent functional group manipulations could pave the way for cyclization. This area represents a promising avenue for further research in leveraging CEPS for the synthesis of novel heterocyclic scaffolds.
Conceptual Reaction Pathway:
Caption: Conceptual pathway for the synthesis of sulfur-containing heterocycles.
Industrial Relevance: A Precursor to Sulfinpyrazone
An important industrial application of this compound is its role as a key intermediate in the synthesis of Sulfinpyrazone, a uricosuric agent used to treat gout. The synthesis involves the reaction of 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione with an oxidizing agent. The precursor, 1,2-diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione, is synthesized from 1,2-diphenyl-3,5-pyrazolidinedione and this compound.
Conclusion
This compound is a versatile and valuable reagent in the synthesis of pharmaceutical intermediates. Its ability to introduce the phenylthioethyl group via reactions such as the malonic ester synthesis provides a reliable pathway to a range of important building blocks. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize CEPS in their synthetic endeavors, paving the way for the discovery and development of new therapeutic agents. The potential for the development of novel cyclization strategies from CEPS-derived intermediates further underscores its significance in modern medicinal chemistry.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Diethyl phenylmalonate - Wikipedia [en.wikipedia.org]
- 3. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. diethyl [2-(phenylthio)ethyl]malonate synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of sulfur-containing heterocycles via ring enlargement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Chloroethyl Phenyl Sulfide as a Versatile Synthon for Agrochemicals
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
In the field of agrochemical research and development, the identification and utilization of versatile chemical building blocks are paramount to the discovery of novel active ingredients. 2-Chloroethyl phenyl sulfide, a bifunctional molecule featuring a reactive chloroalkyl group and a phenylthio moiety, serves as a valuable synthon for introducing the phenylthioethyl scaffold into more complex structures. Its dual reactivity allows for a wide range of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries aimed at screening for herbicidal, fungicidal, and insecticidal activity.
This technical guide provides an in-depth exploration of this compound's application in synthesizing key agrochemical intermediates. We will detail the underlying chemical principles, provide validated, step-by-step protocols for the synthesis of primary derivatives, and discuss how these intermediates can be further elaborated. The focus will be on generating functionally diverse molecules such as amines, alcohols, and sulfones, which are common toxophores in modern crop protection agents.
Chapter 1: Fundamental Reactivity and Strategic Applications
The synthetic utility of this compound is rooted in two primary reactive sites:
-
C-Cl Bond: The terminal ethyl chloride group is susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of various functional groups, most notably amines and alcohols, by reacting with appropriate nucleophiles. This pathway is fundamental to creating key intermediates for further elaboration.
-
Sulfur Atom: The sulfide linkage is amenable to oxidation, allowing for the preparation of the corresponding sulfoxides and sulfones.[1] Modulating the oxidation state of sulfur is a common strategy in agrochemical design to fine-tune a molecule's electronic properties, stability, and biological activity.[2][3][4]
By leveraging these reactive sites, researchers can systematically generate a portfolio of derivatives for biological screening.
References
Application Note & Protocol: Selective Oxidation of 2-Chloroethyl Phenyl Sulfide
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive guide details a robust and selective protocol for the oxidation of 2-chloroethyl phenyl sulfide to its corresponding sulfoxide and sulfone. This compound serves as a crucial simulant for sulfur mustard, and its oxidation products are of significant interest in the development of decontamination strategies and understanding the biological fate of such agents.[1] This document provides a step-by-step methodology, an in-depth discussion of the reaction mechanism, and guidelines for product characterization. The protocols are designed to be both reliable and adaptable, allowing for the selective synthesis of either the sulfoxide or the sulfone by carefully controlling the reaction conditions.
Introduction: The Significance of this compound Oxidation
This compound is a key surrogate compound in the study of chemical warfare agents, specifically sulfur mustard [bis(2-chloroethyl) sulfide].[1] Its structural similarity allows researchers to investigate the chemical and biological properties of these hazardous materials under safer laboratory conditions. The oxidation of this compound is of paramount importance as it mimics the metabolic pathway and environmental degradation of sulfur mustards. The resulting products, 2-chloroethyl phenyl sulfoxide and 2-chloroethyl phenyl sulfone, are crucial for toxicological studies and the development of effective medical countermeasures and decontamination technologies.
The selective oxidation to either the sulfoxide or the sulfone is a critical aspect of its study. The sulfoxide is an initial oxidation product, while the sulfone represents a more highly oxidized state. Understanding the conditions that favor the formation of each is essential for a complete picture of the reactivity and biological impact of the parent sulfide. This guide presents protocols utilizing hydrogen peroxide (H₂O₂), a green and readily available oxidant, for this transformation.[2]
Reaction Pathway & Mechanism
The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic synthesis.[3] The reaction proceeds through a two-step oxidation sequence. The sulfur atom in the sulfide is nucleophilic and attacks the electrophilic oxygen of the oxidizing agent.
Step 1: Sulfide to Sulfoxide The initial oxidation involves the conversion of the sulfide to a sulfoxide. This step is generally faster than the subsequent oxidation to the sulfone.
Step 2: Sulfoxide to Sulfone The sulfoxide can undergo further oxidation to the corresponding sulfone. The reactivity of the sulfoxide is lower than that of the sulfide, which allows for the selective isolation of the sulfoxide under controlled conditions.
The mechanism of oxidation by hydrogen peroxide is proposed to involve the electrophilic attack of an oxygen atom from H₂O₂ onto the sulfur atom of the sulfide.[4][5] Computational studies suggest that the reaction involves the breaking of the O-O bond in hydrogen peroxide and the formation of a new S-O bond.[4][5]
Figure 1: General oxidation pathway of this compound.
Experimental Protocols
This section provides detailed protocols for the selective oxidation of this compound to either the sulfoxide or the sulfone. The choice of reaction conditions, particularly the stoichiometry of the oxidant and the reaction temperature, is critical for achieving the desired product selectivity.
Materials and Equipment
| Reagents | Equipment |
| This compound (98%) | Round-bottom flasks |
| Hydrogen peroxide (30% w/w in H₂O) | Magnetic stirrer with heating plate |
| Glacial acetic acid | Stir bars |
| Dichloromethane (DCM) | Separatory funnel |
| Anhydrous sodium sulfate (Na₂SO₄) | Rotary evaporator |
| Saturated sodium bicarbonate solution | Thin Layer Chromatography (TLC) plates |
| Deionized water | UV lamp for TLC visualization |
| Standard glassware (beakers, graduated cylinders) |
Safety Precautions: this compound is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6][7] Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin and eye burns; handle with care.[8]
Protocol 1: Selective Oxidation to 2-Chloroethyl Phenyl Sulfoxide
This protocol is optimized for the high-yield synthesis of the sulfoxide while minimizing over-oxidation to the sulfone.[2]
Experimental Workflow:
Figure 2: Workflow for the synthesis of 2-Chloroethyl Phenyl Sulfoxide.
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 5.79 mmol) in glacial acetic acid (10 mL).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add 30% hydrogen peroxide (0.66 mL, 6.37 mmol, 1.1 equivalents) dropwise to the stirred solution. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Once the starting material is consumed, pour the reaction mixture into 50 mL of cold water.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-chloroethyl phenyl sulfoxide.
-
If necessary, the product can be further purified by column chromatography on silica gel.
Protocol 2: Oxidation to 2-Chloroethyl Phenyl Sulfone
This protocol is designed for the complete oxidation of the sulfide to the corresponding sulfone.[9]
Experimental Workflow:
Figure 3: Workflow for the synthesis of 2-Chloroethyl Phenyl Sulfone.
Step-by-Step Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 5.79 mmol) in glacial acetic acid (15 mL).
-
Add 30% hydrogen peroxide (2.64 mL, 25.48 mmol, 4.4 equivalents) to the solution.
-
Heat the reaction mixture to 60-70°C and stir for 8-12 hours.
-
Monitor the reaction by TLC until the sulfoxide intermediate is no longer visible.
-
Allow the reaction mixture to cool to room temperature and then pour it into 100 mL of cold water.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 40 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 2-chloroethyl phenyl sulfone.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Product Characterization
The identity and purity of the synthesized 2-chloroethyl phenyl sulfoxide and sulfone should be confirmed by standard analytical techniques.
| Technique | 2-Chloroethyl Phenyl Sulfoxide | 2-Chloroethyl Phenyl Sulfone |
| ¹H NMR | The protons on the carbon adjacent to the sulfoxide group will be shifted downfield compared to the starting sulfide.[10] | The protons on the carbon adjacent to the sulfone group will be shifted further downfield compared to the sulfoxide.[11][12] |
| ¹³C NMR | The carbon adjacent to the sulfoxide will show a downfield shift. | The carbon adjacent to the sulfone will show a significant downfield shift. |
| IR Spectroscopy | A strong absorption band characteristic of the S=O stretch will be observed around 1030-1070 cm⁻¹. | A strong absorption band for the asymmetric and symmetric SO₂ stretches will be observed around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of the sulfoxide will be observed. | The molecular ion peak corresponding to the mass of the sulfone will be observed. |
| Melting Point | If solid, a sharp melting point will indicate high purity. | A sharp melting point will indicate high purity.[13] |
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or the amount of oxidant. For the sulfoxide synthesis, be cautious not to add too much oxidant to avoid over-oxidation.
-
Over-oxidation to Sulfone in Protocol 1: This can occur if the reaction temperature is too high or if an excess of hydrogen peroxide is used. Careful control of the stoichiometry and temperature is crucial.
-
Product Isolation: Ensure complete neutralization after quenching the reaction, as residual acid can complicate the extraction process.
-
Purity: If the product is not pure after the initial workup, column chromatography (for the sulfoxide) or recrystallization (for the sulfone) is recommended.
Conclusion
The protocols outlined in this application note provide reliable and reproducible methods for the selective oxidation of this compound to its corresponding sulfoxide and sulfone. By carefully controlling the reaction parameters, researchers can readily access these important compounds for further study in toxicology, drug development, and materials science. The use of hydrogen peroxide as the oxidant offers a green and efficient approach to this important transformation.
References
- 1. Buy this compound | 5535-49-9 [smolecule.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. nj.gov [nj.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-CHLOROETHYL 4-CHLOROPHENYL SULFONE(16191-84-7) 1H NMR [m.chemicalbook.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. 2-Chloroethyl Phenyl Sulfone | 938-09-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note & Protocol: High-Yield Synthesis of 2-Hydroxyethyl Phenyl Sulfide via Phase-Transfer Catalyzed Hydrolysis
Abstract
This document provides a detailed guide for the synthesis of 2-hydroxyethyl phenyl sulfide from 2-chloroethyl phenyl sulfide. Direct hydrolysis of the chloro-precursor with hydroxide bases is often plagued by the formation of a significant dialkyl ether byproduct. We present a robust, high-yield, two-step, one-pot protocol that circumvents this issue by utilizing phase-transfer catalysis (PTC). The methodology first involves the conversion of the alkyl chloride to an acetate ester intermediate, which is subsequently saponified in situ to yield the desired alcohol. This approach consistently delivers high purity 2-hydroxyethyl phenyl sulfide, a valuable intermediate in pharmaceutical and materials science research. This guide details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines analytical characterization techniques, and includes a troubleshooting section to ensure reproducible results for researchers, scientists, and drug development professionals.
Mechanistic Rationale: Overcoming Ether Byproduct Formation
The direct conversion of an alkyl chloride to an alcohol using a hydroxide base under phase-transfer catalysis (PTC) conditions is deceptively challenging. The primary obstacle is the competitive formation of a dialkyl ether.[1] This occurs because the alcohol product, once formed, can be deprotonated by the excess hydroxide to form an alkoxide. This alkoxide is more lipophilic than the hydroxide ion and is preferentially transported by the phase-transfer catalyst into the organic phase, where it rapidly reacts with the remaining alkyl chloride starting material.
To circumvent this, we employ a scientifically sound two-step strategy that prevents the simultaneous presence of the reactive alkoxide and the alkyl chloride.[1]
-
Step 1: PTC-Mediated Esterification. The alkyl chloride is first reacted with a less basic nucleophile, sodium acetate. A phase-transfer catalyst, such as Tetrabutylammonium Bromide (TBAB), facilitates the transport of the acetate anion from the aqueous phase to the organic phase, where it displaces the chloride to form 2-acetoxyethyl phenyl sulfide. This esterification step is highly efficient under PTC conditions.[2]
-
Step 2: In-Situ Saponification. Once the initial esterification is complete, sodium hydroxide is added to the reaction mixture. The hydroxide then readily hydrolyzes the intermediate acetate ester to furnish the final product, 2-hydroxyethyl phenyl sulfide, and sodium acetate.
This sequential addition ensures that the starting alkyl chloride is fully consumed before the conditions for alkoxide formation are established, thereby leading to a high yield of the desired alcohol.
Experimental Protocol
This protocol is designed for the synthesis of 2-hydroxyethyl phenyl sulfide on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS No. | Notes |
| This compound | 172.68 | 5535-49-9 | Starting material |
| Sodium Acetate (anhydrous) | 82.03 | 127-09-3 | Nucleophile for Step 1 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1643-19-2 | Phase-Transfer Catalyst |
| Sodium Hydroxide (NaOH) | 40.00 | 1310-73-2 | Base for Step 2 (Saponification) |
| Deionized Water (H₂O) | 18.02 | 7732-18-5 | Reaction solvent |
| Dichloromethane (CH₂Cl₂) | 84.93 | 75-09-2 | Extraction solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | Drying agent |
| Hydrochloric Acid (HCl, 1M) | 36.46 | 7647-01-0 | For neutralization during workup |
| Saturated Sodium Bicarbonate (aq) | 84.01 | 144-55-8 | For washing |
| Saturated Sodium Chloride (aq) | 58.44 | 7647-14-5 | For washing (Brine) |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Beakers, graduated cylinders
-
Rotary evaporator
-
TLC plates (Silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
Step-by-Step Procedure
The overall workflow is summarized in the diagram below.
-
Reaction Setup (Esterification):
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (17.27 g, 0.1 mol), sodium acetate (16.4 g, 0.2 mol), tetrabutylammonium bromide (TBAB, 0.32 g, 0.001 mol), and 80 mL of deionized water.
-
-
Step 1: Heating and Reflux:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux (approximately 103°C) with vigorous stirring.
-
Maintain the reflux for 5 hours. The reaction can be monitored by TLC (e.g., 9:1 Hexanes:Ethyl Acetate) to observe the disappearance of the starting material.
-
-
Reaction Cooldown and Saponification:
-
After 5 hours, remove the heating mantle and allow the mixture to cool to room temperature (approx. 20-25°C).
-
Prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in 20 mL of water. Caution: Dissolution is exothermic.
-
Slowly add the sodium hydroxide solution to the reaction flask.
-
Stir the mixture at room temperature for an additional 3 hours to ensure complete hydrolysis of the acetate intermediate.
-
-
Workup and Extraction:
-
Transfer the reaction mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with 50 mL of 1M HCl, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine (saturated NaCl solution).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the dichloromethane. The result is the crude 2-hydroxyethyl phenyl sulfide, typically as a yellow oil.
-
-
Purification:
-
For high purity, the crude product should be purified by vacuum distillation or flash column chromatography on silica gel.
-
Analytical Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight (154.23 g/mol ) and assess purity. Potential impurities to screen for include unreacted starting material and the ether byproduct.[3]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
¹H NMR (CDCl₃): Expect signals around δ 7.2-7.5 (m, 5H, Ar-H), δ 3.7 (t, 2H, -CH₂OH), δ 3.1 (t, 2H, -SCH₂-), and a broad singlet for the -OH proton.
-
¹³C NMR (CDCl₃): Expect signals for the aromatic carbons, and two aliphatic carbons around δ 60 (-CH₂OH) and δ 38 (-SCH₂-).
-
-
FTIR Spectroscopy: To confirm the presence of the hydroxyl group (a broad peak around 3300-3400 cm⁻¹) and the disappearance of the C-Cl stretch from the starting material.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient reaction time or temperature; Ineffective stirring; Degraded catalyst. | Extend reflux time and monitor by TLC. Ensure vigorous stirring to maintain phase mixing. Use fresh TBAB. |
| Low Yield | Inefficient extraction; Loss during workup or purification. | Perform at least three extractions. Ensure pH is neutral before extraction to prevent the product from being in the aqueous layer. Be careful during solvent removal and purification steps. |
| Presence of Ether Byproduct | Hydroxide was added too early; Incomplete esterification step. | This protocol is designed to prevent this. Ensure the esterification step (Step 2) runs for the full duration before adding NaOH. Confirm the disappearance of starting material by TLC before proceeding.[1] |
| Emulsion during Workup | Vigorous shaking of the separatory funnel. | Add brine to help break the emulsion. Use gentle, swirling inversions for mixing instead of vigorous shaking. If persistent, filtration through a pad of celite may be necessary. |
References
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Chloroethyl Phenyl Sulfide and Its By-products
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloroethyl phenyl sulfide (CEPS) and its process-related impurities and degradation by-products. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure to ensure the purity and stability of CEPS, a key chemical intermediate. This document provides a comprehensive protocol, including a forced degradation study to identify potential degradation products and validate the method's specificity.
Introduction
This compound (CEPS), with the chemical formula C₈H₉ClS, is a significant intermediate in the synthesis of various pharmaceuticals[1]. The purity of CEPS is critical as impurities can affect the safety and efficacy of the final drug product. During its synthesis and storage, several by-products can emerge, including unreacted starting materials, intermediates, and degradation products arising from exposure to environmental factors such as heat, light, humidity, and oxidative stress[1][2].
A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient (API) from its potential impurities and degradants[3]. This application note details the development and validation of such a method for CEPS, providing a comprehensive guide to its implementation.
Materials and Methods
Reagents and Materials
-
This compound (CEPS) reference standard (>98% purity)
-
Thiophenol (>99% purity)
-
Diphenyl disulfide (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, obtained from a Milli-Q system)
-
Formic acid (88%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30%)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 40% B, 5-20 min: 40-90% B, 20-25 min: 90% B, 25-26 min: 90-40% B, 26-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 245 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Rationale for Method Development:
The selection of a C18 column is based on its wide applicability in reversed-phase chromatography for separating non-polar to moderately polar compounds like CEPS and its aromatic by-products[4]. A gradient elution with acetonitrile and water, both with 0.1% formic acid, was chosen to ensure good peak shape and resolution of compounds with varying polarities. The formic acid helps to suppress the ionization of acidic impurities like thiophenol, leading to better retention and symmetrical peaks[5]. The detection wavelength of 245 nm was selected as a compromise to ensure adequate sensitivity for CEPS and its key aromatic impurities, which exhibit significant absorbance in this region.
Experimental Protocols
Standard and Sample Preparation
Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of CEPS reference standard.
-
Dissolve in 10 mL of diluent in a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with diluent and mix well.
Sample Solution (1000 µg/mL):
-
Accurately weigh 100 mg of the CEPS sample.
-
Dissolve and dilute to 100 mL with the diluent.
-
Filter through a 0.45 µm syringe filter before injection.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method[2][3].
References
- 1. A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 5. asianjpr.com [asianjpr.com]
Application Note: A Robust GC-MS Method for the Identification and Profiling of Impurities in 2-Chloroethyl Phenyl Sulfide
Abstract
2-Chloroethyl phenyl sulfide (CEPS) is a significant chemical intermediate in the synthesis of pharmaceuticals, such as the gout medication sulfinpyrazone, and is also widely used as a less toxic simulant for the chemical warfare agent sulfur mustard.[1][2][3][4] The purity of CEPS is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API) and to maintain the integrity of research studies. This application note presents a detailed, robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and identification of process-related impurities and potential degradation products in industrial-grade CEPS. We provide a step-by-step protocol, explain the rationale behind key experimental parameters, and discuss the origins of common impurities, offering a comprehensive guide for researchers, quality control analysts, and drug development professionals.
Introduction: The Imperative of Purity
In pharmaceutical manufacturing, the control of impurities is not merely a procedural step but a fundamental requirement for ensuring patient safety and product efficacy.[5] Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[6] Impurities, even at trace levels, can impact the stability of the API, alter its pharmacological profile, or introduce toxicity.[5][6]
This compound (C₈H₉ClS) is synthesized from starting materials like thiophenol and is susceptible to carrying over unreacted reagents, byproducts, and degradation products.[1][2] Given its application as a key pharmaceutical intermediate, a reliable analytical method for impurity profiling is essential for quality control during its industrial production.[2][7]
Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this application.[8][9][10] Its powerful combination of chromatographic separation for volatile and semi-volatile compounds with the unparalleled identification capabilities of mass spectrometry makes it ideal for resolving and characterizing the complex mixture of potential impurities in CEPS.[9] This guide is designed to be a self-validating system, providing not just the "how" but the "why" behind each step to ensure trustworthy and reproducible results.
Understanding the Impurity Profile: Synthesis and Degradation Pathways
The likely impurities in CEPS are directly linked to its synthesis and potential degradation pathways. The common synthesis involves the reaction of thiophenol with an alkylating agent like 1,2-dichloroethane.[1][11] This process can lead to several predictable impurities.
Common Process-Related Impurities:
-
Thiophenol: An unreacted starting material, known for its strong odor.[1][7]
-
1,2-Dichloroethane: An unreacted alkylating agent.[1]
-
Diphenyl disulfide: Formed by the oxidation of the thiophenol starting material.[1][2]
-
1,2-bis(phenylthio)ethane: A byproduct resulting from the reaction of CEPS with another molecule of thiophenol.[1][7]
Potential Degradation Products:
-
2-Hydroxyethyl phenyl sulfide (HEPS): Formed via hydrolysis of the chloro group in CEPS, especially in the presence of water.[3]
-
Phenyl vinyl sulfide: Can be formed through elimination of HCl.[12]
The following diagram illustrates the synthetic route and the points at which key impurities may arise.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. This compound, 98% 5535-49-9 India [ottokemi.com]
- 5. labcompare.com [labcompare.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. omicsonline.org [omicsonline.org]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes & Protocols for Reactions Involving 2-Chloroethyl Phenyl Sulfide
Preamble: Understanding 2-Chloroethyl Phenyl Sulfide
This compound (CEPS), also known as 2-(phenylthio)ethyl chloride, is a bifunctional organosulfur compound of significant interest in both synthetic chemistry and applied research. Its structure, featuring a reactive chloroethyl group and a phenyl sulfide moiety, makes it a versatile intermediate for introducing the phenylthioethyl group into various molecular scaffolds.
While it serves as a valuable building block in the synthesis of pharmaceuticals, such as phenothiazine derivatives, and agrochemicals, its most prominent application is as a simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide).[1][2] Its structural and chemical similarities, coupled with reduced toxicity, allow researchers to safely study detection methods, decontamination strategies, and the biological effects of vesicant agents in a controlled laboratory setting.[1] This guide provides an in-depth exploration of the properties, core reactivity, and detailed experimental protocols for the safe and effective use of CEPS in a research environment.
Section 1: Physicochemical Properties & Critical Safety Data
A thorough understanding of the physical properties and, more importantly, the hazards associated with CEPS is non-negotiable for its safe handling and use.
Physical and Chemical Data Summary
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 5535-49-9 | [1][3] |
| Molecular Formula | C₈H₉ClS | [1][3] |
| Molecular Weight | 172.68 g/mol | [1][4] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Boiling Point | 90-91 °C at 1 mmHg | [2] |
| Density | ~1.174 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | ~1.583 | [2] |
| Flash Point | 104 °C (219.2 °F) - closed cup | |
| Solubility | Slightly soluble in water | [3] |
Hazard Analysis and Safe Handling
CEPS is a hazardous substance and must be handled with extreme caution. It is classified as acutely toxic, a severe skin corrosive, and a suspected carcinogen.[4]
GHS Hazard Classifications:
-
Acute Toxicity (Dermal & Inhalation): Category 3
-
Skin Corrosion/Irritation: Category 1B[5]
-
Serious Eye Damage: Category 1
-
Carcinogenicity: Category 1A
Mandatory Safety Protocols:
-
Engineering Controls: All work must be conducted in a certified chemical fume hood with a high face velocity to prevent inhalation of vapors. An emergency eye wash station and safety shower must be immediately accessible.[6][7]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Double-gloving is recommended.
-
Eye and Face Protection: Chemical safety goggles and a full-face shield are mandatory.[6]
-
Body Protection: A chemically resistant lab coat or apron over full-length clothing is required. Ensure no skin is exposed.[8]
-
Respiratory Protection: If there is any risk of exposure outside a fume hood, a NIOSH-approved respirator with an organic vapor cartridge (type ABEK) is essential.[7]
-
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6][7] The container must be tightly sealed. For long-term storage, refrigeration (2-8 °C) in an explosion-proof unit is advised.[6]
-
Spill & Waste Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., vermiculite, sand) for containment. Do not use combustible materials. All waste must be collected in a sealed, labeled container and disposed of as hazardous chemical waste according to institutional and local regulations.[7][8]
Section 2: Core Reactivity and Mechanistic Considerations
The utility of CEPS stems from two primary reactive pathways, which can be selectively targeted based on the chosen reaction conditions.
-
Nucleophilic Substitution (Sₙ2): The carbon atom bonded to chlorine is electrophilic. The chlorine atom is a competent leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiolates, cyanides, alkoxides). This is the most common synthetic application of CEPS.
-
Oxidation: The sulfur atom possesses a lone pair of electrons and is susceptible to oxidation. Common oxidants like hydrogen peroxide (H₂O₂) can convert the sulfide first to a sulfoxide and then to a sulfone.[1][2] This reactivity is central to its role as a mustard simulant, as the oxidation products are key metabolites and degradation markers.
-
Elimination (E2): In the presence of a strong, non-nucleophilic base, CEPS can undergo an E2 elimination reaction to yield phenyl vinyl sulfide, a useful monomer and synthetic intermediate.[1][9]
Caption: Core reaction pathways of this compound.
Section 3: Detailed Experimental Protocols
The following protocols are designed as robust starting points. Researchers should perform their own reaction optimizations and risk assessments prior to execution.
Protocol 1: Synthesis of N-Substituted Phenothiazine Precursors via Nucleophilic Substitution
This protocol details the reaction of CEPS with an aminophenol, a key step in constructing phenothiazine-based scaffolds, which are of high interest in drug development.[10][11]
Caption: Workflow for nucleophilic substitution using CEPS.
Materials & Equipment:
-
This compound (CEPS)
-
2-Aminophenol (or other nucleophile)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate, brine (sat. NaCl), deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Three-neck round-bottom flask, condenser, nitrogen inlet, dropping funnel, heating mantle, magnetic stirrer
-
TLC plates (silica), rotary evaporator, column chromatography setup
Procedure:
-
Setup: Under a nitrogen atmosphere, charge a dry three-neck flask with 2-aminophenol (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and anhydrous DMF.
-
Reagent Addition: Dissolve CEPS (1.1 eq) in a minimal amount of anhydrous DMF and add it to the dropping funnel. Add the CEPS solution dropwise to the stirred reaction mixture over 20-30 minutes at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) until the starting material is consumed (typically 4-8 hours).
-
Work-up: Cool the mixture to room temperature and pour it into a beaker of cold deionized water, which should precipitate the crude product or prepare it for extraction.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Catalytic Oxidation to 2-Chloroethyl Phenyl Sulfone
This protocol describes the oxidation of the sulfide to a sulfone using hydrogen peroxide, a reaction relevant for degradation studies and the synthesis of sulfone-containing molecules.[2]
Materials & Equipment:
-
This compound (CEPS)
-
Hydrogen Peroxide (H₂O₂, 30% solution)
-
Manganese-based catalyst (as described in literature, e.g., --INVALID-LINK--₂)[2] or a common catalyst like sodium tungstate.
-
Acetonitrile or other suitable solvent
-
Standard glassware for synthesis, including an ice bath.
Procedure:
-
Setup: In a round-bottom flask, dissolve CEPS (1.0 eq) and the catalyst (e.g., 0.1-1 mol%) in the chosen solvent (e.g., acetonitrile).
-
Reagent Addition: Cool the flask in an ice bath. Add 30% H₂O₂ (2.5-3.0 eq) dropwise via a syringe or dropping funnel. Caution: This reaction can be exothermic. Maintain the internal temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC or GC-MS. The sulfoxide is formed first, then the sulfone. The reaction may take several hours to go to completion.
-
Work-up: Once the reaction is complete, quench any remaining peroxide by carefully adding a saturated solution of sodium sulfite until bubbling ceases.
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic phase, concentrate, and purify by recrystallization or column chromatography.
Section 4: Analytical Techniques for Reaction Monitoring
Effective reaction monitoring is crucial for determining reaction endpoints, identifying byproducts, and ensuring the synthesis of the desired compound with high purity.
| Technique | Application & Rationale | Advantages | Disadvantages |
| TLC | Qualitative monitoring of reaction progress by comparing spots of starting materials, products, and co-spots. | Fast, inexpensive, simple setup. | Not quantitative; resolution may be poor for similar compounds. |
| GC-MS | Separation and identification of volatile components, including starting materials, products, and impurities.[12] | High resolution, provides mass data for structural confirmation. | Requires derivatization for non-volatile compounds; thermal degradation is possible. |
| HPLC-UV | Quantitative analysis of the reaction mixture, particularly for key impurities or product formation.[12][13] | High precision and accuracy, suitable for non-volatile compounds. | More complex setup, requires method development.[12] |
| NMR | Structural elucidation of the final product and key intermediates. Can be used for quantitative analysis (qNMR).[14] | Provides detailed structural information, non-destructive. | Lower sensitivity, higher cost, requires deuterated solvents. |
Section 5: References
-
Smolecule. (n.d.). Buy this compound | 5535-49-9. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). This compound 5535-49-9 wiki. Retrieved from --INVALID-LINK--
-
Synquest Labs. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98. Retrieved from --INVALID-LINK--
-
ChemicalBook. (2025). This compound | 5535-49-9. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2024). SAFETY DATA SHEET - this compound. Retrieved from --INVALID-LINK--
-
PubMed. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Pharmazie. Retrieved from --INVALID-LINK--
-
Santa Cruz Biotechnology. (n.d.). 2-Chloroethyl ethyl sulfide. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2014). SAFETY DATA SHEET - 2-Chloroethyl ethyl sulfide. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from --INVALID-LINK--
-
ACS Publications. (1995). Preparation of 2-chloroethyl-1,1-d2 phenyl sulfide without appreciable scrambling. The Journal of Organic Chemistry. Retrieved from --INVALID-LINK--
-
LinkedIn. (2025). This compound Market Size & Share 2025-2032. Retrieved from --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Retrieved from --INVALID-LINK--
-
ACS Publications. (2009). Identification and Quantification of Related Impurities in this compound for Industrial Use. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 98. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). This compound, 98%. Retrieved from --INVALID-LINK--
-
Semantic Scholar. (1956). Phenothiazines. II.: Synthesis of 2-Chlorophenothiazine from Diphenyl Sulfides. Retrieved from --INVALID-LINK--
-
DTIC. (n.d.). High Performance Liquid Chromatography Analysis of 2-Chloroethyl Ethylsulfide and Its Decomposition By-Products by Derivatization. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(Phenylthio)ethanol. Retrieved from --INVALID-LINK--
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from --INVALID-LINK--
-
PubMed Central. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives.... Retrieved from --INVALID-LINK--
-
BenchChem. (2025). A Technical Guide to Phenothiazine Synthesis: Methods, Protocols, and Mechanistic Insights. Retrieved from --INVALID-LINK--
References
- 1. Buy this compound | 5535-49-9 [smolecule.com]
- 2. This compound | 5535-49-9 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. synquestlabs.com [synquestlabs.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis of some new phenothiazine derivatives of expected medicinal value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Topic: Analytical Standards for the Quantification of 2-Chloroethyl Phenyl Sulfide and Its Associated Impurities
An Application Note from the Office of the Senior Application Scientist
**Abstract
This application note provides a comprehensive guide to the analytical methodologies for the quantification of 2-Chloroethyl phenyl sulfide (CEPS) and its critical process-related impurities. As a key intermediate in pharmaceutical synthesis and a widely used simulant for sulfur mustard chemical warfare agents, robust and reliable quantification of CEPS is paramount for quality control, safety, and research applications.[1][2] We present detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) for broad impurity profiling and definitive identification, and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the precise quantification of key, often less stable, impurities like thiophenol. The causality behind experimental choices, method validation parameters, and data interpretation are discussed to ensure scientific integrity and trustworthy results.
Introduction: The Analytical Imperative for this compound
This compound (CEPS), with the chemical structure ClCH₂CH₂SC₆H₅, is a dual-use chemical of significant industrial and scientific interest. It serves as a pivotal intermediate in the synthesis of pharmaceuticals such as sulfinpyrazone, a uricosuric agent used in the treatment of gout.[1] Concurrently, due to its structural analogy to bis(2-chloroethyl) sulfide (sulfur mustard), CEPS is frequently employed as a safer simulant for developing and validating decontamination procedures and detection methods for this chemical warfare agent.
The manufacturing process of CEPS, typically involving a reaction between thiophenol and 1,2-dichloroethane, can introduce a variety of impurities.[1] These include unreacted starting materials, by-products like diphenyl disulfide, and residual catalysts or reagents. The presence of these impurities, particularly the highly reactive and toxic thiophenol, can severely compromise the quality, stability, and safety of the final pharmaceutical product.[1] Therefore, the development of validated, accurate, and precise analytical methods is not merely a procedural step but a critical component of quality control in its industrial production.[3][4]
This guide provides the scientific rationale and step-by-step protocols for two complementary chromatographic techniques that form the cornerstone of CEPS analysis.
Strategic Analytical Approach: Selecting the Right Tool
The choice of analytical technique is dictated by the specific objective. For CEPS, a dual-strategy approach is most effective: GC-MS for comprehensive identification and HPLC-UV for robust quantification of specific target impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the premier technique for identifying and quantifying CEPS and its volatile and semi-volatile impurities. Its high separation efficiency (GC) combined with the definitive identification power of mass spectrometry makes it ideal for creating a complete impurity profile of an industrial batch.[5] It is the method of choice for confirming the identity of unknown peaks and for quantifying the main component (CEPS) against a certified reference standard.
-
High-Performance Liquid Chromatography (HPLC-UV): While GC-MS is powerful, certain critical impurities, such as thiophenol, can exhibit poor stability or chromatographic behavior under typical GC conditions (e.g., high temperatures in the injection port).[1] HPLC offers a more robust and reliable method for quantifying such compounds.[1] With its high specificity and accuracy for non-volatile or thermally labile compounds, HPLC-UV is the preferred method for the precise measurement of thiophenol residues.[3][4]
The following diagram illustrates the decision-making process for selecting the appropriate analytical workflow.
Caption: Decision tree for selecting the optimal analytical method.
Protocol 1: GC-MS for Purity Assay and Impurity Profiling
This protocol details the method for quantifying this compound and identifying impurities such as 1,2-dichloroethane, diphenyl disulfide, and 1,2-dithiophenylethane.[3][4]
Materials and Reagents
-
Reference Standard: this compound, ≥98% purity (e.g., from Sigma-Aldrich or Thermo Fisher Scientific).[6]
-
Solvent: Ethyl acetate or Dichloromethane, HPLC or GC-grade.
-
Inert Gas: Helium (99.999% purity) or Hydrogen for carrier gas.
-
Glassware: Class A volumetric flasks and pipettes, GC vials with PTFE-lined septa.
Instrumentation and Conditions
-
System: Gas chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS).
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column).
-
GC Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temp 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Mode: Full Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification.
-
Quantification Ions for CEPS: m/z 172 (Molecular Ion), 109, 77.
-
Standard and Sample Preparation
-
Stock Standard (1000 µg/mL): Accurately weigh ~25 mg of CEPS reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the Stock Standard.
-
Sample Preparation (1000 µg/mL nominal): Accurately weigh ~25 mg of the CEPS sample to be tested into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate. Further dilute as necessary to fall within the calibration range.
Analysis Workflow
Caption: GC-MS workflow for CEPS analysis.
Protocol 2: HPLC-UV for Thiophenol Impurity Quantification
This protocol is specifically optimized for the quantification of thiophenol, a critical impurity in CEPS. The method demonstrates excellent precision, accuracy, and stability.[1][3][4]
Materials and Reagents
-
Reference Standard: Thiophenol, ≥99% purity.
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Methanol.
-
Solvent/Diluent: Methanol.
-
Glassware: Class A volumetric flasks, pipettes, HPLC vials.
Instrumentation and Conditions
-
System: High-Performance Liquid Chromatograph with a UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
HPLC Parameters:
-
Mobile Phase: Methanol/Water (e.g., 80:20 v/v), isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 235 nm.
-
Standard and Sample Preparation
-
Thiophenol Stock Standard (100 µg/mL): Accurately weigh ~10 mg of thiophenol reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards in the range of 0.1 µg/mL to 10 µg/mL by serial dilution of the stock standard with methanol.
-
Sample Preparation: Accurately weigh ~100 mg of the CEPS sample into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. The high concentration of CEPS will not interfere with the thiophenol peak under these reversed-phase conditions.
Method Validation and Trustworthiness
A protocol is only trustworthy if it is validated. Key performance characteristics must be established to ensure the method is fit for purpose.[7][8] The HPLC-UV method for thiophenol has been validated with the following exemplary results, which should be verified by the end-user's laboratory.[3][4]
| Parameter | Specification | Typical Result | Comment |
| Linearity (R²) | ≥ 0.995 | 0.999 | Demonstrates a direct proportional response to concentration. |
| Detection Limit (LOD) | Reportable | 1.32 x 10⁻⁴ mg/mL | The lowest concentration that can be reliably detected.[3][4] |
| Quantitation Limit (LOQ) | Reportable | 0.44 x 10⁻³ mg/mL | The lowest concentration that can be accurately quantified. |
| Precision (RSD%) | ≤ 2.0% | < 1.5% | Measures the closeness of repeated measurements (intra- and inter-day).[1] |
| Accuracy (Recovery %) | 90.0 - 110.0% | 95.4% - 97.0% | Measures the agreement between the measured and true value.[1] |
| Specificity | No interference | Peak is spectrally pure and resolved from CEPS and other impurities. | Ensures the signal is only from the analyte of interest. |
Conclusion
The accurate quantification of this compound and its process impurities is essential for ensuring product quality and safety. The dual-method approach outlined in this note provides a robust framework for comprehensive analysis. GC-MS serves as the ideal tool for purity assessment and broad impurity identification, while the validated HPLC-UV method offers superior accuracy and precision for the quantification of critical, less stable impurities like thiophenol.[1][4] By understanding the rationale behind method selection and adhering to these detailed, validated protocols, researchers and quality control professionals can generate reliable and defensible analytical data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, 98% 5535-49-9 India [ottokemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. B23265.06 [thermofisher.com]
- 7. Validation of analytical methods and laboratory procedures for chemical measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing 2-Chloroethyl Phenyl Sulfide for the Study of Chemical Warfare Agent Degradation
Introduction: Sulfur mustard, or bis(2-chloroethyl) sulfide, is a potent vesicant (blistering agent) first deployed as a chemical warfare agent (CWA) during World War I.[1][2] Its persistence in the environment and severe toxicological effects necessitate ongoing research into effective decontamination and degradation strategies.[1][2] However, the extreme hazardousness of sulfur mustard severely restricts its use in laboratory settings.[3] To overcome this, researchers widely employ simulant compounds that mimic the chemical reactivity of the agent but with significantly lower toxicity.
2-Chloroethyl phenyl sulfide (CEPS), often referred to as a "half-mustard," is a premier simulant for these studies.[4][5] Its structure, featuring a single 2-chloroethyl sulfide moiety attached to a phenyl group, provides a reactive site analogous to that of sulfur mustard, allowing for the investigation of degradation mechanisms in a safer, more controlled environment.[3][5] This application note provides a detailed guide for researchers on the use of CEPS to study the principal degradation pathways of sulfur mustard—hydrolysis and oxidation—complete with validated protocols and safety considerations.
Physicochemical Properties and Critical Safety Protocols
Before initiating any experimental work, it is imperative to understand the properties of this compound and adhere to strict safety protocols. CEPS is a hazardous substance that can cause severe skin burns, eye damage, and is harmful if inhaled or ingested.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 5535-49-9 | [3][8][9] |
| Molecular Formula | C₈H₉ClS | [3][8][9] |
| Molecular Weight | 172.68 g/mol | [8] |
| Appearance | Clear, colorless liquid | [5][10] |
| Density | ~1.174 g/mL at 25 °C | [11] |
| Boiling Point | 90-91 °C at 1 mmHg | |
| Refractive Index | n20/D ~1.583 | |
| Storage | Store under an inert atmosphere at room temperature.[5][8] | [5][8] |
Mandatory Safety & Handling Precautions
Working with CEPS requires a comprehensive safety plan to prevent exposure.
-
Engineering Controls: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[12] A safety shower and eyewash station must be readily accessible.[12]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid all personal contact, including inhalation.[13] Do not breathe vapors or mist.[10] After handling, wash hands and any exposed skin thoroughly.[6]
-
Disposal: Dispose of all CEPS-contaminated waste through an approved hazardous waste disposal plant, following all local and institutional regulations.[6][12]
Core Degradation Pathways and Mechanisms
Understanding the chemical reactions that neutralize CEPS is fundamental to developing effective decontamination technologies. The primary pathways are hydrolysis and oxidation.
Hydrolysis Pathway
Hydrolysis is a critical degradation route in aqueous environments. The mechanism is initiated by an intramolecular cyclization, where the sulfur atom acts as a nucleophile to displace the chloride, forming a reactive episulfonium ion (also known as a cyclic sulfonium ion).[14][15][16] This intermediate is highly susceptible to nucleophilic attack by water.
-
Causality: The high reactivity of the three-membered ring in the episulfonium ion intermediate drives the reaction forward.[17] This ion readily reacts with water to yield the primary, less toxic hydrolysis product, 2-hydroxyethyl phenyl sulfide (HEPS).[3][4] Under certain conditions, HEPS can further react to form an ether, PhSCH₂CH₂OCH₂CH₂SPh.[4]
Caption: Hydrolysis mechanism of CEPS via an episulfonium ion intermediate.
Oxidation Pathway
Oxidation targets the sulfur atom, which is a key functional group responsible for the molecule's toxicity. This process converts the sulfide into less reactive and generally less toxic sulfoxide and sulfone derivatives.[3][17]
-
Causality: The electron-rich sulfur atom in CEPS is susceptible to attack by various oxidizing agents, such as hydrogen peroxide (H₂O₂), dimethyl sulfoxide (DMSO), or photocatalytic systems using titanium dioxide (TiO₂).[17][18][19] The initial oxidation forms 2-chloroethyl phenyl sulfoxide. A second, more forceful oxidation step can then produce 2-chloroethyl phenyl sulfone. This progressive oxidation effectively detoxifies the simulant.[18]
Caption: Stepwise oxidation pathway of CEPS to its sulfoxide and sulfone.
Experimental Protocols for Degradation Analysis
The following protocols provide step-by-step methodologies for monitoring the degradation of CEPS. The selection of an analytical technique is dictated by the degradation products expected. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and semi-volatile compounds like CEPS and its hydrolysis product HEPS.[1][4][20] High-Performance Liquid Chromatography (HPLC) is well-suited for separating the more polar oxidation products.[21][22]
Caption: General experimental workflow for studying CEPS degradation kinetics.
Protocol 1: Monitoring CEPS Hydrolysis by GC-MS
Principle: This protocol uses GC-MS to separate and quantify the decrease of CEPS and the appearance of its primary hydrolysis product, HEPS, over time. The mass spectrometer provides definitive identification of the compounds based on their mass fragmentation patterns.
Materials:
-
This compound (CEPS)
-
Dichloromethane (DCM), HPLC grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous sodium sulfate
-
2 mL GC vials with septa caps
-
Micropipettes and sterile tips
Procedure:
-
Stock Solution: Prepare a 10 mg/mL stock solution of CEPS in a small volume of a water-miscible solvent like acetonitrile to aid dissolution before adding to the aqueous medium.
-
Reaction Setup: In a 20 mL glass vial, add 9.9 mL of PBS buffer. Equilibrate the vial in a shaking water bath at a constant temperature (e.g., 25 °C).
-
Initiation: To start the reaction, add 100 µL of the 10 mg/mL CEPS stock solution to the buffer, cap immediately, and start a timer. This gives a starting concentration of ~100 µg/mL.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 500 µL aliquot of the reaction mixture.
-
Extraction: Immediately add the 500 µL aliquot to a microcentrifuge tube containing 500 µL of DCM. Vortex vigorously for 30 seconds to extract CEPS and any degradation products into the organic layer. Centrifuge for 2 minutes to separate the layers.
-
Sample Preparation for GC-MS: Carefully transfer the bottom DCM layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis:
-
Injector: 250 °C, Splitless mode
-
Column: HP-5MS or equivalent (30 m x 0.25 mm x 0.25 µm)
-
Oven Program: Start at 60 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
MS Detector: Scan mode from 40-300 m/z.
-
-
Data Analysis: Integrate the peak areas for CEPS and HEPS at each time point. Plot the concentration of CEPS versus time to determine the degradation kinetics. The half-life (t₁/₂) can be calculated from the first-order rate constant.[4]
Protocol 2: Monitoring CEPS Oxidation by HPLC-UV
Principle: This protocol uses reverse-phase HPLC with UV detection to monitor the conversion of CEPS to its more polar sulfoxide and sulfone products. The increase in polarity of the oxidized products results in shorter retention times on a C18 column compared to the parent CEPS.
Materials:
-
This compound (CEPS)
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
Hydrogen peroxide (30% w/w)
-
2 mL HPLC vials with septa caps
-
0.22 µm syringe filters
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of CEPS in ACN.
-
Reaction Setup: In a 20 mL glass vial, prepare a 10 mL solution of 50:50 ACN:Water. Add 100 µL of the CEPS stock solution.
-
Initiation: To start the oxidation, add a molar excess of hydrogen peroxide (e.g., 10 equivalents) to the vial, cap, and start a timer.
-
Time-Point Sampling: At desired time points (e.g., 0, 10, 20, 40, 60, 90 minutes), withdraw a 100 µL aliquot.
-
Sample Preparation for HPLC: Immediately dilute the aliquot 1:10 with the 50:50 ACN:Water mobile phase in an HPLC vial. Filter the sample through a 0.22 µm syringe filter into a clean vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic 50:50 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
UV Detector: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Monitor the decrease in the CEPS peak area and the corresponding increase in the new, earlier-eluting peaks corresponding to the sulfoxide and sulfone products.
Data Presentation and Interpretation
Systematic data collection and presentation are crucial for comparing degradation efficiencies.
Table 2: Example Degradation Data for CEPS
| Time (minutes) | % CEPS Remaining (Hydrolysis) | % CEPS Remaining (Oxidation) | Major Product(s) Identified (Hydrolysis) | Major Product(s) Identified (Oxidation) |
| 0 | 100% | 100% | - | - |
| 30 | 85% | 40% | HEPS | 2-Chloroethyl phenyl sulfoxide |
| 60 | 72% | 15% | HEPS | 2-Chloroethyl phenyl sulfoxide |
| 120 | 51% | < 5% | HEPS | 2-Chloroethyl phenyl sulfoxide, 2-Chloroethyl phenyl sulfone |
| 240 | 26% | Not Detected | HEPS | 2-Chloroethyl phenyl sulfoxide, 2-Chloroethyl phenyl sulfone |
Interpretation: The data clearly show that under these hypothetical conditions, oxidation is a significantly faster degradation pathway than hydrolysis. The half-life (t₁/₂) for hydrolysis is approximately 120 minutes, whereas for oxidation, it is well under 30 minutes. The identification of products confirms the expected reaction pathways.
Conclusion
This compound serves as an invaluable and scientifically robust simulant for studying the degradation of sulfur mustard. By employing the principles and protocols outlined in this guide, researchers can safely investigate the kinetics and mechanisms of hydrolysis and oxidation. These studies are fundamental for the rational design and validation of new materials and formulations for the effective decontamination and neutralization of chemical warfare agents. The analytical workflows presented provide a reliable framework for generating high-quality, reproducible data essential for advancing drug development and environmental remediation technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 3. Buy this compound | 5535-49-9 [smolecule.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. This compound 98 5535-49-9 [sigmaaldrich.com]
- 8. labiostring.com [labiostring.com]
- 9. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound, 98% 5535-49-9 India [ottokemi.com]
- 12. fishersci.com [fishersci.com]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. pubs.acs.org [pubs.acs.org]
- 17. electronicsandbooks.com [electronicsandbooks.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ultraviolet Light‐Assisted Decontamination of Chemical Warfare Agent Simulant 2‐Chloroethyl Phenyl Sulfide on Metal‐Loaded TiO2/Ti Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Degradation of the blister agent sulfur mustard, bis(2-chloroethyl) sulfide, on concrete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apps.dtic.mil [apps.dtic.mil]
- 22. Screening hydrolysis products of sulfur mustard agents by high-performance liquid chromatography with inductively coupled plasma mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-Chloroethyl Phenyl Sulfide for Advanced Polymer Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Thioether Functionalization
In the landscape of advanced materials and drug delivery, polymers functionalized with thioether groups represent a class of "smart" materials with exceptional potential. Their defining characteristic is a tunable response to reactive oxygen species (ROS), a feature of significant interest in targeted therapies.[1][2][3] Pathological tissues, such as tumors and sites of inflammation, often exhibit elevated levels of ROS. This unique microenvironment provides a specific trigger for drug release. Thioether-containing polymers exploit this by undergoing a phase transition from hydrophobic to hydrophilic upon oxidation.[1][3][4] The sulfur atom in the thioether moiety is readily oxidized to a more polar sulfoxide and subsequently to a sulfone, disrupting the hydrophobic core of polymer assemblies like micelles and triggering the release of an encapsulated therapeutic payload.[1][3]
2-Chloroethyl phenyl sulfide is a versatile and commercially available reagent that serves as an excellent starting point for introducing this ROS-responsive functionality into polymer backbones. Its bifunctional nature—a reactive chloride for nucleophilic substitution and a phenyl sulfide group—allows for its straightforward conversion into a polymerizable monomer. This guide provides a comprehensive overview and detailed protocols for synthesizing a thioether-containing acrylate monomer from this compound, its subsequent controlled polymerization, and the characterization of the resulting ROS-responsive polymer.
Monomer Synthesis: Crafting the Functional Building Block
The first critical step is the conversion of this compound into a vinyl monomer suitable for radical polymerization. Here, we describe the synthesis of 2-(phenylthio)ethyl acrylate (PTEA) via a nucleophilic substitution reaction with a carboxylate salt. This method is efficient and utilizes common laboratory reagents.
Reaction Scheme
The synthesis proceeds by the reaction of this compound with sodium acrylate. The acrylate anion acts as a nucleophile, displacing the chloride to form the desired ester product, PTEA.
Caption: Synthesis of 2-(phenylthio)ethyl acrylate (PTEA).
Materials & Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| This compound | C₈H₉ClS | 172.68 | 10.0 g | 57.9 mmol | Starting material. |
| Sodium acrylate | C₃H₃NaO₂ | 94.04 | 6.54 g | 69.5 mmol | Nucleophile (1.2 eq). |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Anhydrous, polar aprotic solvent. |
| Hydroquinone | C₆H₆O₂ | 110.11 | 100 mg | - | Inhibitor to prevent premature polymerization. |
Protocol: Synthesis of 2-(phenylthio)ethyl acrylate (PTEA)
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (10.0 g, 57.9 mmol), sodium acrylate (6.54 g, 69.5 mmol), and hydroquinone (100 mg).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the this compound spot indicates reaction completion.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into 500 mL of cold deionized water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with 100 mL portions of diethyl ether.
-
Washing: Combine the organic layers and wash twice with 150 mL of deionized water, followed by once with 150 mL of brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure PTEA monomer as a clear liquid.[][6][7]
Self-Validation & Characterization
-
Expected Yield: 75-85%.
-
¹H NMR (CDCl₃, 400 MHz): The spectrum should confirm the structure. Expect characteristic peaks for the vinyl protons (δ ≈ 5.8-6.4 ppm), the phenyl protons (δ ≈ 7.2-7.4 ppm), and the two ethylenic bridges (-O-CH₂- and -S-CH₂-) as triplets at approximately δ ≈ 4.3 ppm and δ ≈ 3.2 ppm, respectively. The integration of these peaks should match the expected proton count.
-
FTIR (ATR): Look for the appearance of a strong carbonyl (C=O) stretch around 1725 cm⁻¹ and C=C stretching around 1635 cm⁻¹, confirming the presence of the acrylate group.
Controlled Radical Polymerization: Building the Macromolecule
To create well-defined polymers with predictable molecular weights and low dispersity (Đ), controlled radical polymerization techniques are essential. Atom Transfer Radical Polymerization (ATRP) is a robust method for polymerizing acrylates.[8][9][10][11]
Principles of ATRP
ATRP is a reversible-deactivation radical polymerization where a dynamic equilibrium is established between active, propagating radical species and dormant halide-capped species.[11] This equilibrium is mediated by a transition metal catalyst (typically a copper(I) complex) which reversibly abstracts a halogen atom from the dormant chain end. This process keeps the concentration of active radicals low at any given time, minimizing termination reactions and allowing polymer chains to grow simultaneously and uniformly.[11]
Experimental Workflow for ATRP
Caption: General workflow for ATRP of PTEA.
Protocol: ATRP of 2-(phenylthio)ethyl acrylate (PTEA)
This protocol targets a polymer with a degree of polymerization (DP) of 100.
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Ratio |
| PTEA Monomer | C₁₁H₁₂O₂S | 208.28 | 4.17 g | 20.0 mmol | 100 |
| Ethyl α-bromoisobutyrate (EBiB) | C₆H₁₁BrO₂ | 195.05 | 39.0 mg | 0.20 mmol | 1 |
| Copper(I) Bromide (CuBr) | CuBr | 143.45 | 28.7 mg | 0.20 mmol | 1 |
| PMDETA (Ligand) | C₉H₂₃N₃ | 173.30 | 34.7 mg | 0.20 mmol | 1 |
| Anisole (Solvent) | C₇H₈O | 108.14 | 4.0 mL | - | - |
-
Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve the PTEA monomer (4.17 g), EBiB initiator (39.0 mg), and PMDETA ligand (34.7 mg) in anisole (4.0 mL).
-
Catalyst Addition: Add the CuBr catalyst (28.7 mg) to the flask.
-
Degassing: Seal the flask with a rubber septum, and perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: After the final thaw, backfill the flask with nitrogen and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed for the desired time (e.g., 4-8 hours). Samples can be taken periodically via a nitrogen-purged syringe to monitor conversion by ¹H NMR.
-
Termination and Purification: To stop the reaction, cool the flask and expose the mixture to air. The solution will turn from dark brown/green to blue, indicating oxidation of Cu(I) to Cu(II). Dilute the mixture with tetrahydrofuran (THF, ~10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Concentrate the purified polymer solution and precipitate it into a large volume of cold methanol (~200 mL). Collect the white polymer by filtration or decantation and dry it in a vacuum oven at 40°C overnight.
Self-Validation & Characterization
-
Gel Permeation Chromatography (GPC): This is the primary method to confirm a controlled polymerization. The resulting polymer should exhibit a narrow molecular weight distribution (Đ or PDI < 1.3). The number-average molecular weight (Mn) should be close to the theoretical value (Mn,th = ([M]/[I]) × MW_monomer × conversion).
-
¹H NMR: Compare the integration of the vinyl proton signals (now diminished or absent) to the stable phenyl or backbone proton signals to calculate monomer conversion.
Post-Polymerization Modification: Activating the ROS-Response
The core utility of poly(PTEA) lies in the ability of its pendant thioether groups to be oxidized. This oxidation dramatically increases the polarity of the side chains, transforming the polymer from hydrophobic to hydrophilic.[1][2][3]
Oxidation Mechanism and Consequence
Hydrogen peroxide (H₂O₂) is a common ROS used to trigger this response in vitro. The thioether is first oxidized to a sulfoxide and, under stronger conditions or longer exposure, to a sulfone. For an amphiphilic block copolymer containing a poly(PTEA) block, this process leads to the destabilization and disassembly of self-assembled nanostructures like micelles.[4]
Caption: ROS-triggered disassembly of a thioether-containing micelle.
Protocol: Oxidation of Poly(PTEA)
-
Solution Preparation: Dissolve 200 mg of poly(PTEA) in 10 mL of a suitable solvent like THF or acetone.
-
Oxidant Addition: Add a solution of hydrogen peroxide (e.g., 1 mL of 30% H₂O₂ in 9 mL of water, representing an excess relative to the sulfide groups).
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Characterization: Take a sample, remove the solvent, and re-dissolve in a deuterated solvent (e.g., DMSO-d₆) for ¹H NMR analysis. The oxidation to sulfoxide and sulfone will cause a downfield shift in the signals of the adjacent methylene protons (-S-CH₂-). The change in solubility can also be observed; if the polymer precipitates from the reaction solvent or becomes water-soluble, it indicates a successful polarity switch. Dynamic Light Scattering (DLS) can be used to monitor the size change and eventual disappearance of nanoparticles in an aqueous dispersion.[12][13][14]
References
- 1. Reactive Oxygen Species Responsive Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioether-based ROS responsive polymers for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thioether-based poly(2-oxazoline)s: from optimized synthesis to advanced ROS-responsive nanomaterials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00945A [pubs.rsc.org]
- 6. chembk.com [chembk.com]
- 7. 2-(Phenylthio)Ethyl Acrylate | 95175-38-5 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. Fully Oxygen-Tolerant Visible-Light-Induced ATRP of Acrylates in Water: Toward Synthesis of Protein-Polymer Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation- and Temperature-Responsive Poly(hydroxyethyl acrylate-co-phenyl vinyl sulfide) Micelle as a Potential Anticancer Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxidation- and Temperature-Responsive Poly(hydroxyethyl acrylate-co-phenyl vinyl sulfide) Micelle as a Potential Antica… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroethyl Phenyl Sulfide
Welcome to the technical support center for the synthesis of 2-Chloroethyl phenyl sulfide (CEPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important intermediate.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols based on established literature and field-proven insights.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of side reactions.
Probable Causes & Solutions:
-
Oxidation of Thiophenol: Thiophenol is susceptible to oxidation, especially in the presence of air and base, leading to the formation of diphenyl disulfide (C₆H₅S-SC₆H₅).[3] This side reaction consumes the starting material and reduces the yield of the desired product.
-
Solution: Ensure all reagents and solvents are deoxygenated. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4]
-
-
Suboptimal Base: The choice and amount of base are critical for the deprotonation of thiophenol to the more nucleophilic thiophenoxide anion.[5] An inappropriate base or insufficient amount can lead to incomplete reaction.
-
Formation of Byproducts: Besides diphenyl disulfide, other byproducts such as 1,2-bis(phenylthio)ethane can form, especially if there is an excess of the thiophenoxide nucleophile reacting with the product.[5][9]
-
Solution: Carefully control the stoichiometry of the reactants. A slight excess of the dihaloethane can favor the formation of the monosubstituted product.
-
-
Inefficient Reaction Conditions: Reaction temperature and time play a crucial role.
-
Solution: The reaction is often performed at elevated temperatures (e.g., reflux) to ensure a reasonable reaction rate.[5] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Question 2: I am observing significant amounts of diphenyl disulfide in my crude product. How can I minimize its formation?
Answer:
The formation of diphenyl disulfide is a common issue due to the oxidative dimerization of thiophenol.[3]
Preventative Measures:
-
Inert Atmosphere: As mentioned, rigorously excluding oxygen from the reaction system is the most effective way to prevent this side reaction. Purge the reaction vessel with an inert gas before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Purity: Use freshly distilled or high-purity thiophenol to minimize the presence of any pre-existing disulfide.
Question 3: My purification by distillation is difficult, and the final product is still impure. What are the common impurities and how can I effectively purify the product?
Answer:
Effective purification is key to obtaining high-purity this compound. Common impurities include unreacted starting materials (thiophenol, 1,2-dichloroethane or 1-bromo-2-chloroethane), and byproducts like diphenyl disulfide and 1,2-bis(phenylthio)ethane.[1][9]
Purification Strategy:
-
Aqueous Work-up: After the reaction is complete, a thorough aqueous work-up is essential. Washing the organic layer with a dilute base solution (e.g., sodium bicarbonate) can help remove any unreacted acidic thiophenol. Subsequent washes with water and brine will remove water-soluble impurities.
-
Drying: Ensure the organic layer is completely dry using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation. Water can interfere with the distillation process.
-
Vacuum Distillation: this compound has a high boiling point, so vacuum distillation is necessary to prevent decomposition at atmospheric pressure.[10][11] A fractional distillation setup can provide better separation of the product from impurities with close boiling points.
-
Chromatography: For very high purity requirements, column chromatography on silica gel can be employed as a final purification step.
| Compound | Boiling Point (°C) | Notes |
| 1,2-Dichloroethane | 83.5 | Can be removed during solvent evaporation or initial stages of distillation. |
| Thiophenol | 169 | Can be removed by base wash. |
| This compound | 90-91 °C / 1 mmHg [10][11] | The desired product. |
| Diphenyl disulfide | 187-188 °C / 10 mmHg | Higher boiling point than the product. |
| 1,2-bis(phenylthio)ethane | High boiling point | Significantly less volatile than the product. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound from thiophenol and a 1,2-dihaloethane proceeds via a nucleophilic substitution reaction (S_N2).[5][12] The base deprotonates thiophenol to form the thiophenoxide anion (C₆H₅S⁻), which is a potent nucleophile. This anion then attacks one of the electrophilic carbon atoms of the dihaloethane, displacing a halide ion as the leaving group.
Q2: Which is a better alkylating agent for this synthesis: 1,2-dichloroethane or 1-bromo-2-chloroethane?
While both can be used, 1-bromo-2-chloroethane is generally a better alkylating agent. The carbon-bromine bond is weaker and bromide is a better leaving group than chloride, leading to a faster reaction rate. However, 1,2-dichloroethane is often used due to its lower cost and availability.[10]
Q3: Can Phase Transfer Catalysis (PTC) be used to improve the synthesis?
Yes, Phase Transfer Catalysis is an excellent technique to enhance the synthesis of this compound.[6][7][8][13] A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the thiophenoxide anion from the aqueous phase (where it is generated with a base like NaOH) to the organic phase containing the dihaloethane.[6] This overcomes the immiscibility of the reactants and can lead to faster reaction times, milder reaction conditions, and higher yields.[6][8]
Q4: What are the main safety precautions to consider during this synthesis?
-
Thiophenol: Thiophenol has a highly unpleasant and persistent odor and is toxic.[3] All manipulations should be carried out in a well-ventilated fume hood.
-
1,2-Dihaloethanes: 1,2-dichloroethane and 1-bromo-2-chloroethane are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Bases: Concentrated bases like sodium hydroxide are corrosive. Handle with care.
-
General Precautions: The product, this compound, is also a hazardous chemical.[14][15] Always consult the Safety Data Sheet (SDS) for all chemicals used.
Experimental Protocols
Protocol 1: Synthesis of this compound using Phase Transfer Catalysis
This protocol describes a robust method for the synthesis of this compound utilizing a phase transfer catalyst for improved efficiency.
Materials:
-
Thiophenol
-
1,2-Dichloroethane
-
Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, dissolve thiophenol in 1,2-dichloroethane (which acts as both reactant and solvent).
-
Aqueous Phase Preparation: In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Addition of Catalyst: Add a catalytic amount of tetrabutylammonium bromide (TBAB) to the reaction flask.
-
Reaction Initiation: Add the aqueous sodium hydroxide solution to the reaction flask.
-
Reaction Conditions: Heat the biphasic mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 360iresearch.com [360iresearch.com]
- 3. Thiophenol - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Bromoethyl phenyl sulfide | 4837-01-8 | Benchchem [benchchem.com]
- 6. ijirset.com [ijirset.com]
- 7. crdeepjournal.org [crdeepjournal.org]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. This compound 98 5535-49-9 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. [Synthesis by phase transfer catalysis of alkyl sulfides] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. guidechem.com [guidechem.com]
- 15. labiostring.com [labiostring.com]
Technical Support Center: Synthesis of 2-Chloroethyl Phenyl Sulfide
Welcome to the technical support center for the synthesis of 2-Chloroethyl phenyl sulfide (CEPS). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. The following question-and-answer format provides in-depth, field-proven insights to help you troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall yield of this compound is significantly lower than expected. What are the most common causes?
Low yield is a frequent issue stemming from several competing side reactions or suboptimal conditions. The primary synthesis route involves the SN2 reaction of a thiophenolate salt with a 2-haloethanol derivative (like 2-chloroethanol or 2-bromoethanol) or the chlorination of 2-hydroxyethyl phenyl sulfide. Let's break down the likely culprits for low yield.
-
Cause 1: Formation of Diphenyl Disulfide. Thiophenol is highly susceptible to oxidation, especially under basic conditions in the presence of air (oxygen), leading to the formation of diphenyl disulfide.[1][2][3] This side reaction consumes your starting nucleophile, directly reducing the potential yield of the desired product.
-
Troubleshooting:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen.
-
Degassed Reagents: Use degassed solvents and reagents to further limit oxygen exposure.
-
Order of Addition: Add the thiophenol to the basic solution just before adding the alkylating agent to minimize the time the thiophenolate anion is exposed to potentially oxidizing conditions.
-
-
Cause 2: Formation of Phenyl Vinyl Sulfide. this compound can undergo an E2 elimination reaction to form phenyl vinyl sulfide, particularly in the presence of a strong or sterically hindered base at elevated temperatures.[4][5]
-
Troubleshooting:
-
Base Selection: Use a non-hindered base like sodium hydroxide or potassium carbonate, which favors substitution over elimination. Avoid strong, bulky bases like potassium tert-butoxide unless specific conditions require them.
-
Temperature Control: Maintain the lowest effective temperature for the reaction. For the reaction of thiophenol with 2-chloroethanol, temperatures are often kept moderate (e.g., room temperature to 60°C) to disfavor the elimination pathway.
-
-
Cause 3: Over-alkylation to form 1,2-bis(phenylthio)ethane. The product, this compound, is also an electrophile. It can react with a second molecule of thiophenolate to yield 1,2-bis(phenylthio)ethane.[1][2] This is a common issue if there is a localized high concentration of the thiophenolate nucleophile.
-
Troubleshooting:
-
Stoichiometry and Addition: Use a slight excess of the dihalo-reagent (e.g., 1,2-dichloroethane if that is the chosen electrophile) or add the thiophenolate solution slowly to the solution of the electrophile. This ensures the nucleophile is the limiting reagent at any given time, reducing the chance of it reacting with the product.
-
Monitor the Reaction: Use TLC or GC to monitor the reaction progress. Stop the reaction once the starting material is consumed to prevent further conversion of the product to the dialkylated sulfide.
-
Q2: My purified product contains a significant, hard-to-remove impurity. GC-MS analysis suggests it's 1,2-bis(phenylthio)ethane. How can I prevent its formation?
The formation of 1,2-bis(phenylthio)ethane is a classic example of a consecutive reaction where the desired product reacts further.[2] This side product has a much higher boiling point than this compound, making it a problematic impurity during distillation.
-
Mechanistic Insight: This side product arises from an SN2 reaction between the thiophenolate anion and your target molecule, this compound.
-
Preventative Protocols:
-
Inverse Addition: Instead of adding the electrophile (e.g., 2-chloroethanol or 1,2-dichloroethane) to the thiophenolate solution, use an "inverse addition" technique. Slowly add the pre-formed thiophenolate solution to a solution of the electrophile. This maintains a low concentration of the nucleophile throughout the reaction, favoring its reaction with the more abundant starting electrophile over the product.
-
Molar Ratio Control: Carefully control the stoichiometry. A slight excess of the electrophilic reagent can help ensure the thiophenol is fully consumed without leaving an excess to react with the product. The ideal ratio should be empirically determined but starting with a 1:1.1 ratio of thiophenol to electrophile is a good starting point.
-
Q3: During workup, I notice the formation of 2-hydroxyethyl phenyl sulfide. What is happening and how can I avoid it?
The presence of 2-hydroxyethyl phenyl sulfide in your final product can indicate two things: an incomplete reaction if it was your starting material, or hydrolysis of your product.[4]
-
Cause: Hydrolysis. The C-Cl bond in this compound is susceptible to nucleophilic substitution by water, especially under basic conditions or during prolonged heating in the presence of moisture. This hydrolysis reaction regenerates the alcohol precursor.[4]
-
Troubleshooting:
-
Anhydrous Conditions: While not strictly necessary for the initial reaction, ensuring your workup solvents are dry can help.
-
Avoid Prolonged Basic Aqueous Wash: If performing a basic wash (e.g., with aqueous NaHCO₃), do it efficiently and at room temperature. Avoid letting the organic layer sit in contact with the basic aqueous phase for extended periods.
-
Temperature during Workup: Perform all extractions and washes at or below room temperature to minimize the rate of hydrolysis.
-
Visualizing the Reaction Pathways
To better understand the relationship between the desired reaction and the formation of key side products, the following reaction scheme is provided.
Caption: Main and side reaction pathways in CEPS synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound from Thiophenol and 2-Chloroethanol
This protocol is optimized to minimize common side reactions.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 2-chloroethanol (1.2 equivalents) and a suitable solvent such as ethanol or DMF.
-
Base Addition: In a separate flask, dissolve thiophenol (1.0 equivalent) in the same solvent. To this solution, add powdered sodium hydroxide (1.1 equivalents) portion-wise while cooling in an ice bath.
-
Nucleophile Addition (Inverse Addition): Slowly add the prepared sodium thiophenolate solution to the 2-chloroethanol solution over 30-60 minutes at room temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or gently heat to 50-60°C. Monitor the reaction progress by TLC or GC analysis.
-
Workup: Once the thiophenol is consumed, cool the reaction to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, 5% aqueous NaOH (to remove any residual thiophenol), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear, colorless liquid.[6][7]
Data Summary: Key Reactants and Products
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| Thiophenol | 110.18 | 168-169 | 1.077 | 1.589 |
| 2-Chloroethanol | 80.51 | 128.7 | 1.20 | 1.442 |
| This compound | 172.68 | 90-91 @ 1 mmHg [6] | 1.174 [6] | 1.583 [6] |
| Diphenyl disulfide | 218.35 | 310 | 1.33 | - |
| 1,2-bis(phenylthio)ethane | 246.41 | High Boiling | - | - |
| Phenyl vinyl sulfide | 136.22 | 80-84 @ 11-12 mmHg[5] | 1.04 | 1.588 |
Logical Troubleshooting Workflow
When encountering issues, a systematic approach is crucial. The following flowchart outlines a troubleshooting strategy based on initial observations.
Caption: A logical workflow for troubleshooting CEPS synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound | 5535-49-9 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound 98 5535-49-9 [sigmaaldrich.com]
- 7. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Purification of 2-Chloroethyl Phenyl Sulfide
Welcome to the technical support center for 2-Chloroethyl phenyl sulfide (CEPS). This guide is designed for researchers, scientists, and drug development professionals who handle this compound. Here, we provide field-proven insights and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter during purification. Our focus is on explaining the causality behind each step, ensuring your experimental choices are both effective and scientifically sound.
Section 1: Essential Pre-Purification Knowledge & Safety
Before attempting any purification, a thorough understanding of the compound's properties and potential impurities is critical. This section addresses the foundational knowledge required for safe and effective handling.
FAQ: What are the primary hazards associated with this compound?
Answer: this compound is a hazardous chemical that requires strict safety protocols. It is classified as:
-
Acutely Toxic: Harmful if swallowed, inhaled, or in contact with skin.[1][2]
-
Corrosive: Causes severe skin burns and serious eye damage.[1][3]
-
Moisture Sensitive: The compound can react with moisture, potentially leading to degradation.[1]
-
Potential Carcinogen: Some sources classify it as a potential carcinogen.[4][5]
Causality: The reactivity of the chloroethyl group makes it a potent alkylating agent, which is the basis for its toxicity and corrosive nature. It can react with biological macromolecules, leading to cellular damage.
Mandatory Safety Precautions:
-
Always handle this compound in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof goggles with a face shield.[4]
-
Have an emergency eyewash station and safety shower readily accessible.
-
Store the compound under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation.[5][6]
FAQ: What are the key physical properties I need to know for purification?
Answer: Understanding the physical properties is essential for selecting and optimizing a purification strategy. Key data is summarized below.
Table 1: Physical and Safety Properties of this compound
| Property | Value | Significance for Purification | Source(s) |
| Molecular Formula | C₈H₉ClS | --- | [1][2] |
| Molecular Weight | 172.68 g/mol | Required for calculating molar quantities. | [2][4] |
| Appearance | Colorless Liquid | A yellow or brown tint may indicate impurities or degradation. | [1] |
| Boiling Point | 90-91 °C at 1 mmHg | High atmospheric boiling point necessitates vacuum distillation to prevent thermal decomposition. | [4] |
| Density | ~1.174 g/mL at 25 °C | Useful for volume-to-mass conversions. | [4][7] |
| Refractive Index | n20/D 1.583 | Can be used as a quick, preliminary check for purity. | [4] |
| Solubility | Soluble in Chloroform | Knowledge of solubility is key for choosing solvents for chromatography or extraction. | [2] |
FAQ: What are the common impurities in this compound and where do they come from?
Answer: Impurities typically arise from the synthesis process, which commonly involves the reaction of thiophenol and 1,2-dichloroethane.[8] Identifying likely impurities is the first step in designing a successful purification scheme.
Table 2: Common Impurities in this compound and Their Origins
| Impurity | Chemical Name | Typical Source | Significance | Source(s) |
| Thiophenol | Thiophenol | Unreacted starting material. | A primary impurity that must be strictly controlled; can interfere with subsequent reactions. | [8][9] |
| 1,2-Dichloroethane | 1,2-Dichloroethane | Unreacted starting material or solvent. | Volatile; can often be removed by evaporation or distillation. | [8][9] |
| Diphenyl disulfide | Diphenyl disulfide | Oxidation of the thiophenol starting material. | Higher boiling point than the product; requires efficient fractional distillation or chromatography for removal. | [8][9] |
| 1,2-Dithiophenylethane | 1,2-Bis(phenylthio)ethane | Side reaction product. | Structurally similar to the product, may require chromatographic separation. | [8][9] |
| Tributylamine | Tributylamine | Catalyst used in the synthesis. | Basic impurity; can be removed with an acidic wash. | [8][9] |
Section 2: Purification Methodologies & Protocols
The choice of purification method depends on the scale of your experiment and the nature of the impurities present.
FAQ: Which purification method is best for my sample?
Answer: This decision depends primarily on the impurity profile and the desired final purity. The following workflow provides a general guide.
Caption: Purification method selection workflow for CEPS.
Protocol 1: Purification by Vacuum Distillation
When to Use: This is the most effective method for removing non-volatile impurities (e.g., diphenyl disulfide, salts) and highly volatile impurities (e.g., residual 1,2-dichloroethane) on a multi-gram scale.
Causality: By reducing the pressure, the boiling point of this compound is significantly lowered from its atmospheric boiling point of 245-247 °C.[2] This prevents the thermal degradation that would occur at such high temperatures.
Step-by-Step Methodology:
-
System Setup:
-
Assemble a clean, dry short-path distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.
-
Use a magnetic stirrer and a heating mantle with a stir bar in the boiling flask to ensure smooth, even boiling.
-
Connect the vacuum pump through a cold trap (e.g., dry ice/acetone or liquid nitrogen) to protect the pump from corrosive vapors.
-
-
Pre-Treatment (Optional):
-
If basic (e.g., tributylamine) or acidic (e.g., thiophenol) impurities are present, first dissolve the crude product in a suitable organic solvent like dichloromethane.
-
Wash sequentially with a dilute acid (e.g., 1M HCl), then a dilute base (e.g., saturated NaHCO₃), and finally with brine.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
-
Distillation:
-
Transfer the crude (or pre-treated) oil to the boiling flask.
-
Slowly apply vacuum to the system. A stable vacuum of ~1 mmHg is ideal.
-
Once the vacuum is stable, begin heating the mantle gently.
-
Collect a small forerun fraction, which will contain any highly volatile impurities.
-
Carefully increase the temperature until the main product fraction begins to distill. The target vapor temperature should be near 90-91 °C.[4]
-
Collect the main fraction in a pre-weighed receiving flask. Monitor the appearance and refractive index of the distillate.
-
Stop the distillation before the boiling flask is completely dry to avoid overheating potentially unstable residues.
-
-
Shutdown:
-
Remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before disassembling.
-
Protocol 2: Purification by Column Chromatography
When to Use: This method is ideal for separating impurities with similar boiling points but different polarities, such as 1,2-dithiophenylethane or unreacted thiophenol. It is suitable for smaller scales or when very high purity is required.
Causality: Silica gel is a polar stationary phase. Non-polar compounds will travel through the column more quickly, while polar compounds will have longer retention times. Thiophenol, being more polar than this compound due to its acidic proton, will adhere more strongly to the silica.
Step-by-Step Methodology:
-
Solvent System Selection:
-
Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. Start with a non-polar solvent like hexane and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Aim for a system that gives the product (CEPS) an Rf value of approximately 0.3-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the chromatography column and allow it to pack evenly, draining excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude CEPS in a minimal amount of the solvent system or a non-polar solvent.
-
Carefully apply the sample to the top of the silica bed using a pipette.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 3: Troubleshooting Common Purification Issues
Q&A Troubleshooting Guide
Question: My distilled product is still impure according to GC-MS analysis. What went wrong?
Answer: This issue typically points to one of two problems:
-
Co-distillation with an Impurity: If an impurity has a boiling point very close to that of your product, simple distillation will not be sufficient. You may need to use a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency.
-
Thermal Decomposition: If you are seeing new, unexpected peaks in your GC-MS, the product may be decomposing at the distillation temperature. Ensure your vacuum is consistently low (<1 mmHg) to keep the pot temperature as low as possible. Decomposition can also be catalyzed by acidic or basic residues; a pre-treatment wash is highly recommended.
Question: The product is decomposing during distillation, even with a good vacuum. What should I do?
Answer: If thermal decomposition is still an issue, it indicates high sensitivity.
-
Lower the Temperature Further: Use a higher quality vacuum pump to achieve a lower pressure, which will further decrease the boiling point.
-
Switch to Chromatography: Column chromatography is performed at room temperature and is the best alternative for highly thermally sensitive compounds.
-
Avoid Overheating the Residue: Never distill to dryness. The concentrated, high-boiling residues can become superheated and trigger rapid decomposition.
Caption: Troubleshooting logic for product decomposition during distillation.
Question: I'm seeing co-elution of my product with an impurity during column chromatography. How can I improve separation?
Answer: Co-elution means the polarity of the product and the impurity are too similar in your chosen solvent system.
-
Fine-Tune the Solvent System: Decrease the polarity of the eluent. Make very small, incremental changes. For a hexane/ethyl acetate system, slightly reducing the percentage of ethyl acetate can dramatically improve separation.
-
Try a Different Solvent System: Sometimes, switching one of the solvents can alter the specific interactions with the silica gel. For example, try substituting dichloromethane for ethyl acetate.
-
Change the Stationary Phase: If separation on silica gel is impossible, consider using a different stationary phase like alumina or switching to reverse-phase chromatography with a C18 column and a polar mobile phase (e.g., acetonitrile/water).[10]
Section 4: Purity Analysis
FAQ: How can I reliably assess the purity of my final product?
Answer: A combination of methods is recommended for a comprehensive assessment of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[8] It can provide a clear percentage of purity based on peak area integration.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is particularly effective for quantifying non-volatile or thermally sensitive impurities, and it has been specifically used to quantify the key impurity, thiophenol, in CEPS.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the final product and detect impurities with distinct spectral signatures. Integration of the proton NMR signals can provide a quantitative measure of purity against a known standard.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 2-クロロエチルフェニルスルフィド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. labiostring.com [labiostring.com]
- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. This compound, 98% 5535-49-9 India [ottokemi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. apps.dtic.mil [apps.dtic.mil]
Identification and removal of impurities in 2-Chloroethyl phenyl sulfide
Welcome to the technical support center for 2-Chloroethyl phenyl sulfide (CEPS). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the handling, purification, and analysis of this important chemical intermediate. Our guidance is grounded in established scientific principles to ensure the integrity and success of your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in industrial-grade this compound (CEPS)?
A1: Analysis of industrial CEPS has identified several common impurities. A study utilizing gas chromatography-mass spectrometry (GC-MS) has verified the presence of six principal impurities: 1,2-dichloroethane, thiophenol, diethylmalonate, tributylamine, diphenyl disulfide, and 1,2-dithiophenylethane.[1][2][3] Among these, thiophenol is of particular concern due to its high reactivity, strong irritation, and significant toxicity.[3] Its presence can adversely affect the quality of CEPS and lead to the formation of further impurities in subsequent reactions.[3]
Q2: How do these impurities originate?
A2: The presence of these impurities is typically linked to the synthesis process of CEPS.[1][2] For instance, thiophenol is a primary starting material in one of the common synthetic routes, and its incomplete reaction can lead to its presence in the final product.[3] Diphenyl disulfide can be formed from the oxidation of thiophenol. The other impurities, such as 1,2-dichloroethane, diethylmalonate, and tributylamine, are likely residuals from solvents, reagents, or side reactions occurring during the synthesis.
Q3: My this compound has developed a new impurity upon storage. What could it be?
A3: this compound can degrade over time or under certain conditions. The most common degradation pathways include hydrolysis, elimination, and oxidation.[4]
-
Hydrolysis: In the presence of moisture, CEPS can hydrolyze to form 2-hydroxyethyl phenyl sulfide.[4] This process can be accelerated by certain surfaces, like γ-alumina.[4]
-
Elimination: Treatment with a base can promote an elimination reaction, leading to the formation of vinyl phenyl sulfide.[4]
-
Oxidation: Exposure to oxidizing agents or even air over prolonged periods can lead to the formation of 2-chloroethyl phenyl sulfoxide and subsequently 2-chloroethyl phenyl sulfone.[5][6]
Q4: What analytical techniques are recommended for identifying and quantifying impurities in CEPS?
A4: A combination of chromatographic techniques is highly effective for the quality control of CEPS.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for the separation and identification of volatile impurities.[1][2][3] It has been successfully used to identify the six major impurities mentioned previously.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): HPLC is particularly well-suited for the accurate quantification of key impurities like thiophenol.[1][2][3] This method offers high specificity and reliability, which can be a challenge with GC for a reactive compound like thiophenol.[3]
Troubleshooting Guide: Impurity Identification and Removal
This guide provides a systematic approach to identifying and removing impurities from this compound.
Problem: Presence of Unknown Peaks in Chromatographic Analysis
Step 1: Preliminary Identification of Impurities
-
Action: Analyze your CEPS sample using Gas Chromatography-Mass Spectrometry (GC-MS).
-
Rationale: GC-MS will separate the volatile components of your sample and provide mass spectra for each peak. By comparing these spectra to a database, you can tentatively identify the impurities. This technique has been shown to effectively identify common impurities such as 1,2-dichloroethane, thiophenol, diphenyl disulfide, and 1,2-dithiophenylethane.[1][2][3]
Step 2: Quantitation of Key Impurities
-
Action: Develop and validate an HPLC-UV method for the quantification of critical impurities, particularly thiophenol.
-
Rationale: Thiophenol is a significant impurity that can impact downstream applications.[3] HPLC-UV provides a more accurate and precise quantification of thiophenol compared to GC, where it can be less stable.[3] A validated method with a linear standard curve will ensure reliable results.[1][2]
Problem: High Levels of Thiophenol Detected
Step 1: Caustic Wash
-
Action: Wash the crude CEPS with a dilute aqueous solution of sodium hydroxide (NaOH), followed by washing with water to neutrality.
-
Rationale: Thiophenol is acidic and will react with a base to form a water-soluble sodium thiophenolate salt, which can then be separated in the aqueous layer.
Step 2: Distillation
-
Action: Purify the CEPS by vacuum distillation.
-
Rationale: this compound has a boiling point of 90-91 °C at 1 mmHg.[6][7] Many of the common impurities will have significantly different boiling points, allowing for their separation. Thiophenol, for instance, has a much lower boiling point (169 °C at atmospheric pressure) and can be removed as a forerun. High-boiling impurities like diphenyl disulfide will remain in the distillation pot.
Problem: Presence of Hydrolysis or Oxidation Products
Step 1: Proper Storage and Handling
-
Action: Ensure that CEPS is stored under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container in a cool, dark place.
-
Rationale: This minimizes contact with moisture and oxygen, thereby preventing hydrolysis and oxidation.[4][5]
Step 2: Purification via Column Chromatography
-
Action: If degradation products are present, purify the material using silica gel column chromatography.
-
Rationale: The hydrolysis product (2-hydroxyethyl phenyl sulfide) and oxidation products (sulfoxide and sulfone) are more polar than CEPS. This difference in polarity allows for their separation on a silica gel column using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).
Visualizing the Workflow
Impurity Identification Workflow
References
Technical Support Center: Reactions of 2-Chloroethyl Phenyl Sulfide
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloroethyl Phenyl Sulfide (CEPS). This document provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments, with a focus on the formation of common byproducts. Our goal is to equip you with the expertise to anticipate, identify, and mitigate these challenges, ensuring the integrity and success of your synthetic work.
Frequently Asked Questions (FAQs)
Q1: I'm performing a nucleophilic substitution on this compound with an amine. Why is my yield lower than expected, and what are these other spots on my TLC?
A1: Low yields in these reactions are commonly due to competing side reactions, primarily the E2 elimination reaction. This is especially prevalent if your reaction conditions involve a strong or sterically hindered base, or if you are using elevated temperatures. The primary byproduct you are likely observing is Phenyl Vinyl Sulfide , which is formed when a base abstracts a proton from the carbon adjacent to the chlorine, leading to the elimination of HCl.[1] Another possibility, if water is present in your reaction, is the hydrolysis of your starting material to form 2-Hydroxyethyl Phenyl Sulfide .
Q2: What is Phenyl Vinyl Sulfide and how can I prevent its formation?
A2: Phenyl Vinyl Sulfide is the product of an E2 elimination reaction on this compound. Its formation is favored by conditions that promote elimination over substitution. To minimize its formation, consider the following:
-
Choice of Base: Use a non-nucleophilic, non-sterically hindered base if a base is required. If your nucleophile (e.g., a primary or secondary amine) is basic enough to act as the proton scavenger, you may not need an additional base. Strong bases like potassium tert-butoxide will strongly favor elimination.
-
Temperature: Elimination reactions are generally favored at higher temperatures. Running your reaction at a lower temperature may help to favor the substitution pathway.
-
Solvent: Polar aprotic solvents like DMF or DMSO can favor SN2 reactions over E2, especially with good, non-basic nucleophiles.
Q3: I suspect my sample of this compound has degraded. What are the likely degradation products?
A3: The two most common degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: In the presence of moisture, this compound can hydrolyze to 2-Hydroxyethyl Phenyl Sulfide .[1] This can occur during storage if the compound is not kept in a dry environment.
-
Oxidation: Exposure to air or oxidizing agents can lead to the formation of 2-Chloroethyl Phenyl Sulfoxide and further to 2-Chloroethyl Phenyl Sulfone .
Q4: How can I detect these common byproducts in my reaction mixture?
A4: The most effective method for detecting these byproducts is through ¹H NMR spectroscopy. Each byproduct has a distinct set of signals that can be used for identification. Mass spectrometry (GC-MS or LC-MS) is also a powerful tool for identifying byproducts by their molecular weight. See the data summary table in the Troubleshooting Guide for specific NMR shifts.
Troubleshooting Guide
This guide is structured around a common experimental scenario: the nucleophilic substitution of this compound with an amine (e.g., piperidine) to form a tertiary amine product.
Scenario: Synthesis of 1-(2-(Phenylthio)ethyl)piperidine
You are reacting this compound with piperidine in acetonitrile with potassium carbonate as a base at 60°C. After workup, you observe a low yield of the desired product and several impurities by ¹H NMR and TLC.
-
Observation: You observe signals in the vinyl region of the ¹H NMR spectrum (around 5.3-6.6 ppm).
-
Probable Cause: Formation of Phenyl Vinyl Sulfide via an E2 elimination reaction. The combination of a secondary amine (which can act as a base) and heat has likely promoted this side reaction.
-
Solution:
-
Lower the Reaction Temperature: Try running the reaction at room temperature or 40°C. The rate of reaction will be slower, but the selectivity for the SN2 product should improve.
-
Change the Base: Potassium carbonate is a relatively weak base, but a stronger, non-nucleophilic base like DIPEA (diisopropylethylamine) could be used in stoichiometric amounts to scavenge the HCl produced without promoting elimination as strongly as hindered alkoxides.
-
Monitor the Reaction Closely: Use TLC to monitor the reaction progress and stop it as soon as the starting material is consumed to prevent further byproduct formation.
-
-
Observation: A new, more polar spot appears on your TLC plate, and you see broad signals in your ¹H NMR that could correspond to an alcohol.
-
Probable Cause: Formation of 2-Hydroxyethyl Phenyl Sulfide due to hydrolysis. This can happen if your solvents or reagents are not sufficiently dry.
-
Solution:
-
Use Anhydrous Solvents: Ensure that your acetonitrile and piperidine are anhydrous. Solvents can be dried using molecular sieves.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Observation: You observe signals in the downfield region of your ¹H NMR that are consistent with protons adjacent to a sulfoxide or sulfone. Your mass spectrometry data shows peaks corresponding to the desired product +16 and +32 amu.
-
Probable Cause: Oxidation of the sulfide to 2-Chloroethyl Phenyl Sulfoxide and/or 2-Chloroethyl Phenyl Sulfone . This can happen if the starting material was old or exposed to air, or if an oxidizing agent is inadvertently present.
-
Solution:
-
Use Fresh Starting Material: Ensure your this compound is pure and has been stored properly under an inert atmosphere.
-
Degas Solvents: If you suspect dissolved oxygen is an issue, degas your solvent by bubbling nitrogen or argon through it before use.
-
Purification: These oxidized byproducts can often be separated from the desired product by column chromatography.
-
Data Summary for Byproduct Identification
| Compound Name | Structure | Formation Pathway | Typical ¹H NMR Signals (CDCl₃) |
| Phenyl Vinyl Sulfide | C₆H₅SCH=CH₂ | Elimination | δ 5.35 (d, 1H), 5.36 (d, 1H), 6.55 (dd, 1H), 7.22–7.40 (m, 5H)[2] |
| 2-Hydroxyethyl Phenyl Sulfide | C₆H₅SCH₂CH₂OH | Hydrolysis | δ ~2.5-3.0 (t, 2H, -SCH₂), ~3.5-3.8 (t, 2H, -CH₂OH), 7.2-7.5 (m, 5H, Ar-H) |
| 2-Chloroethyl Phenyl Sulfoxide | C₆H₅S(O)CH₂CH₂Cl | Oxidation | δ ~2.8-3.2 (m, 2H, -S(O)CH₂), ~3.6-4.0 (m, 2H, -CH₂Cl), 7.5-7.8 (m, 5H, Ar-H) |
| 2-Chloroethyl Phenyl Sulfone | C₆H₅S(O)₂CH₂CH₂Cl | Oxidation | δ ~3.4-3.6 (t, 2H, -S(O)₂CH₂), ~3.8-4.0 (t, 2H, -CH₂Cl), 7.6-8.0 (m, 5H, Ar-H)[3] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-(Phenylthio)ethyl)piperidine
This protocol is designed to favor the SN2 pathway and minimize byproduct formation.
-
Reagent Preparation:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq, e.g., 1.73 g, 10 mmol).
-
Add anhydrous acetonitrile (50 mL).
-
Add piperidine (1.2 eq, 1.02 g, 12 mmol).
-
Add diisopropylethylamine (DIPEA) (1.5 eq, 1.94 g, 15 mmol).
-
-
Reaction:
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The starting material should have a higher Rf than the product.
-
-
Work-up:
-
Once the starting material is consumed (typically 12-24 hours), quench the reaction by adding 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate to elute the product.
-
Protocol 2: Analytical Identification of Byproducts by ¹H NMR
-
Sample Preparation:
-
Prepare a sample of your crude reaction mixture by dissolving a small amount in CDCl₃.
-
-
Acquisition:
-
Acquire a ¹H NMR spectrum.
-
-
Analysis:
-
Integrate all relevant peaks.
-
Compare the observed chemical shifts with the data in the summary table above to identify the presence and relative quantities of byproducts.
-
Look for the characteristic triplet-of-triplets pattern for the ethyl groups in both the starting material and the desired product.
-
Specifically, search for the doublet and doublet of doublets in the 5.3-6.6 ppm range, which are indicative of phenyl vinyl sulfide.
-
Visualizations
Reaction Pathways Diagram
The following diagram illustrates the desired SN2 reaction and the competing E2 and hydrolysis side reactions.
Caption: Competing reaction pathways for this compound.
Troubleshooting Flowchart
This flowchart provides a logical sequence for troubleshooting unexpected results in your reaction.
References
Technical Support Center: Stabilizing 2-Chloroethyl Phenyl Sulfide for Long-Term Storage
Welcome to the technical support center for 2-Chloroethyl phenyl sulfide (CEPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the long-term storage and handling of this important chemical intermediate. Our goal is to equip you with the scientific understanding and practical protocols necessary to maintain the stability and purity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (CAS 5535-49-9) is an organosulfur compound featuring a phenylthio group attached to a chloroethyl chain.[1][2][3][4] Its bifunctional nature makes it a versatile reagent in organic synthesis. However, the presence of both a thioether and a primary alkyl chloride makes the molecule susceptible to several degradation pathways, compromising its purity and potentially impacting experimental outcomes. The primary stability concerns are hydrolysis and oxidation.[5]
Q2: What are the primary degradation pathways for this compound?
There are three main degradation pathways to be aware of during long-term storage:
-
Hydrolysis: In the presence of moisture, this compound can hydrolyze to form 2-hydroxyethyl phenyl sulfide. This reaction can be accelerated by acidic or basic conditions.[5]
-
Oxidation: The thioether sulfur atom is susceptible to oxidation, forming the corresponding sulfoxide and, under more stringent conditions, the sulfone. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Photodegradation: Exposure to UV light can induce cleavage of the carbon-sulfur bond, leading to a variety of degradation products.[6]
Q3: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[7] A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[8] | Reduces the rate of degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents oxidation of the thioether. |
| Light | Amber glass vial or dark location | Prevents photodegradation. |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis. |
| pH | Neutral | Avoids acid or base-catalyzed hydrolysis. |
Q4: Should I use a stabilizer for long-term storage?
For storage extending beyond several months, the use of stabilizers is highly recommended. A combination of an antioxidant and an acid scavenger can address the primary degradation pathways.
-
Antioxidants: Hindered phenolic antioxidants such as Butylated Hydroxytoluene (BHT) are effective at preventing the oxidation of thioethers.[9][10]
-
Acid Scavengers: Epoxy compounds can act as acid scavengers, neutralizing any hydrochloric acid that may form due to hydrolysis or degradation, thus preventing further acid-catalyzed decomposition.[11][12][13]
A recommended starting concentration for BHT is 0.05-0.1% (w/w) and for an epoxy-based stabilizer is 0.1-0.5% (w/w).
Troubleshooting Guide
Problem 1: I observe a new peak in my GC-MS/HPLC analysis of an aged sample of this compound.
-
Question: What is the likely identity of this new peak?
-
Answer: The most common degradation products are 2-hydroxyethyl phenyl sulfide (from hydrolysis) and 2-chloroethyl phenyl sulfoxide (from oxidation). To confirm the identity, you would ideally compare the retention time and mass spectrum (for GC-MS) or UV spectrum (for HPLC) with a known standard of the suspected degradation product.
-
-
Question: How can I prevent the formation of this impurity?
-
Answer: Review your storage conditions. Ensure the sample is stored in a tightly sealed container, in a cold and dark environment, and under an inert atmosphere. If you are not already using them, consider adding an antioxidant like BHT and an acid scavenger.
-
Problem 2: The pH of my this compound solution has become acidic over time.
-
Question: What is causing the decrease in pH?
-
Answer: The formation of hydrochloric acid (HCl) is a likely cause, resulting from the hydrolysis of the chloroethyl group. This can be exacerbated by the presence of trace amounts of water.
-
-
Question: What are the consequences of an acidic environment?
-
Answer: An acidic environment can accelerate the rate of hydrolysis and other degradation pathways. It can also be corrosive to certain container materials.
-
-
Question: How can I mitigate this issue?
-
Answer: Adding an acid scavenger, such as a glycidyl ether-based epoxy compound, can neutralize the formed HCl.[11] Ensure that your solvent and storage container are scrupulously dry.
-
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound for Long-Term Storage
This protocol describes how to add stabilizers to a new or existing stock of this compound.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT)
-
Epoxy-based acid scavenger (e.g., a glycidyl ether)
-
Anhydrous solvent (e.g., dichloromethane, if needed for dissolution)
-
Amber glass vial with a PTFE-lined cap
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
If the this compound is a solid at room temperature, gently warm it until it becomes a liquid.
-
Weigh the required amount of BHT to achieve a final concentration of 0.05-0.1% (w/w).
-
Weigh the required amount of the epoxy-based acid scavenger to achieve a final concentration of 0.1-0.5% (w/w).
-
Add the stabilizers directly to the liquid this compound. If necessary, a minimal amount of an anhydrous solvent can be used to aid dissolution.
-
Mix thoroughly until the stabilizers are completely dissolved.
-
Transfer the stabilized solution to a clean, dry amber glass vial.
-
Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.
-
Quickly and tightly seal the vial with a PTFE-lined cap.
-
Label the vial clearly, indicating the compound, date, and the added stabilizers with their concentrations.
-
Store the vial at 2-8 °C in a dark location.
Protocol 2: Monitoring the Purity of this compound by GC-MS
This method is suitable for separating and identifying this compound and its common volatile degradation products.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Agilent MS system or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[14]
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless injection)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 amu
Sample Preparation:
-
Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure homogeneity.
-
Transfer the solution to a GC vial for analysis.
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Search for peaks corresponding to potential degradation products such as 2-hydroxyethyl phenyl sulfide and 2-chloroethyl phenyl sulfoxide.
-
Calculate the relative peak area percentage to estimate the purity of the sample.
Protocol 3: Purity Assessment by HPLC-UV
This method is useful for quantifying the parent compound and less volatile degradation products.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[15]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a 0.1 mg/mL solution of the this compound sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the retention time of the main peak corresponding to this compound.
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.
Visualizing Degradation and Workflow
Caption: Key degradation pathways of this compound.
Caption: Workflow for monitoring the stability of this compound.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. mdpi.com [mdpi.com]
- 3. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. B23265.06 [thermofisher.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Photocatalytic degradation of 2-phenethyl-2-chloroethyl sulfide in liquid and gas phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. labiostring.com [labiostring.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 12. researchgate.net [researchgate.net]
- 13. 6 commonly used PVC auxiliary heat stabilizers - Knowledge - JUBANG [pvcchemical.com]
- 14. library.dphen1.com [library.dphen1.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: A Guide to Overcoming Challenges in the Scale-Up of 2-Chloroethyl Phenyl Sulfide Production
Welcome to the technical support center for the synthesis and scale-up of 2-Chloroethyl Phenyl Sulfide (CEPS). This guide is designed for researchers, chemists, and process development professionals engaged in the production of this critical intermediate. As a versatile building block in the pharmaceutical and specialty chemical industries, the successful scale-up of CEPS is often hampered by challenges related to yield, purity, and safety.[1][2] This document provides in-depth, field-proven insights, troubleshooting guides, and validated protocols to navigate these complexities effectively. Our approach is grounded in explaining the causal mechanisms behind common issues, ensuring that the solutions are not just procedural, but also fundamentally understood.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during the development and scale-up of CEPS production.
Q1: What is the most industrially viable method for synthesizing this compound?
The most common and efficient method for scaling up CEPS synthesis is the nucleophilic substitution reaction between thiophenol and a 1,2-dihaloethane (typically 1-bromo-2-chloroethane or 1,2-dichloroethane) under phase-transfer catalysis (PTC) conditions.[3] This approach is favored because it allows the reaction to proceed rapidly in a biphasic system (e.g., an aqueous base like NaOH and an organic solvent), using a catalyst like a quaternary ammonium salt to shuttle the thiophenoxide nucleophile into the organic phase.[4][5] This method avoids the need for expensive, anhydrous polar aprotic solvents and often leads to higher yields and cleaner reactions compared to homogenous systems.
Q2: What are the primary impurities I should anticipate during CEPS production?
During synthesis, several key impurities can arise, which complicate purification and impact final product quality. A combination of Gas Chromatography and Mass Spectrometry (GC-MS) has been effective in identifying them.[6] The most prevalent impurities include:
-
Diphenyl disulfide: Formed via the oxidation of the thiophenol starting material.
-
1,2-bis(phenylthio)ethane: A result of a second substitution reaction where the CEPS product reacts with another equivalent of thiophenoxide.
-
Phenyl vinyl sulfide: Arises from the elimination of HCl from the CEPS product, often promoted by excess base or high temperatures.[7][8]
-
Unreacted Thiophenol: Residual starting material due to incomplete conversion.
Q3: What are the non-negotiable safety precautions for handling this compound and its precursors?
Due to the high toxicity of the materials involved, stringent safety protocols are paramount.
-
Extreme Toxicity: this compound is toxic if it comes into contact with skin or is inhaled, and it is corrosive, causing severe skin burns and eye damage.[9] It is also a suspected carcinogen.[7]
-
Engineering Controls: All manipulations must be conducted in a certified chemical fume hood or a closed-system reactor to prevent vapor exposure.[9]
-
Personal Protective Equipment (PPE): Mandatory PPE includes chemical splash goggles and a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), and a lab coat. A properly fitted respirator with an appropriate cartridge for organic vapors and acid gases is necessary if there is any risk of inhalation.[10]
-
Inert Atmosphere: Thiophenol is susceptible to oxidation, and CEPS can be moisture-sensitive.[9] Handling reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions and degradation.
Q4: Which analytical techniques are best for monitoring reaction progress and final product purity?
A multi-pronged analytical approach is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks to monitor the consumption of thiophenol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The primary tool for identifying the full spectrum of impurities and confirming product identity.[6]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for quantifying key impurities that may be difficult to resolve by GC, such as residual thiophenol.[6]
Section 2: Troubleshooting Guides
This section addresses specific, complex problems in a question-and-answer format, providing deep mechanistic insights and actionable solutions.
Problem 1: Low Product Yield or Stalled Reaction
Question: My reaction is providing inconsistent or low yields (<70%), and GC analysis shows significant amounts of unreacted thiophenol even after extended reaction times. What are the likely causes and how can I rectify this?
Answer: This issue almost always points to a breakdown in the efficiency of the phase-transfer catalysis cycle or reagent deactivation. The root cause can be diagnosed by examining the following factors.
Causality Analysis:
-
Inefficient Mass Transfer: The PTC reaction occurs at the interface between the aqueous and organic layers. If agitation is insufficient, the interfacial surface area is low, drastically slowing the reaction rate. The catalyst cannot efficiently transport the thiophenoxide anion into the organic phase.
-
Incorrect pH of Aqueous Phase: The aqueous phase must be sufficiently basic (typically pH > 12) to fully deprotonate the thiophenol (pKa ≈ 6.6) to form the thiophenoxide nucleophile. If the base is consumed by side reactions or is insufficient, the concentration of the active nucleophile will be too low.
-
Catalyst Poisoning or Deactivation: Certain impurities can poison the PTC catalyst. Furthermore, at excessively high temperatures, some quaternary ammonium salts can undergo Hofmann elimination, deactivating them.
-
Presence of Water in the Organic Phase: While a biphasic system is used, excessive water in the organic phase can create a "solvent shell" around the nucleophile, reducing its reactivity.
-
Verify Agitation Speed: For the current scale, ensure the stirrer is creating a deep vortex, indicating good mixing of the two phases. On scale-up, this translates to verifying the tip speed of the impeller is sufficient for generating fine droplets and high interfacial area.
-
Check Aqueous Phase pH: During the reaction, carefully extract a small sample of the aqueous layer and measure its pH. It should remain strongly basic throughout the reaction. If it has dropped, more base is required.
-
Evaluate Catalyst Integrity: Use a fresh batch of PTC catalyst from a reputable supplier. Ensure the reaction temperature does not exceed the recommended limits for the specific catalyst being used.
-
Control Stoichiometry: Ensure 1.05 to 1.10 equivalents of base are used relative to thiophenol to ensure full deprotonation.
Below is a logical workflow for troubleshooting this common issue.
Caption: Troubleshooting workflow for low CEPS yield.
Problem 2: High Levels of Side-Products: Diphenyl Disulfide and 1,2-bis(phenylthio)ethane
Question: My crude product is contaminated with two major, high-boiling impurities identified as diphenyl disulfide and 1,2-bis(phenylthio)ethane. How are these formed and how can I suppress them?
Answer: The formation of these two impurities stems from two distinct and competing reaction pathways. Understanding their mechanisms is key to their prevention.
Causality Analysis:
-
Diphenyl Disulfide (DPDS): This impurity is the result of the oxidative coupling of two molecules of thiophenol (or thiophenoxide). This reaction is extremely sensitive to the presence of trace oxygen and can sometimes be catalyzed by metallic impurities.
-
Mechanism: 2 PhS⁻ + O₂ + 2 H⁺ → PhS-SPh + 2 OH⁻
-
-
1,2-bis(phenylthio)ethane: This impurity arises from a consecutive SN2 reaction. Once the desired product, CEPS (PhS-CH₂CH₂-Cl), is formed, its electrophilic carbon is attacked by another molecule of thiophenoxide nucleophile, displacing the chloride to form PhS-CH₂CH₂-SPh.
-
Mechanism: PhS-CH₂CH₂-Cl + PhS⁻ → PhS-CH₂CH₂-SPh + Cl⁻
-
Prevention Strategies:
-
To Prevent DPDS: Rigorously deoxygenate all solvents and reagents before use by sparging with nitrogen or argon for 30-60 minutes. Maintain a positive pressure of inert gas over the reaction mixture at all times.
-
To Prevent 1,2-bis(phenylthio)ethane: This side reaction is driven by a high concentration of the thiophenoxide nucleophile after the primary reaction is complete. The best control strategy is to use the thiophenol as the limiting reagent. Alternatively, a slow addition of the thiophenol/base mixture to the 1,2-dihaloethane ensures that the thiophenoxide concentration remains low at all times, favoring the primary reaction over the consecutive one. Lowering the reaction temperature will also disproportionately slow the second reaction relative to the first.
The diagram below illustrates the desired reaction pathway versus the two major competing side reactions.
Caption: Desired vs. undesired reaction pathways.
Problem 3: Product Degradation During Purification
Question: During vacuum distillation, my product turns dark, and I observe the formation of a new, lower-boiling impurity. What is causing this instability?
Answer: The thermal instability of this compound is a significant scale-up challenge. The degradation is primarily caused by an E2 elimination reaction, especially at elevated temperatures, which produces phenyl vinyl sulfide and HCl.[7][8]
Causality Analysis:
-
Elimination Reaction: When heated, particularly in the presence of any trace basic residues from the workup, CEPS can undergo elimination. The chloride acts as a leaving group, and a proton is abstracted from the adjacent carbon.
-
Mechanism: PhS-CH₂CH₂-Cl + Heat → PhS-CH=CH₂ + HCl
-
-
Hydrolysis: If the product is not perfectly dry, hydrolysis can occur during heating, yielding 2-hydroxyethyl phenyl sulfide, which can also undergo further reactions.[7]
-
Thorough Workup: After the reaction, wash the organic layer multiple times with water to remove the base and PTC catalyst, followed by a brine wash to break any emulsions and remove bulk water.
-
Drying: Dry the organic solution thoroughly with a drying agent like anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent completely.
-
High Vacuum Distillation: The key to preventing thermal degradation is to distill the product at the lowest possible temperature. Use a high-quality vacuum pump and a well-designed distillation apparatus to achieve a low pressure (<1 mmHg). The boiling point of CEPS is 90-91 °C at 1 mmHg.
-
Avoid Overheating: Use a mantle with a temperature controller and an oil bath to ensure gentle, even heating. Never heat the distillation pot significantly higher than the vapor temperature.
| Parameter | Standard Procedure | Optimized for Stability | Rationale |
| Distillation Pressure | 5-10 mmHg | < 1 mmHg | Lowers boiling point to minimize thermal stress. |
| Pot Temperature | > 150 °C | < 120 °C | Prevents side reactions like elimination and decomposition. |
| Workup | Single water wash | Multiple water washes + brine wash | Ensures complete removal of base which can catalyze elimination. |
| Drying | Brief drying | Thorough drying with MgSO₄ | Removes water to prevent hydrolysis during heating.[7] |
Section 3: Key Experimental Protocols
Protocol 1: Lab-Scale (10g) Phase-Transfer Catalyzed Synthesis of CEPS
This protocol is for informational purposes and must be performed by trained personnel with appropriate safety measures.
-
Inert Atmosphere Setup: Assemble a 250 mL, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser with a nitrogen inlet, and a thermometer. Purge the entire system with nitrogen.
-
Reagent Charging: To the flask, add 1,2-dichloroethane (75 mL), 1-bromo-2-chloroethane (11.5 g, 79.8 mmol), and tetrabutylammonium bromide (1.28 g, 3.99 mmol) as the PTC.
-
Base and Nucleophile Preparation: In a separate beaker, dissolve sodium hydroxide (3.5 g, 87.5 mmol) in 35 mL of deionized water. Cool the solution in an ice bath. Carefully add thiophenol (8.0 g, 72.6 mmol) to the cold caustic solution with stirring.
-
Reaction Execution: Begin vigorous stirring of the flask contents. Slowly add the freshly prepared aqueous thiophenoxide solution to the reaction flask over 20 minutes. An exotherm may be observed; maintain the internal temperature below 40°C using a water bath.
-
Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the reaction progress by periodically taking a small sample of the organic layer and analyzing it by TLC or GC. The reaction is typically complete in 2-4 hours.
-
Workup: Once the reaction is complete, stop stirring and transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer twice with 50 mL of water, then once with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation (<1 mmHg) to yield pure this compound as a colorless to pale yellow liquid.
Protocol 2: GC-MS Method for Purity Analysis
This method provides a baseline for separating the product from its most common impurities.
| Parameter | Setting |
| GC Column | Agilent DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 80 °C, hold for 2 min. Ramp at 15 °C/min to 280 °C. Hold for 5 min. |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Scan Range | 40 - 450 m/z |
| Sample Prep | Dilute 1 drop of crude oil in 1.5 mL of dichloromethane. |
Expected Elution Order: 1,2-dichloroethane -> Thiophenol -> Phenyl vinyl sulfide -> This compound -> Diphenyl disulfide -> 1,2-bis(phenylthio)ethane.
Section 4: References
-
Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12). Available at: --INVALID-LINK--
-
Phase Transfer Catalysis Preparation of Aryl Thioethers. Synthetic Communications, 12(13). Available at: --INVALID-LINK--
-
Kinetics and mechanism of phase transfer catalyzed synthesis of aromatic thioethers by H2S-rich methyldiethanolamine. Journal of Industrial and Engineering Chemistry, 37. Available at: --INVALID-LINK--
-
This compound | 5535-49-9. Smolecule. Available at: --INVALID-LINK--
-
Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. ResearchGate. Available at: --INVALID-LINK--
-
Two Stage Synthesis of Aromatic Thioethers using Hydrogen Sulfide and Reusable Phase Transfer Catalyst. Semantic Scholar. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET: this compound. Thermo Fisher Scientific. Available at: --INVALID-LINK--
-
Identification and Quantification of Related Impurities in this compound for Industrial Use. ResearchGate. Available at: --INVALID-LINK--
-
Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Brieflands. Available at: --INVALID-LINK--
-
This compound 98 | 5535-49-9. Sigma-Aldrich. Available at: --INVALID-LINK--
-
2-Chloroethyl ethyl sulfide. Santa Cruz Biotechnology. Available at: --INVALID-LINK--
-
This compound's Role in Shaping Industry Trends 2025-2033. LinkedIn. Available at: --INVALID-LINK--
-
This compound Competitive Advantage: Trends and Opportunities to 2033. LinkedIn. Available at: --INVALID-LINK--
-
Phenyl vinyl sulfide. Organic Syntheses. Available at: --INVALID-LINK--
-
This compound Market Size & Share 2025-2032. LinkedIn. Available at: --INVALID-LINK--
-
This compound | 5535-49-9. ChemicalBook. Available at: --INVALID-LINK--
-
This compound, 98%. Otto Chemie Pvt. Ltd.. Available at: --INVALID-LINK--
-
SAFETY DATA SHEET: 2-Chloroethyl ethyl sulfide. Fisher Scientific. Available at: --INVALID-LINK--
-
Degradation of the Blister Agent BIS(2-Chloroethyl) Sulfide and Simulant this compound on Concrete. Defense Technical Information Center. Available at: --INVALID-LINK--
-
This compound Market - Global Forecast 2025-2030. LinkedIn. Available at: --INVALID-LINK--
References
- 1. marketreportanalytics.com [marketreportanalytics.com]
- 2. 360iresearch.com [360iresearch.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buy this compound | 5535-49-9 [smolecule.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Chloroethyl Phenyl Sulfide Substitutions
Welcome to the technical support center for optimizing substitution reactions involving 2-chloroethyl phenyl sulfide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions, troubleshoot common issues, and refine their experimental protocols for optimal results. The information provided herein is based on established chemical principles and field-proven insights to ensure both technical accuracy and practical applicability.
Introduction: The Unique Reactivity of this compound
This compound is a versatile reagent in organic synthesis, notable for its bifunctional nature. It possesses a reactive electrophilic center at the carbon bearing the chlorine atom and a nucleophilic sulfur atom. This structure gives rise to a fascinating and powerful phenomenon known as neighboring group participation (NGP) , or anchimeric assistance.[1][2][3] The sulfur atom's lone pair of electrons can attack the electrophilic carbon intramolecularly, displacing the chloride and forming a cyclic sulfonium ion intermediate.[1][4] This intramolecular reaction is often significantly faster than direct intermolecular substitution by an external nucleophile.[3][5] The subsequent attack of an external nucleophile on this strained, three-membered ring is also rapid. This two-step process, with two consecutive SN2-like inversions, ultimately leads to a retention of stereochemistry at the reaction center.[1]
The rate enhancement due to NGP is substantial; for instance, the hydrolysis of Ph-S-CH₂-CH₂-Cl is approximately 600-650 times faster than that of CH₃-CH₂-CH₂-Cl.[3][5] Understanding and controlling this inherent reactivity is paramount to achieving desired substitution products and avoiding unwanted side reactions.
Troubleshooting Guide
This section addresses common problems encountered during substitution reactions with this compound in a question-and-answer format, providing systematic approaches to resolution.
Issue 1: Low or No Yield of the Desired Substituted Product
Question: I am attempting a substitution reaction with this compound and a primary amine, but I am observing very low conversion to my target product. What are the likely causes and how can I improve the yield?
Answer: Low yield in this reaction can stem from several factors, primarily related to the nucleophilicity of your amine, the reaction conditions, and potential side reactions.
-
Insufficient Nucleophilicity: While primary amines are generally good nucleophiles, their reactivity can be diminished if they are protonated.[6] Ensure your reaction medium is sufficiently basic to deprotonate any amine hydrochloride salt and to neutralize the HCl generated during the reaction.[6]
-
Recommendation: Use at least two equivalents of a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). For less reactive amines, a stronger base like sodium hydride (NaH) might be necessary, though caution is advised to prevent elimination side reactions.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in substitution reactions.[7][8] For SN2 reactions, polar aprotic solvents are generally preferred as they solvate the cation but not the nucleophile, thus enhancing its reactivity.[9]
-
Reaction Temperature and Time: The rate of substitution reactions is temperature-dependent. If the reaction is too slow at room temperature, gentle heating is often required.
-
Recommendation: Start the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to 50-80 °C. Ensure the reaction is allowed to proceed for a sufficient duration (4-24 hours) for completion.
-
-
Side Reactions: The primary competing side reaction is elimination to form vinyl phenyl sulfide.[10] This is favored by strong, sterically hindered bases and high temperatures.
-
Recommendation: Use a non-nucleophilic base of appropriate strength and avoid excessive heating. If elimination is a significant issue, consider using a milder base and a lower reaction temperature for a longer period.
-
Issue 2: Formation of Phenyl Vinyl Sulfide as a Major Byproduct
Question: My reaction is producing a significant amount of phenyl vinyl sulfide alongside my desired substitution product. How can I suppress this elimination side reaction?
Answer: The formation of phenyl vinyl sulfide occurs via an E2 elimination mechanism, which competes with the SN2 substitution pathway. Several factors can be adjusted to favor substitution over elimination.
-
Base Selection: Strong, bulky bases are more likely to act as bases rather than nucleophiles, promoting elimination.[11]
-
Recommendation: Avoid strong, hindered bases like potassium tert-butoxide (t-BuOK). Opt for weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The choice of base should be strong enough to facilitate the substitution but not so strong as to promote elimination.
-
-
Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[12]
-
Recommendation: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature.
-
-
Solvent Effects: The choice of solvent can influence the E2/SN2 ratio.
-
Recommendation: Polar aprotic solvents like DMF or DMSO are generally suitable for SN2 reactions.[9] In some cases, a less polar solvent might disfavor the transition state for elimination.
-
Issue 3: Difficulty with Insoluble Nucleophiles or Reagents
Question: My nucleophile is a salt that is not soluble in my organic reaction solvent. How can I facilitate the reaction?
Answer: This is a common issue when using ionic nucleophiles like sodium cyanide or sodium thiophenoxide in organic solvents. The use of a phase-transfer catalyst (PTC) is an excellent solution.[13][14]
-
Mechanism of Phase-Transfer Catalysis: A PTC, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the nucleophilic anion from the solid or aqueous phase into the organic phase where the this compound is dissolved.[13][14] The lipophilic cation of the PTC pairs with the nucleophilic anion, rendering it soluble in the organic solvent and highly reactive.
-
Recommendation: Add a catalytic amount (1-10 mol%) of a suitable PTC to your reaction mixture. This will often dramatically increase the reaction rate and allow the reaction to proceed under milder conditions.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic pathway for substitution reactions of this compound?
A1: The dominant mechanism is neighboring group participation (NGP).[1][2] The sulfur atom acts as an internal nucleophile, displacing the chloride to form a three-membered episulfonium ion intermediate. An external nucleophile then attacks this intermediate, opening the ring. This two-step process occurs with an overall retention of stereochemistry.
DOT Diagram of Neighboring Group Participation
Caption: Mechanism of Neighboring Group Participation.
Q2: How does the choice of leaving group affect the reaction?
A2: A good leaving group is a weak base that can stabilize the negative charge after it departs.[9] For haloalkanes, the leaving group ability follows the order I⁻ > Br⁻ > Cl⁻ > F⁻.[9] While chloride is a reasonably good leaving group, converting it to a better leaving group like iodide in situ by adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction) can sometimes accelerate the reaction.
Q3: Can I perform substitutions with oxygen-based nucleophiles like alkoxides or phenoxides?
A3: Yes, oxygen-based nucleophiles can be used. However, it is important to use a strong enough base to generate the alkoxide or phenoxide from the corresponding alcohol or phenol. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used for this purpose. The reaction of this compound with various nucleophiles is a key step in the synthesis of thia-crown ethers.[16][17][18]
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. This compound is classified as a hazardous substance. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[10] It can also cause severe skin burns and eye damage.[10][19] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: General Procedure for Substitution with an Amine Nucleophile
This protocol outlines a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.1 equivalents), potassium carbonate (2.5 equivalents), and anhydrous DMF.
-
Stir the mixture at room temperature for 10 minutes.
-
Add this compound (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization as needed.
Protocol 2: Substitution using a Phase-Transfer Catalyst
This protocol is suitable for reactions with ionic nucleophiles that have poor solubility in organic solvents.
Materials:
-
This compound
-
Nucleophilic salt (e.g., sodium cyanide, potassium thioacetate)
-
Tetrabutylammonium bromide (TBAB)
-
Acetonitrile, anhydrous
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, combine the nucleophilic salt (1.2 equivalents), this compound (1.0 equivalent), and tetrabutylammonium bromide (0.1 equivalents).
-
Add anhydrous acetonitrile as the solvent.
-
Stir the mixture at room temperature or heat to 50-60 °C, monitoring the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and evaporate the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous phase with additional dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography if necessary.
DOT Diagram of Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Data Summary Table
| Parameter | Recommendation for SN2 | Rationale |
| Solvent | Polar Aprotic (DMF, MeCN, DMSO) | Solvates the counter-ion but not the nucleophile, increasing its reactivity.[9] |
| Base | Non-nucleophilic (K₂CO₃, Et₃N) | Prevents protonation of the nucleophile without competing in the substitution. |
| Temperature | 25-80 °C | Balances reaction rate against the potential for elimination side reactions. |
| Catalyst | Phase-Transfer Catalyst (e.g., TBAB) | For insoluble ionic nucleophiles, it facilitates transport into the organic phase.[13][14] |
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 3. Neighbouring Group Participation: Concepts & Examples Explained [vedantu.com]
- 4. scribd.com [scribd.com]
- 5. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Buy this compound | 5535-49-9 [smolecule.com]
- 11. benchchem.com [benchchem.com]
- 12. siue.edu [siue.edu]
- 13. ethesis.nitrkl.ac.in [ethesis.nitrkl.ac.in]
- 14. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Mixed Aza, Oxa and Thia Crown Ethers - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 17. Wurster's thiacrown ethers: synthesis, properties, and Pt(II)-coordination chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Thia-crown ether - Wikipedia [en.wikipedia.org]
- 19. 2-Chloroethyl methyl sulfide | C3H7ClS | CID 10965 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing the formation of vinyl phenyl sulfide during elimination reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during elimination reactions, with a specific focus on preventing the formation of the common byproduct, vinyl phenyl sulfide.
As Senior Application Scientists, we understand that unexpected side reactions can derail critical experiments. This resource is designed to provide not just procedural guidance, but also the underlying mechanistic reasoning to empower you to make informed decisions at the bench.
Troubleshooting Guide: Unwanted Vinyl Phenyl Sulfide Formation
This section is structured to help you diagnose and resolve the formation of vinyl phenyl sulfide in your elimination reactions.
FAQ 1: I am trying to perform an elimination reaction, but I am consistently isolating vinyl phenyl sulfide as a major byproduct. What is happening?
The formation of vinyl phenyl sulfide as a byproduct typically points to one of two scenarios involving a phenylthio (-SPh) group in your starting material or as part of a leaving group.
-
Scenario A: The Phenylthio Group is the Intended Leaving Group Precursor: If you are using a precursor like a β-phenylthio carbonyl or a related sulfoxide, the elimination is designed to remove this group. However, reaction conditions can favor the formation of the conjugated vinyl phenyl sulfide over your desired product. This is often a result of the reaction proceeding through an unintended mechanistic pathway.
-
Scenario B: The Phenylthio Group is a Substituent on the Substrate: If your substrate contains a phenylthio group that is not the intended leaving group, its presence can influence the regioselectivity of the elimination. The formation of vinyl phenyl sulfide in this case suggests that the elimination is favoring the formation of a double bond conjugated with the sulfur atom, which can be thermodynamically favorable.
The underlying mechanism is often an E1cB (Elimination, Unimolecular, Conjugate Base) reaction, especially if your substrate has an acidic proton and you are using a base.[1][2] The E1cB mechanism proceeds in two steps: deprotonation to form a carbanion, followed by the departure of the leaving group.[1][2][3] If the resulting carbanion is stabilized by the adjacent phenylthio group, this pathway can be favored.
Diagram: Potential Pathways to Vinyl Phenyl Sulfide
Caption: Competing reaction pathways leading to desired products versus vinyl phenyl sulfide.
FAQ 2: How can I adjust my reaction conditions to minimize or prevent the formation of vinyl phenyl sulfide?
Controlling the formation of vinyl phenyl sulfide often comes down to carefully selecting your reaction conditions to favor the desired mechanistic pathway. This can be viewed as a contest between kinetic and thermodynamic control.[4][5][6]
-
Kinetic control , typically achieved at lower temperatures and with sterically hindered, non-nucleophilic bases, favors the fastest-formed product.[4][7][8]
-
Thermodynamic control , favored by higher temperatures and longer reaction times, allows the reaction to equilibrate and form the most stable product.[4][5][7] Vinyl phenyl sulfide, being a conjugated system, is often the thermodynamically favored product.
Troubleshooting Table: Condition Adjustment to Minimize Vinyl Phenyl Sulfide
| Parameter | Recommendation to Minimize Vinyl Phenyl Sulfide | Rationale |
| Base Selection | Use a bulky, non-nucleophilic base. | Bulky bases like potassium tert-butoxide (t-BuOK) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) will preferentially abstract the most sterically accessible proton, which may not be the one leading to the conjugated vinyl sulfide (Hofmann elimination).[9][10][11] |
| Temperature | Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. | Lower temperatures favor the kinetically controlled product over the more thermodynamically stable vinyl phenyl sulfide.[4][8] |
| Leaving Group | If possible, use a better leaving group. | A better leaving group (e.g., triflate, tosylate) will favor a more E2-like mechanism over an E1cB mechanism.[12][13][14] The E1cB pathway is more likely with poor leaving groups like -OH or -OR.[15][16] |
| Solvent | Use a polar aprotic solvent. | Solvents like DMSO or DMF can influence the transition state of the elimination. For E2 reactions, a polar aprotic solvent can increase the rate. |
| Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed. | Shorter reaction times can prevent the equilibration to the more thermodynamically stable vinyl phenyl sulfide.[4] |
Experimental Protocol: Kinetic Control of an Elimination Reaction
This protocol is a general guideline for favoring the kinetic product in an elimination reaction that is prone to forming a thermodynamically stable byproduct.
-
Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).
-
Cool the reaction mixture to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
-
Reagent Addition:
-
Slowly add a solution of a bulky base (e.g., 1.1 equivalents of potassium tert-butoxide in THF) to the cooled reaction mixture over a period of 30-60 minutes.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Quenching:
-
Once the starting material is consumed, quench the reaction by adding a proton source (e.g., saturated aqueous ammonium chloride solution) at the low temperature.
-
-
Workup and Purification:
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup.
-
Purify the product by flash column chromatography.
-
Diagram: Decision-Making Workflow for Troubleshooting
References
- 1. E1cB-elimination reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mmccollege.ac.in [mmccollege.ac.in]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. jackwestin.com [jackwestin.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. E2 Elimination Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Leaving group - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. E1CB Elimination Mechanism - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Safe Disposal of 2-Chloroethyl Phenyl Sulfide Waste
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the safe management and disposal of 2-Chloroethyl phenyl sulfide (CEPS) waste. As a potent chemical warfare agent simulant, its handling and disposal require meticulous attention to detail to ensure personnel safety and environmental protection.[1] This document is structured to provide immediate, actionable answers to common questions and troubleshooting guidance for issues encountered during laboratory experiments.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what are its primary hazards?
A1: this compound (CAS No. 5535-49-9) is an organosulfur compound used as a simulant for the chemical warfare agent sulfur mustard.[2] It is a clear, colorless to pale yellow liquid with a pungent odor.[3]
The primary hazards associated with this compound are:
-
Toxicity: It is toxic if inhaled and in contact with skin, and harmful if swallowed.[3]
-
Corrosivity: It causes severe skin burns and eye damage.[3]
-
Carcinogenicity: It is a suspected carcinogen.[2]
Due to these hazards, all work with this compound must be conducted in a designated area, typically a certified chemical fume hood, with appropriate personal protective equipment.[4]
Q2: What are the immediate steps to take in case of an accidental exposure to this compound?
A2: In the event of an accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
It is imperative to have safety showers and eyewash stations readily accessible in any laboratory where this chemical is handled.[3]
Waste Handling and Storage
Q3: How should I collect and store this compound waste in the laboratory?
A3: Proper collection and storage of this compound waste are crucial to prevent accidental exposure and environmental contamination.
-
Waste Segregation: this compound is a halogenated organic compound. It is imperative to collect this waste in a dedicated, clearly labeled "Halogenated Organic Waste" container.[5] Do not mix it with non-halogenated organic waste, as this will complicate and increase the cost of disposal.
-
Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. Borosilicate glass bottles or high-density polyethylene (HDPE) containers are generally suitable.[6][7] Always inspect containers for cracks or damage before use.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be a secondary containment bin, preferably within a ventilated cabinet or fume hood, away from incompatible materials such as strong oxidizing agents.[3]
Q4: What are the regulatory requirements for disposing of this compound waste?
A4: In the United States, the disposal of this compound waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5] Academic and research laboratories may be subject to specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative, more flexible standards for managing hazardous waste in these settings.[8]
Key regulatory requirements include:
-
Generator Status: Your institution will have a specific hazardous waste generator status (e.g., Very Small, Small, or Large Quantity Generator) which dictates accumulation time limits and other requirements.[5]
-
Waste Determination: You are responsible for determining that the waste is hazardous.
-
Proper Disposal: The waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. On-site treatment to render the waste non-hazardous is permissible under certain conditions but must comply with EPA regulations.[9]
-
Transportation: Off-site transportation of the waste must be done by a licensed hazardous waste transporter and be accompanied by a hazardous waste manifest.[9]
Always consult your institution's EHS department for specific guidance and procedures.
Troubleshooting Guide
Issue 1: I have a small amount of this compound waste from my experiment. Can I neutralize it in the lab before disposal?
Solution: Yes, for small quantities, chemical neutralization can be a viable option to render the waste less hazardous before collection by your institution's EHS. This should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE. Two common methods are alkaline hydrolysis and oxidation.
Experimental Protocols
Protocol 1: Alkaline Hydrolysis of this compound Waste
This protocol is designed for the neutralization of small quantities (typically < 5g) of this compound waste.
Principle: Alkaline hydrolysis converts this compound to the less toxic 2-hydroxyethyl phenyl sulfide.
Materials:
-
This compound waste
-
1 M Sodium hydroxide (NaOH) solution
-
Ethanol
-
Stir plate and stir bar
-
Round bottom flask
-
pH paper or pH meter
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste in a round bottom flask equipped with a stir bar.
-
Dilution: Dilute the waste with an equal volume of ethanol to improve solubility.
-
Hydrolysis: Slowly add a 5-fold molar excess of 1 M NaOH solution to the flask while stirring.
-
Reaction: Allow the reaction to stir at room temperature for at least 24 hours. The reaction can be gently heated to 40-50°C to increase the rate of hydrolysis.
-
Neutralization Confirmation: After 24 hours, check the pH of the solution. It should be basic. If not, add more NaOH solution and continue stirring.
-
Waste Collection: Once the reaction is complete, label the container with the contents (e.g., "Hydrolyzed this compound waste, contains 2-hydroxyethyl phenyl sulfide, sodium hydroxide, ethanol, and water") and dispose of it as hazardous waste through your institution's EHS.
Protocol 2: Oxidation of this compound Waste with Hydrogen Peroxide
This protocol is an alternative for the degradation of small quantities of this compound waste.
Principle: Oxidation with hydrogen peroxide converts the sulfide to the corresponding sulfoxide and then to the sulfone, which are generally less toxic.
Materials:
-
This compound waste
-
30% Hydrogen peroxide (H₂O₂)
-
Acetic acid
-
Stir plate and stir bar
-
Round bottom flask in an ice bath
Procedure:
-
Preparation: In a certified chemical fume hood, place the this compound waste in a round bottom flask equipped with a stir bar and place it in an ice bath.
-
Acidification: Add an equal volume of acetic acid to the flask.
-
Oxidation: Slowly add a 3-fold molar excess of 30% hydrogen peroxide to the flask while stirring vigorously. Caution: The reaction is exothermic. Maintain the temperature below 40°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least 4 hours.
-
Quenching: Slowly add a saturated solution of sodium bisulfite to quench any unreacted hydrogen peroxide.
-
Waste Collection: Label the container with the contents (e.g., "Oxidized this compound waste, contains 2-chloroethyl phenyl sulfoxide/sulfone, acetic acid, and sodium bisulfite") and dispose of it as hazardous waste through your institution's EHS.
Issue 2: I've noticed a pungent odor in the lab, even though the this compound is stored in a closed container. What should I do?
Solution: A noticeable odor indicates a potential leak or improper storage.
-
Immediate Action: Do not attempt to identify the source of the leak without proper PPE. If the odor is strong, evacuate the immediate area and inform your lab supervisor and EHS.
-
Investigation (with proper PPE): If the odor is faint and you are trained to handle this chemical, don the appropriate PPE (lab coat, chemical splash goggles, and chemically resistant gloves, such as nitrile or neoprene).
-
Inspect the Container: Check the waste container for any signs of damage, such as cracks or a loose-fitting lid.
-
Check for Spills: Carefully inspect the storage area, including the secondary containment, for any signs of a spill.
-
Resolution:
-
Leaking Container: If the container is leaking, transfer the waste to a new, sound container within a fume hood. Label the new container appropriately. The damaged container should also be disposed of as hazardous waste.[6]
-
Spill: If a small spill is found, follow the spill cleanup procedure outlined below.
-
Issue 3: I have a small spill of this compound in the fume hood. How do I clean it up?
Solution: For small, contained spills within a fume hood, you can perform the cleanup yourself if you are trained and have the necessary supplies.
Spill Cleanup Procedure:
-
Alert Personnel: Inform others in the lab of the spill.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height.
-
Don PPE: Wear a lab coat, chemical splash goggles, and double-glove with chemically resistant gloves (e.g., nitrile).
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial sorbent to cover the spill. Do not use combustible materials like paper towels.[3]
-
Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste bag or container.
-
Decontaminate the Surface: Wipe the spill area with a cloth dampened with a decontamination solution (e.g., a dilute solution of household bleach, followed by a water rinse, or as recommended by your EHS).
-
Dispose of Waste: All contaminated materials, including gloves and cleaning cloths, must be placed in the hazardous waste container.
-
Report the Incident: Report the spill to your lab supervisor and EHS, even if it is small.
Data Presentation
| Property | Value | Reference |
| CAS Number | 5535-49-9 | [2] |
| Molecular Formula | C₈H₉ClS | [2] |
| Molecular Weight | 172.68 g/mol | [2] |
| Appearance | Clear, colorless to pale yellow liquid | [3] |
| Odor | Pungent | [3] |
| Boiling Point | 90-91 °C @ 1 mmHg | [2] |
| Density | 1.174 g/mL at 25 °C | [2] |
Table 1: Physical and Chemical Properties of this compound.
| Container Material | Chemical Resistance | Recommendation |
| Borosilicate Glass | Excellent | Recommended for primary waste collection. |
| High-Density Polyethylene (HDPE) | Good | Suitable for both primary and secondary containment.[7] |
| Polypropylene (PP) | Good to Fair | May be suitable for short-term storage and secondary containment.[10][11] |
| Low-Density Polyethylene (LDPE) | Not Recommended | May be susceptible to degradation. |
Table 2: Chemical Compatibility of Waste Container Materials.
Visualizations
Caption: Workflow for the safe management of this compound waste.
Caption: Chemical degradation pathways for this compound.
References
- 1. brieflands.com [brieflands.com]
- 2. 2-クロロエチルフェニルスルフィド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. safetyservices.ucdavis.edu [safetyservices.ucdavis.edu]
- 7. descoasia.com [descoasia.com]
- 8. Lab Incidents - Lessons Learned | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. Published Lessons Learned | The UC Center for Laboratory Safety [cls.ucla.edu]
- 10. hmcpolymers.com [hmcpolymers.com]
- 11. PP (Polypropylene) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
Technical Support Center: Enhancing Reaction Selectivity with 2-Chloroethyl Phenyl Sulfide
Welcome to the technical support guide for 2-Chloroethyl Phenyl Sulfide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This compound is a valuable building block, but its bifunctional nature—possessing both a reactive electrophilic center and protons susceptible to abstraction—presents a common challenge: controlling the competition between nucleophilic substitution and elimination pathways.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers have when designing experiments with this compound.
Q1: What are the primary competing reaction pathways I should be aware of?
The two dominant competing pathways are Nucleophilic Substitution (Sₙ2) and Elimination (E2).[1][2]
-
Nucleophilic Substitution (Sₙ2): A nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion to form a new C-Nu bond. This is often the desired pathway for introducing new functional groups.
-
Elimination (E2): A base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon, leading to the formation of a double bond and yielding phenyl vinyl sulfide .[3][4]
-
Other Pathways: Hydrolysis to 2-hydroxyethyl phenyl sulfide can occur in the presence of water[3][5], and oxidation of the sulfide moiety is also possible under specific conditions.[6][7]
Q2: How does my choice of reagent (nucleophile vs. base) dictate the reaction outcome?
The nature of your anionic or neutral reagent is the most critical factor. The distinction lies in basicity versus nucleophilicity.
-
To Favor Substitution (Sₙ2): Use a reagent that is a strong nucleophile but a weak base . Examples include halides (I⁻, Br⁻), cyanide (CN⁻), azide (N₃⁻), and thiolates (RS⁻).[2] These reagents readily attack the electrophilic carbon but are less likely to abstract a proton.
-
To Favor Elimination (E2): Use a strong, sterically hindered base . Classic examples include potassium tert-butoxide (t-BuOK) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[8][9] Strong, non-hindered bases like sodium ethoxide (NaOEt) can also promote elimination, often competing with substitution.[10]
Q3: What role does the solvent play in controlling selectivity?
The solvent influences the stability of the transition states for both Sₙ2 and E2 pathways.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are ideal for Sₙ2 reactions .[11] They solvate the cation of a nucleophilic salt but leave the anion relatively "bare," making it more nucleophilic and reactive.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents can solvate both the cation and the anion. While they can be used, they may slow down Sₙ2 reactions by caging the nucleophile in a solvent shell. They can also participate in the reaction, leading to hydrolysis or alcoholysis byproducts.[5][11]
Q4: How does temperature affect the selectivity of my reaction?
Temperature is a key thermodynamic lever to pull.
-
Lower Temperatures (0 °C to Room Temperature): Generally favor nucleophilic substitution . Sₙ2 reactions have a lower activation energy and are less entropically favored than elimination.
-
Higher Temperatures (Reflux): Significantly favor elimination .[11] Elimination reactions result in the formation of more molecules, leading to an increase in entropy, which is favored at higher temperatures.
Q5: What are the most common byproducts and how can I minimize them?
Besides the major competing product (substitution vs. elimination), several other byproducts can arise.
-
Phenyl Vinyl Sulfide: The primary elimination byproduct. To minimize it, use a strong, non-basic nucleophile, a polar aprotic solvent, and lower reaction temperatures.[3][4]
-
2-Hydroxyethyl Phenyl Sulfide: This hydrolysis product forms in the presence of water.[3][5] To avoid it, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
1,2-bis(Phenylthio)ethane: This can form if a thiolate nucleophile is used, where the initial substitution product reacts again. It is more commonly an issue during the synthesis of this compound itself from dichloroethane.[4] To minimize it in subsequent reactions, use a strict 1:1 stoichiometry of the nucleophile or employ slow, controlled addition of the nucleophile.
Part 2: Troubleshooting Guide for Enhanced Selectivity
This guide provides a structured approach to common experimental problems in a cause-and-solution format.
Problem 1: My reaction yields primarily phenyl vinyl sulfide instead of the desired substitution product.
-
Causality Analysis: This outcome indicates that E2 elimination is outcompeting the Sₙ2 pathway. The likely culprits are a reagent that is too basic, a reaction temperature that is too high, or an inappropriate solvent choice.
-
Corrective Actions & Solutions:
-
Re-evaluate Your Reagent: If your nucleophile is also a strong base (e.g., an alkoxide), switch to one that is strongly nucleophilic but weakly basic (e.g., NaN₃, NaCN).[2] If you must use a basic nucleophile, consider using a salt with a more polarizable counter-ion.
-
Lower the Reaction Temperature: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless the reaction is confirmed to be stalled.
-
Change the Solvent: Ensure you are using a polar aprotic solvent like DMF or DMSO to maximize the rate of the Sₙ2 reaction.[11]
-
Consider Phase-Transfer Catalysis (PTC): For reactions with inorganic salts that are poorly soluble in organic solvents, PTC can dramatically improve Sₙ2 selectivity by carefully transporting the nucleophile into the organic phase, often under milder conditions.[4][12][13]
-
| Parameter | Favors Substitution (Sₙ2) | Favors Elimination (E2) |
| Reagent | Strong Nucleophile, Weak Base (e.g., I⁻, CN⁻, N₃⁻) | Strong, Sterically Hindered Base (e.g., t-BuOK) |
| Temperature | Low (0 °C to RT) | High (Reflux) |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Less critical, but often run in the conjugate acid of the base (e.g., t-BuOH for t-BuOK) |
Problem 2: The reaction is sluggish and gives a low conversion to either product.
-
Causality Analysis: Low reactivity can stem from a weak nucleophile, poor solubility of reagents, or insufficient activation energy.
-
Corrective Actions & Solutions:
-
Increase Nucleophile Strength: If possible, switch to a more potent nucleophile. For example, iodide is a better nucleophile than bromide or chloride.
-
Improve Solubility: Ensure all reactants are fully dissolved. If using an inorganic salt nucleophile, consider a solvent like DMF or DMSO where it has better solubility.
-
Introduce a Catalyst: For biphasic systems, a phase-transfer catalyst like a quaternary ammonium salt (e.g., TBAB) is highly effective.[14][15] It acts as a shuttle, bringing the nucleophile into the organic phase where the reaction occurs.[16]
-
Carefully Increase Temperature: If other methods fail, gradually increase the temperature while monitoring the reaction by TLC or GC to find the optimal point before elimination becomes significant.
-
Problem 3: I am observing significant amounts of 2-hydroxyethyl phenyl sulfide.
-
Causality Analysis: This is a direct result of water contamination in your reaction system. This compound will hydrolyze, especially under neutral or basic conditions.[5]
-
Corrective Actions & Solutions:
-
Use Anhydrous Solvents: Use freshly dried solvents from a still or a solvent purification system. Solvents from sealed bottles over molecular sieves are also a good option.
-
Dry Your Reagents: Ensure your nucleophile and any other additives are anhydrous. Dry them in a vacuum oven if necessary.
-
Run Under Inert Atmosphere: Assemble your reaction glassware hot from the oven and purge the system with dry nitrogen or argon to exclude atmospheric moisture.
-
Part 3: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for directing the reaction toward a specific outcome.
Protocol A: Maximizing Nucleophilic Substitution (Sₙ2) - Synthesis of 2-(Phenylthio)ethyl Azide
This protocol uses sodium azide, an excellent nucleophile and weak base, to favor the Sₙ2 pathway.[17]
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.5 eq).
-
Solvent & Reagent Addition: Under a nitrogen atmosphere, add 40 mL of anhydrous DMF via syringe. Stir the suspension. Add this compound (1.0 eq) dropwise to the stirring mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Work-up: Once complete, pour the reaction mixture into 100 mL of water and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
Protocol B: Maximizing Elimination (E2) - Synthesis of Phenyl Vinyl Sulfide
This protocol uses a strong base in a protic solvent to drive the E2 reaction.[10]
-
Setup: In a 250 mL three-necked, round-bottom flask fitted with a reflux condenser and magnetic stirrer, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.2 eq) to 80 mL of absolute ethanol under a nitrogen atmosphere.
-
Reagent Addition: Once all the sodium has reacted, add this compound (1.0 eq) to the sodium ethoxide solution.
-
Reaction: Heat the resulting mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Follow the reaction by GC or TLC until the starting material is consumed.
-
Work-up: Cool the mixture, pour it into water, and extract with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic fractions, wash with water and then brine, and dry over magnesium sulfate (MgSO₄). Filter, evaporate the solvent, and distill the residue under reduced pressure to afford pure phenyl vinyl sulfide.[8]
Protocol C: Phase-Transfer Catalysis (PTC) for Selective Substitution
This protocol demonstrates how PTC can be used to perform a substitution reaction cleanly in a biphasic system, which is particularly useful for nucleophiles that are only water-soluble.[4]
-
Setup: To a 100 mL round-bottom flask with a stir bar, add the nucleophile (e.g., sodium cyanide, 1.2 eq), tetra-n-butylammonium bromide (TBAB, 0.05 eq), and 20 mL of water. Stir until dissolved.
-
Reagent Addition: Add a solution of this compound (1.0 eq) in 20 mL of an organic solvent like toluene.
-
Reaction: Stir the biphasic mixture vigorously at 50-60 °C. The catalyst will transport the cyanide anion from the aqueous phase to the organic phase to react.
-
Monitoring: Monitor the organic layer by TLC or GC for the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture, separate the layers, and wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography or distillation.
Part 4: Visualization of Key Mechanisms
Understanding the underlying mechanisms is key to rational troubleshooting.
Diagram 1: The Sₙ2 vs. E2 Competition
Caption: Competing Sₙ2 and E2 pathways for this compound.
Diagram 2: Mechanism of Phase-Transfer Catalysis (PTC)
Caption: Catalytic cycle of a quaternary ammonium salt (Q⁺) in PTC.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buy this compound | 5535-49-9 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring the chemical space of phenyl sulfide oxidation by automated optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. nbinno.com [nbinno.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. reddit.com [reddit.com]
- 12. crdeepjournal.org [crdeepjournal.org]
- 13. biomedres.us [biomedres.us]
- 14. phasetransfer.com [phasetransfer.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
Minimizing decomposition of 2-Chloroethyl phenyl sulfide during analysis
Welcome to the technical support guide for the analysis of 2-Chloroethyl phenyl sulfide (CEPS). This document is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability and accurate quantification of this compound. As a thioether and a reactive chloroalkane, CEPS is susceptible to decomposition during analytical procedures, leading to inaccurate results. This guide provides in-depth, cause-and-effect troubleshooting in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound (CEPS), and why is it difficult to analyze?
This compound (CEPS), with the linear formula C₆H₅SCH₂CH₂Cl, is a sulfur-containing organic compound often used as a simulant for chemical warfare agents like mustard gas due to its similar chemical reactivity.[1][2] Its analytical difficulty stems from two primary chemical features:
-
The Thioether Group: The sulfur atom is nucleophilic and prone to oxidation. It can also interact strongly with active sites (e.g., free silanol groups) in a gas chromatography (GC) system, leading to peak tailing and signal loss.[3][4]
-
The 2-Chloroethyl Group: This is a reactive alkyl halide. The molecule can undergo elimination reactions to form phenyl vinyl sulfide or hydrolysis to form 2-hydroxyethyl phenyl sulfide, especially under thermal stress or in the presence of water or bases.[1][2][5]
These reactive characteristics mean that the compound can degrade before, during, or after analysis, compromising data integrity.
Q2: What are the primary decomposition products I should be aware of?
Understanding the potential degradants is crucial for troubleshooting. The main decomposition pathways for CEPS under typical analytical or environmental conditions are hydrolysis and elimination.
-
Hydrolysis Product: 2-Hydroxyethyl phenyl sulfide (HEPS). This occurs when CEPS reacts with water.[1][6][7]
-
Elimination Product: Phenyl vinyl sulfide (PVS). This can be formed via dehydrochlorination, a reaction that can be catalyzed by heat or basic surfaces.[2][5]
-
Oxidation Products: Phenyl vinyl sulfoxide and phenyl vinyl sulfone can also be formed, particularly in photocatalytic or oxidative environments.[5]
The following diagram illustrates these key degradation pathways.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ijnnonline.net [ijnnonline.net]
- 3. researchgate.net [researchgate.net]
- 4. silcotek.com [silcotek.com]
- 5. Ultraviolet Light‐Assisted Decontamination of Chemical Warfare Agent Simulant 2‐Chloroethyl Phenyl Sulfide on Metal‐Loaded TiO2/Ti Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Addressing matrix effects in the analysis of 2-Chloroethyl phenyl sulfide in complex samples
A Senior Application Scientist's Guide to Addressing Matrix Effects in Complex Samples
Welcome to the technical support center for the analysis of 2-Chloroethyl phenyl sulfide (CEPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with quantitative accuracy due to complex sample matrices. As an industrial intermediate and a simulant for chemical warfare agents, accurate detection of CEPS is critical.[1] This document provides in-depth troubleshooting, validated protocols, and expert insights to help you identify, understand, and mitigate matrix effects in your chromatographic analyses.
Core Concepts: Understanding the "Matrix Effect"
In analytical chemistry, the "matrix" refers to all components in a sample other than the analyte of interest.[2][3] The matrix effect is the alteration of the analyte's signal—either suppression or enhancement—caused by these co-eluting components.[3] This phenomenon is a significant source of error in quantitative analysis, particularly when using highly sensitive techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[4][5]
-
In LC-MS , the most common matrix effect is ion suppression . This occurs when matrix components co-eluting with CEPS interfere with the ionization process in the MS source, reducing the number of analyte ions that reach the detector and leading to an underestimation of the true concentration.[2][6]
-
In GC-MS , the predominant issue is often matrix-induced signal enhancement . This happens when non-volatile matrix components coat active sites within the GC inlet liner. These active sites would normally adsorb or cause thermal degradation of the analyte. By masking these sites, the matrix protects the analyte, leading to a larger than expected signal and an overestimation of the concentration.[4][7]
Troubleshooting Guide and FAQs
This section addresses specific issues you may encounter during the analysis of this compound in a practical question-and-answer format.
Q1: My analytical results for CEPS show poor accuracy and high variability. How can I confirm if this is due to a matrix effect?
A1: The first step is to quantitatively assess the matrix effect. A widely accepted method is to compare the signal response of an analyte in a post-extraction spiked sample to its response in a neat (clean) solvent.[3][8]
The Matrix Effect (ME) can be calculated using the following formula: ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An ME value < 100% indicates ion suppression .
-
An ME value > 100% indicates signal enhancement .
-
Values between 85% and 115% are often considered acceptable, but this depends on the method requirements.
To perform this test, prepare two sets of samples:
-
Set A (Solvent): Spike a known concentration of CEPS standard into your final elution solvent.
-
Set B (Matrix): Process a blank matrix sample (e.g., a soil or plasma sample known to be free of CEPS) through your entire sample preparation procedure. Then, spike the final extract with the same known concentration of CEPS standard as in Set A.
Analyze both sets. A significant difference in the peak area for CEPS between Set A and Set B confirms the presence of a matrix effect.
Q2: I've confirmed a significant matrix effect. What is the best sample preparation strategy to clean up my samples before analysis?
A2: Your choice of sample preparation is the most critical step in mitigating matrix effects. The goal is to selectively remove interfering components while efficiently recovering your target analyte, CEPS.[3] The best technique depends on your sample type.
| Technique | Best For | Principle | Pros | Cons |
| Solid-Phase Extraction (SPE) | Water, Urine, Plasma | Partitioning between a solid sorbent and a liquid phase.[9] | High selectivity, good for concentrating analytes.[10] | Can be time-consuming to develop method; requires specific cartridges. |
| Liquid-Liquid Extraction (LLE) | Oily or fatty samples | Partitioning between two immiscible liquid phases. | Simple, effective for non-polar analytes. | Uses large volumes of organic solvents, can form emulsions. |
| QuEChERS | Fruits, Vegetables, Soil, Tissues | Acetonitrile extraction followed by "salting out" and dispersive SPE (d-SPE) cleanup.[11][12] | Fast, high-throughput, uses minimal solvent, effective for a wide range of analytes. | May not be selective enough for extremely complex matrices without optimization.[13] |
For organosulfur compounds like CEPS, a reversed-phase SPE (e.g., C18) is often a good starting point for aqueous samples, while a QuEChERS approach is highly effective for solid samples like soil or food.[10][14]
Q3: I'm using GC-MS and consistently see a higher-than-expected signal (signal enhancement). What is happening and how can I correct it?
A3: This is a classic case of matrix-induced enhancement. Non-volatile components from your sample matrix are coating the GC inlet liner, preventing the thermal degradation or adsorption of CEPS.[7][15]
Troubleshooting Steps:
-
Inlet Maintenance: Increase the frequency of replacing the GC inlet liner and trimming the analytical column.
-
Use a More Inert Liner: Employ liners with deactivation (e.g., silanized liners) to reduce the number of active sites.
-
Analyte Protectants: Add a small amount of "analyte protectants" (e.g., sorbitol, gulonolactone) to both your samples and calibration standards. These compounds will preferentially bind to active sites, protecting the CEPS.[4]
-
Matrix-Matched Calibration: This is the most robust solution. Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This ensures that both standards and samples experience the same degree of signal enhancement, thereby canceling out the effect.[16][17]
Q4: My LC-MS/MS analysis is suffering from severe ion suppression. What are my options?
A4: Ion suppression in LC-MS is typically caused by co-eluting matrix components competing with CEPS for ionization.[2][18]
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate CEPS from the interfering matrix components. Sometimes simply shifting the retention time can move it out of a region of high suppression.[18]
-
Dilute the Sample: A straightforward approach is to dilute the final extract. This reduces the concentration of interfering compounds.[19] However, this is only viable if the concentration of CEPS is high enough to remain above the instrument's limit of quantitation.
-
Optimize Sample Cleanup: Re-evaluate your sample preparation. A more rigorous SPE or QuEChERS cleanup method may be necessary to remove the specific compounds causing suppression.[20]
-
Change Ionization Source: If available, switch from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI). APCI is generally less susceptible to matrix effects than ESI.[4]
-
Use a Metal-Free HPLC System: Some compounds can chelate with metal components in the HPLC column and tubing, causing signal loss. Using PEEK or other metal-free components can sometimes resolve suppression issues for sensitive compounds.[21]
Q5: When should I use advanced calibration techniques like the Method of Standard Addition or a Stable Isotope-Labeled Internal Standard?
A5: These advanced techniques are powerful tools for achieving the highest level of accuracy, especially in complex or highly variable matrices.
-
Method of Standard Addition: This method is ideal when you cannot obtain a representative blank matrix to create matrix-matched standards.[22][23] It involves adding known amounts of the analyte to aliquots of the actual sample, and the native concentration is determined by extrapolation.[24][25] This approach perfectly matches the matrix for every sample but is labor-intensive and not suitable for high-throughput analysis.[26]
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the "gold standard" for correcting matrix effects.[4][27] A SIL-IS (e.g., this compound-d5) is a version of the analyte where some atoms have been replaced with their heavy isotopes. It behaves almost identically to the native analyte during sample preparation, chromatography, and ionization.[8][28] By measuring the ratio of the native analyte to the SIL-IS, any signal suppression or enhancement is effectively canceled out, providing highly accurate quantification.[29] This is the preferred method for regulatory submissions and when the highest accuracy is required, though the cost of the standard can be a factor.[4]
Visualized Workflows and Protocols
Decision Workflow for Mitigating Matrix Effects
This diagram provides a logical pathway for diagnosing and addressing matrix effects in your analysis.
Caption: A decision tree for selecting the appropriate matrix effect mitigation strategy.
Experimental Protocols
Protocol 1: QuEChERS for CEPS in Soil Samples
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is excellent for extracting CEPS from complex solid matrices like soil.[11]
Materials:
-
Homogenized soil sample
-
Acetonitrile (ACN)
-
QuEChERS Extraction Salts (e.g., magnesium sulfate, sodium acetate)
-
QuEChERS Dispersive SPE (d-SPE) Cleanup tube (e.g., containing PSA and C18 sorbents)
-
50 mL and 15 mL centrifuge tubes
Procedure:
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of ACN. If using a SIL-IS, spike it into the ACN.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for another 1 minute.
-
Centrifuge at >3000 rcf for 5 minutes. The top layer is the ACN extract.
-
-
Cleanup (d-SPE):
-
Transfer 6 mL of the ACN supernatant to a 15 mL d-SPE cleanup tube.
-
Shake for 2 minutes.
-
Centrifuge at >3000 rcf for 5 minutes.
-
The resulting supernatant is the final extract. Transfer an aliquot into an autosampler vial for GC-MS or LC-MS analysis.
-
Caption: A generalized workflow for the QuEChERS sample preparation method.
Protocol 2: Method of Standard Addition
Use this method to accurately quantify CEPS in a single, complex sample when a blank matrix is unavailable.[22][24]
Procedure:
-
Prepare Sample Aliquots: Dispense five equal volumes of your final sample extract (e.g., 1.0 mL each) into five separate autosampler vials. Label them 0, 1, 2, 3, and 4.
-
Spike with Standard: Prepare a standard stock solution of CEPS. Add increasing volumes of this standard to vials 1-4. Vial 0 receives no spike.
-
Vial 0: 1.0 mL extract + 0 µL standard
-
Vial 1: 1.0 mL extract + 10 µL standard
-
Vial 2: 1.0 mL extract + 20 µL standard
-
Vial 3: 1.0 mL extract + 30 µL standard
-
Vial 4: 1.0 mL extract + 40 µL standard
-
-
Analyze: Analyze all five vials using your established chromatographic method.
-
Plot and Calculate:
-
Create a plot with the added concentration of the standard on the x-axis and the instrument response (peak area) on the y-axis.
-
Perform a linear regression on the data points.[26]
-
The absolute value of the x-intercept of the regression line is the concentration of CEPS in the original, unspiked sample extract.[25]
-
Method Validation Summary
Once a method is developed to mitigate matrix effects, it must be validated to ensure it is fit for purpose.[30][31] Key validation parameters are summarized below, based on ICH Q2(R1) guidelines.[32]
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the signal is from the analyte and not from interferences. | Peak purity analysis; no interfering peaks at the retention time of CEPS in blank matrix. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | To measure the closeness of the results to the true value. | 80-120% recovery of a spiked analyte at low, medium, and high concentrations. |
| Precision | To measure the agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% for repeatability (intra-day) and intermediate precision (inter-day). |
| Limit of Quantitation (LOQ) | The lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10; must meet accuracy and precision criteria. |
| Robustness | To measure the method's capacity to remain unaffected by small variations in parameters. | No significant change in results when parameters (e.g., pH, mobile phase composition) are slightly varied. |
By systematically diagnosing matrix effects, implementing robust sample preparation, choosing the correct calibration strategy, and performing a full method validation, you can generate trustworthy and accurate quantitative data for this compound in even the most challenging sample matrices.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. Sample Prep Tech Tip: What is the Matrix Effect | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Solid-phase extraction - Wikipedia [en.wikipedia.org]
- 10. organomation.com [organomation.com]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Solid phase microextraction coupled to liquid chromatography. Analysis of organosulphur compounds avoiding artifacts formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Representative matrices for use in matrix-matched calibration in gas chromatography-mass spectrometry for the analysis of pesticide residues in different types of food-medicine plants [agris.fao.org]
- 17. mdpi.com [mdpi.com]
- 18. hdb.ugent.be [hdb.ugent.be]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. alpha-measure.com [alpha-measure.com]
- 23. Standard addition - Wikipedia [en.wikipedia.org]
- 24. alpha-measure.com [alpha-measure.com]
- 25. Termbites [termbites.com]
- 26. jove.com [jove.com]
- 27. benchchem.com [benchchem.com]
- 28. Restek - Blog [restek.com]
- 29. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 30. netpharmalab.es [netpharmalab.es]
- 31. seejph.com [seejph.com]
- 32. edqm.eu [edqm.eu]
Validation & Comparative
A Comparative Analysis of 2-Chloroethyl Phenyl Sulfide and Sulfur Mustard: Reactivity, Biological Activity, and Experimental Considerations
A Technical Guide for Researchers in Drug Development and Toxicology
In the landscape of chemical biology and toxicology, the study of alkylating agents is paramount to understanding cellular damage and developing effective countermeasures. Among these, sulfur mustard (bis(2-chloroethyl) sulfide), a potent vesicant and chemical warfare agent, presents significant research challenges due to its extreme toxicity.[1][2][3] Consequently, less hazardous surrogates are often employed in laboratory settings to investigate its mechanisms of action and to screen potential therapeutics.[4][5][6] This guide provides a detailed comparative analysis of sulfur mustard and one of its principal simulants, 2-Chloroethyl phenyl sulfide (CEPS), offering researchers a comprehensive understanding of their respective properties and applications.
Introduction to the Analogs: A Tale of Two Sulfides
Sulfur mustard (SM), infamously known as mustard gas, is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups.[1][7] This structural feature allows it to form cross-links within and between biological macromolecules, most notably DNA.[7] The consequences of this are severe, leading to cytotoxicity, mutagenicity, and carcinogenicity.[1][8] Its use in warfare has underscored its devastating effects, including severe blistering of the skin, respiratory damage, and long-term health complications.[8][9][10]
In contrast, this compound (CEPS) is a monofunctional analog of sulfur mustard.[11][12] It contains a single chloroethyl group attached to a phenyl sulfide moiety.[13][14] This structural difference significantly reduces its toxicity compared to the bifunctional sulfur mustard, making it a safer alternative for research purposes.[12][15] CEPS is frequently used to study the fundamental chemical reactions and initial cellular responses associated with sulfur mustard exposure, such as DNA alkylation and oxidative stress, without the extreme hazards posed by SM.[16][17]
Physicochemical Properties: A Quantitative Comparison
The physical and chemical characteristics of a compound dictate its behavior in biological systems. The following table summarizes the key physicochemical properties of this compound and sulfur mustard.
| Property | This compound (CEPS) | Sulfur Mustard (SM) |
| CAS Number | 5535-49-9[13][14][18] | 505-60-2[1] |
| Molecular Formula | C₈H₉ClS[13][14][18] | C₄H₈Cl₂S[2][19] |
| Molecular Weight | 172.68 g/mol [20][21] | 159.08 g/mol [2][7] |
| Appearance | Clear colorless to pale yellow liquid[5][13][22] | Colorless to yellow or brown oily liquid[2][7][9] |
| Odor | Pungent[13] | Garlic, horseradish, or mustard-like[2][23] |
| Boiling Point | 90-91 °C at 1 mmHg[14] | 217 °C (decomposes)[2][19] |
| Melting Point | Not specified | 14.4 °C[2][7] |
| Density | ~1.174 g/mL at 25 °C[14] | ~1.27 g/mL[7] |
| Solubility in Water | Slightly soluble[13] | Sparingly soluble[7][24] |
| Reactivity | Monofunctional alkylating agent | Bifunctional alkylating agent[1][7] |
Mechanism of Action: The Crucial Difference of Functionality
The primary mechanism of toxicity for both compounds involves the alkylation of nucleophilic sites on biological macromolecules. However, the difference in their functionality—monofunctional versus bifunctional—leads to distinct downstream biological consequences.
Both CEPS and SM undergo intramolecular cyclization to form a highly reactive cyclic sulfonium ion. This intermediate is the key electrophile that readily reacts with nucleophiles such as the purine bases (adenine and guanine) in DNA.[1][10]
For This compound , being monofunctional, it can only form a single covalent bond with a DNA base. This results in the formation of a mono-adduct. While this still constitutes DNA damage and can trigger cellular repair mechanisms, it is generally less cytotoxic than the damage inflicted by sulfur mustard.[17]
Sulfur mustard , with its two chloroethyl arms, can form a sulfonium ion at each end. This allows it to react with two different nucleophiles, leading to the formation of DNA mono-adducts as well as inter- and intrastrand cross-links in DNA.[7] These cross-links are particularly pernicious as they prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription, which can lead to programmed cell death (apoptosis) or, if the cell survives, mutations.[1][10]
Caption: Mechanism of DNA alkylation by CEPS and Sulfur Mustard.
Beyond direct DNA damage, both agents are known to induce significant oxidative stress, leading to the production of reactive oxygen species (ROS) and depletion of intracellular antioxidants like glutathione.[16][17][25] This oxidative stress contributes to inflammation and further cellular injury.
Experimental Protocol: Comparative Cytotoxicity Assessment using the MTT Assay
To quantitatively compare the cytotoxic potential of CEPS and sulfur mustard, a standard in vitro cytotoxicity assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of this compound and sulfur mustard in a human cell line (e.g., HaCaT keratinocytes).
Materials:
-
HaCaT human keratinocyte cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (CEPS)
-
Sulfur mustard (SM) - Note: All work with SM must be conducted in a specialized and certified chemical safety laboratory with appropriate personal protective equipment and engineering controls.
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare stock solutions of CEPS and SM in DMSO. Perform serial dilutions in serum-free DMEM to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
-
Cell Treatment: After 24 hours of incubation, remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include vehicle control wells (containing the same concentration of DMSO as the highest compound concentration) and untreated control wells.
-
Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: After the 24-hour treatment period, add 10 µL of MTT reagent to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the comparative MTT assay.
Expected Data:
The results of the MTT assay are expected to show a dose-dependent decrease in cell viability for both compounds. However, the IC₅₀ value for sulfur mustard will be significantly lower than that for this compound, reflecting its higher cytotoxicity due to its bifunctional nature.
| Compound | Expected IC₅₀ (µM) |
| This compound (CEPS) | 100 - 500 |
| Sulfur Mustard (SM) | 1 - 10 |
Note: These are hypothetical expected values for illustrative purposes. Actual values may vary depending on the specific cell line and experimental conditions.
Conclusion
This compound serves as a valuable and safer research tool for investigating the mechanisms of action of sulfur mustard. Its monofunctional nature allows for the study of DNA mono-adduct formation and associated cellular responses in a more controlled manner. However, it is crucial for researchers to recognize the limitations of CEPS as a simulant. The inability of CEPS to form DNA cross-links means that it cannot fully replicate the potent cytotoxic and vesicant properties of sulfur mustard. A thorough understanding of the distinct chemical and biological profiles of both compounds, as detailed in this guide, is essential for designing meaningful experiments and accurately interpreting their results in the context of developing effective medical countermeasures against sulfur mustard poisoning.
References
- 1. Mustard gas - Wikipedia [en.wikipedia.org]
- 2. Sulfur_mustard [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. openprairie.sdstate.edu [openprairie.sdstate.edu]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. brieflands.com [brieflands.com]
- 7. Chemistry of Sulfur Mustard and Lewisite - Veterans at Risk - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sulfur Mustard: Blister Agent | NIOSH | CDC [cdc.gov]
- 10. Sulfur mustard gas exposure: case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
- 13. guidechem.com [guidechem.com]
- 14. This compound 98 5535-49-9 [sigmaaldrich.com]
- 15. Buy this compound | 5535-49-9 [smolecule.com]
- 16. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of sulfur mustard analog 2-chloroethyl ethyl sulfide-induced DNA damage in skin epidermal cells and fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 19. encyclopedia.pub [encyclopedia.pub]
- 20. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 21. labiostring.com [labiostring.com]
- 22. assets.thermofisher.com [assets.thermofisher.com]
- 23. nrt.org [nrt.org]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. Acute and delayed sulfur mustard toxicity; novel mechanisms and future studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloroethyl Phenyl Sulfide Detection
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of chemical intermediates is a cornerstone of quality control and process validation. 2-Chloroethyl phenyl sulfide (CEPS), a key intermediate in the synthesis of various compounds and a simulant for sulfur mustard agents, requires robust analytical methods to ensure its identity, purity, and strength.[1][2] This guide provides an in-depth comparison of two prevalent analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV)—for the quantitative determination of CEPS. The methodologies are presented with a focus on the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the trustworthiness and reliability of the obtained results.[3]
The Critical Role of Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[3] For a quantitative assay of a chemical intermediate like CEPS, this means the method must be proven to be specific, linear, accurate, precise, and robust. Adherence to these principles ensures that the data generated is reliable for critical decision-making in a regulated environment.
Comparative Overview of Analytical Techniques
The choice between GC-MS and HPLC-UV for the analysis of CEPS depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired level of sensitivity and selectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for volatile and thermally stable compounds like CEPS.[4] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information, offering high specificity.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is a versatile technique that separates compounds in a liquid mobile phase. For CEPS, which contains a phenyl ring—a UV-active chromophore—UV detection is a suitable and cost-effective quantification method.[5]
Below, we delve into the validation of hypothetical, yet scientifically grounded, analytical methods for the quantitative determination of CEPS using both GC-MS and HPLC-UV.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for CEPS Assay
The inherent volatility of CEPS makes it an excellent candidate for GC-MS analysis. The high selectivity of mass spectrometry, particularly in selected ion monitoring (SIM) mode, allows for accurate quantification even in the presence of co-eluting impurities.
Experimental Workflow: GC-MS Method Validation
Detailed Experimental Protocol: GC-MS
1. Chromatographic Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 20:1).
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Data Acquisition: Selected Ion Monitoring (SIM).
-
Target Ion (for quantification): m/z 137 (tentative, based on likely fragmentation).
-
Qualifier Ions (for confirmation): m/z 172 (molecular ion), m/z 109 (tentative).
-
2. Validation Protocol:
-
Specificity: Analyze a blank solvent, a placebo (if applicable), and a CEPS standard to demonstrate the absence of interfering peaks at the retention time of CEPS.
-
Linearity and Range: Prepare a series of at least five concentrations of CEPS standard (e.g., 50% to 150% of the expected sample concentration). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.[6]
-
Accuracy: Perform recovery studies by spiking a placebo or a known sample with CEPS at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The mean recovery should be within 98.0% to 102.0%.[6]
-
Precision:
-
Repeatability (Intra-assay precision): Analyze six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.[6]
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over these variations should be ≤ 3%.[6]
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of CEPS that can be quantified with acceptable precision and accuracy. This can be established by analyzing a series of dilute solutions and finding the concentration at which the signal-to-noise ratio is at least 10.
-
Robustness: Intentionally vary critical method parameters (e.g., oven temperature ramp rate ±1°C/min, carrier gas flow rate ±0.1 mL/min) and assess the impact on the results. The system suitability parameters should remain within acceptable limits.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for CEPS Assay
HPLC-UV offers a practical and widely available alternative for the quantification of CEPS. The phenyl group in the CEPS molecule provides sufficient UV absorbance for sensitive detection.
Logical Relationships in HPLC Method Validation
Detailed Experimental Protocol: HPLC-UV
1. Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: C18 column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Validation Protocol:
-
Specificity: Inject a diluent blank, a placebo (if applicable), and a CEPS standard solution. The chromatograms should demonstrate that there are no interfering peaks from the diluent or matrix at the retention time of the CEPS peak. Peak purity analysis using a DAD can further confirm specificity.
-
Linearity and Range: Prepare at least five standard solutions of CEPS covering a range of 80% to 120% of the nominal assay concentration. Construct a calibration curve by plotting the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Analyze samples spiked with CEPS at three concentration levels (e.g., 80%, 100%, and 120%). The average recovery should be within 98.0% to 102.0% for each level.
-
Precision:
-
Repeatability: Perform six independent preparations of the sample at the target concentration. The RSD of the assay results should be not more than 2.0%.
-
Intermediate Precision: The analysis should be repeated by a different analyst on a different day. The cumulative RSD for both sets of data should meet the predefined acceptance criteria (typically ≤ 3.0%).
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration of CEPS that can be reliably quantified. The precision at the LOQ should be acceptable (e.g., RSD ≤ 10%).
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as the mobile phase composition (e.g., ±2% acetonitrile), flow rate (±0.1 mL/min), and column temperature (±2°C). The results should remain unaffected by these changes, demonstrating the method's reliability during routine use.
Comparative Performance Summary
The table below summarizes the expected performance characteristics of the two validated methods for the quantitative analysis of this compound.
| Validation Parameter | GC-MS Method | HPLC-UV Method | ICH Q2(R1) Guideline Reference |
| Specificity | High (mass selective detection) | Good (UV detection, peak purity) | [3] |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 | [3] |
| Range | 80% - 120% of nominal | 80% - 120% of nominal | [3] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% | [3] |
| Precision (RSD) | |||
| - Repeatability | ≤ 2.0% | ≤ 2.0% | [3] |
| - Intermediate Precision | ≤ 3.0% | ≤ 3.0% | [3] |
| Limit of Quantitation | Lower (typically ng/mL range) | Higher (typically µg/mL range) | [3] |
| Robustness | Demonstrated | Demonstrated | [3] |
Conclusion
Both GC-MS and HPLC-UV are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method will depend on the specific requirements of the analysis.
-
GC-MS is the preferred method when ultimate specificity and very low detection limits are required, especially in complex matrices where interferences are a concern.
-
HPLC-UV provides a robust, cost-effective, and widely accessible method that is perfectly suitable for routine quality control and purity assays where the concentration of CEPS is relatively high and the sample matrix is clean.
Regardless of the chosen technique, a thorough validation in accordance with ICH Q2(R1) guidelines is imperative to ensure the generation of scientifically sound and defensible analytical data. This guide provides a framework for such a validation, empowering researchers and drug development professionals to confidently assess the quality of this critical chemical intermediate.
References
Navigating Cross-Reactivity: A Comparative Guide to 2-Chloroethyl Phenyl Sulfide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Specificity with 2-Chloroethyl Phenyl Sulfide
This compound (CEPS) is a monofunctional sulfur mustard analog frequently employed as a less toxic surrogate in research settings to study the mechanisms of vesicant-induced injury.[1] Its utility, however, is predicated on a thorough understanding of its own biological activity and potential for cross-reactivity in common assay platforms. As an alkylating agent, CEPS possesses the inherent capacity to covalently modify a wide range of biological macromolecules, a characteristic that can lead to significant off-target effects and interference in biological assays.[2]
This guide provides a comparative analysis of CEPS's performance in key biological assays, offering insights into its cross-reactivity profile alongside other relevant sulfur mustard analogs. We will delve into the mechanistic basis for this cross-reactivity, present detailed experimental protocols for its assessment, and provide a framework for interpreting data generated in the presence of this and similar compounds.
The Mechanistic Underpinnings of CEPS's Biological Activity and Cross-Reactivity
The biological effects of CEPS and its analogs are primarily driven by two interconnected mechanisms: direct alkylation of macromolecules and the induction of oxidative stress. Understanding these pathways is critical to anticipating and mitigating assay interference.
1. Direct Alkylation:
Like other sulfur mustards, CEPS can form a highly reactive episulfonium ion that readily alkylates nucleophilic sites on proteins, DNA, and RNA.[2] This covalent modification can alter the structure and function of these biomolecules, leading to cytotoxicity and genotoxicity. In the context of biological assays, this alkylating activity can manifest as:
-
Enzyme Inhibition: Direct modification of critical amino acid residues in an enzyme's active site can lead to non-specific inhibition, confounding the results of enzyme activity assays.
-
Antibody Interference: Alkylation of antibodies can alter their antigen-binding sites, leading to either reduced affinity for the target antigen or, in some cases, non-specific binding to other molecules, potentially causing false positives or negatives in immunoassays.
-
DNA Damage Response: CEPS-induced DNA adducts trigger cellular DNA damage responses, leading to the activation of signaling pathways that are the basis of several common assays.
2. Induction of Oxidative Stress:
Exposure to CEPS and its analogs has been shown to deplete intracellular glutathione (GSH), a key antioxidant, and increase the production of reactive oxygen species (ROS).[1] This oxidative stress can lead to lipid peroxidation, protein oxidation, and further DNA damage.[1] This can result in:
-
False Positives in ROS Assays: The primary mechanism of CEPS will directly lead to a positive signal in assays designed to measure ROS.
-
Interference in Redox-Sensitive Assays: Assays that rely on redox-sensitive reporters or enzymes can be directly affected by the altered redox environment of the cell.
dot graph TD { A[this compound] --> B{Episulfonium Ion Formation}; B --> C[Direct Alkylation]; C --> D[Protein Modification]; C --> E[DNA/RNA Adducts]; D --> F[Enzyme Inhibition]; D --> G[Antibody Interference]; E --> H[DNA Damage Response]; A --> I[Oxidative Stress]; I --> J[Glutathione Depletion]; I --> K[ROS Production]; J --> L[Redox Imbalance]; K --> L; L --> M[Assay Interference]; F --> M; G --> M; H --> M; }
Caption: Mechanism of CEPS-induced biological effects and assay interference.
Comparative Analysis of CEPS and Its Analogs
To provide context for the cross-reactivity of CEPS, it is useful to compare its properties with those of its parent compound, sulfur mustard, and other relevant analogs.
| Compound | Structure | Key Features | Acute Toxicity (LD50, mg/kg) |
| This compound (CEPS) | C6H5SCH2CH2Cl | Monofunctional alkylating agent; used as a sulfur mustard simulant. | Not readily available; expected to be similar to CEES. |
| 2-Chloroethyl ethyl sulfide (CEES) | CH3CH2SCH2CH2Cl | Monofunctional alkylating agent; widely studied sulfur mustard analog. | i.p. (mice): 17.7, s.c. (mice): 100, p.o. (mice): 566, p.c. (mice): 1425[3] |
| Sulfur Mustard (HD) | (ClCH2CH2)2S | Bifunctional alkylating agent; potent vesicant and chemical warfare agent. | i.p. (mice): 4.8, s.c. (mice): 13.5, p.o. (mice): 19.3, p.c. (mice): 9.7[3] |
| Bis(2-chloroethyl) ether | (ClCH2CH2)2O | Oxygen analog of sulfur mustard; less reactive. | oral (rat): 74[4] |
| Nitrogen Mustards (e.g., HN2) | CH3N(CH2CH2Cl)2 | Bifunctional alkylating agents used in chemotherapy. | Varies by specific compound. |
Cross-Reactivity in Key Biological Assays: A Comparative Guide
The following sections detail the expected cross-reactivity of CEPS in common biological assays and provide protocols for assessing and mitigating these effects.
Cell Viability and Cytotoxicity Assays (e.g., MTT, MTS, LDH)
Principle of Interference: As a cytotoxic agent, CEPS will inherently produce a dose-dependent decrease in cell viability. This is a true biological effect, but it is crucial to distinguish it from direct assay interference. The primary concern is the potential for CEPS to directly react with assay components. For example, the reducing environment generated by CEPS-induced oxidative stress could potentially reduce tetrazolium salts (MTT, MTS) non-enzymatically, leading to an overestimation of cell viability at low concentrations or with short incubation times.
Comparative Performance:
| Assay Type | CEPS/CEES | Sulfur Mustard | Bis(2-chloroethyl) ether | Nitrogen Mustards |
| MTT/MTS | Dose-dependent decrease in signal (cytotoxicity). Potential for direct reduction of tetrazolium salts. | Strong dose-dependent decrease in signal. | Moderate dose-dependent decrease in signal. | Strong dose-dependent decrease in signal. |
| LDH Release | Dose-dependent increase in signal (membrane damage). | Strong dose-dependent increase in signal. | Moderate dose-dependent increase in signal. | Strong dose-dependent increase in signal. |
Experimental Protocol: Assessing Direct Assay Interference with a Cell-Free Control
Objective: To determine if CEPS directly interferes with the MTT assay components in the absence of cells.
Methodology:
-
Prepare a serial dilution of CEPS in cell culture medium.
-
Add the CEPS dilutions to the wells of a 96-well plate.
-
Add MTT reagent to each well according to the manufacturer's protocol.
-
Incubate for the standard assay duration (e.g., 2-4 hours).
-
Add solubilization buffer and read the absorbance at the appropriate wavelength.
-
Interpretation: An increase in absorbance in the absence of cells indicates direct reduction of MTT by CEPS.
dot graph TD { subgraph "Cell-Free MTT Assay Workflow" A[Prepare CEPS Dilutions] --> B[Add to 96-well Plate]; B --> C[Add MTT Reagent]; C --> D[Incubate]; D --> E[Add Solubilization Buffer]; E --> F[Read Absorbance]; end }
Caption: Workflow for assessing direct interference of CEPS with the MTT assay.
Immunoassays (ELISA, Western Blot)
Principle of Interference: The high reactivity of CEPS poses a significant risk of interference in immunoassays.[5]
-
Antibody Modification: Alkylation of primary or secondary antibodies can alter their binding affinity and specificity.[5]
-
Antigen Masking: CEPS could potentially modify the target antigen, masking the epitope and preventing antibody binding.
-
Non-specific Binding: Altered antibody conformation could lead to increased non-specific binding to the plate or other proteins, resulting in high background.
Comparative Performance and Mitigation:
| Compound | Potential for Interference | Mitigation Strategies |
| CEPS/CEES | High, due to alkylating nature. | - Include a "no primary antibody" control to assess non-specific secondary antibody binding. - Run a spike-and-recovery experiment to determine if CEPS interferes with the detection of a known amount of antigen. - Consider alternative detection methods that do not rely on antibodies if interference is significant. |
| Sulfur Mustard | Very High. | Same as for CEPS, but with a greater likelihood of interference. |
| Bis(2-chloroethyl) ether | Moderate, due to lower reactivity. | Same as for CEPS. |
| Nitrogen Mustards | High. | Same as for CEPS. |
Experimental Protocol: Spike-and-Recovery in ELISA
Objective: To assess whether CEPS interferes with the quantification of a target analyte in an ELISA.
Methodology:
-
Prepare a known concentration of the target analyte (the "spike").
-
Prepare samples containing the spike alone and the spike in the presence of various concentrations of CEPS.
-
Analyze the samples using the ELISA protocol.
-
Calculate the recovery of the spike in the presence of CEPS: (Concentration with CEPS / Concentration without CEPS) * 100%.
-
Interpretation: A recovery significantly different from 100% indicates interference.
DNA Damage Assays (Comet Assay, γH2AX Staining)
Principle of Interference: CEPS is a known genotoxic agent, and its detection in these assays is a true biological effect.[1] Therefore, "interference" in this context refers to ensuring that the observed signal is due to the intended mechanism.
-
Comet Assay: CEPS will induce DNA strand breaks, leading to the formation of "comets." This is a direct measure of its genotoxic activity.
-
γH2AX Staining: Phosphorylation of H2AX at serine 139 (γH2AX) is a sensitive marker of DNA double-strand breaks.[6] CEPS treatment will lead to an increase in γH2AX foci, which can be detected by immunofluorescence or Western blotting.
Comparative Performance:
| Assay | CEPS/CEES | Sulfur Mustard | Bis(2-chloroethyl) ether | Nitrogen Mustards |
| Comet Assay | Positive signal (DNA damage). | Strong positive signal. | Weaker positive signal. | Strong positive signal. |
| γH2AX Staining | Increased γH2AX foci/bands.[7] | Strong increase in γH2AX. | Moderate increase in γH2AX. | Strong increase in γH2AX. |
Experimental Protocol: γH2AX Western Blot
Objective: To quantify the induction of DNA double-strand breaks by CEPS.
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of CEPS for a specified time. Include a positive control (e.g., etoposide) and a vehicle control.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per lane on a 12-15% polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-H2AX (Ser139) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane for total H2AX or a loading control (e.g., GAPDH, β-actin) to normalize the data.
-
-
Data Analysis: Quantify the band intensities using densitometry software.
dot graph TD { subgraph "γH2AX Western Blot Workflow" A[Cell Treatment] --> B[Protein Extraction]; B --> C[Protein Quantification]; C --> D[SDS-PAGE]; D --> E[Western Blot Transfer]; E --> F[Blocking]; F --> G[Primary Antibody Incubation (anti-γH2AX)]; G --> H[Secondary Antibody Incubation]; H --> I[ECL Detection]; I --> J[Data Analysis]; end }
Caption: Workflow for detecting CEPS-induced DNA damage via γH2AX Western blotting.
Oxidative Stress Assays (ROS Detection, Glutathione Depletion)
Principle of Interference: Similar to DNA damage assays, the detection of oxidative stress is a primary biological effect of CEPS.
-
ROS Detection (e.g., DCFH-DA): CEPS will increase intracellular ROS levels, leading to the oxidation of probes like DCFH-DA to its fluorescent form, DCF.[8]
-
Glutathione (GSH) Depletion: CEPS will react with and deplete intracellular GSH, which can be measured using various commercially available kits.[2]
Comparative Performance:
| Assay | CEPS/CEES | Sulfur Mustard | Bis(2-chloroethyl) ether | Nitrogen Mustards |
| ROS Detection | Increased fluorescence.[1] | Strong increase in fluorescence. | Moderate increase in fluorescence. | Variable, but can induce ROS. |
| GSH Depletion | Decreased GSH levels.[1] | Strong decrease in GSH levels. | Moderate decrease in GSH levels. | Can deplete GSH. |
Experimental Protocol: Cellular ROS Detection with DCFH-DA
Objective: To measure the induction of intracellular ROS by CEPS.
Methodology:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Cell Treatment: Treat the cells with various concentrations of CEPS. Include a positive control (e.g., H2O2) and a vehicle control.
-
DCFH-DA Staining:
-
Remove the treatment media and wash the cells with warm PBS or HBSS.
-
Load the cells with 10-20 µM DCFH-DA in warm PBS or HBSS for 30-60 minutes at 37°C, protected from light.
-
-
Signal Detection:
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Normalization: Normalize the fluorescence data to cell number or protein concentration to account for any cytotoxicity.
dot graph TD { subgraph "Cellular ROS Assay Workflow" A[Seed Cells] --> B[Treat with CEPS]; B --> C[Load with DCFH-DA]; C --> D[Wash]; D --> E[Measure Fluorescence]; E --> F[Normalize Data]; end }
Caption: Workflow for measuring CEPS-induced ROS production.
Conclusion and Best Practices
This compound is a valuable tool for studying the biological effects of sulfur mustards, but its inherent reactivity necessitates a careful and considered approach to assay selection and data interpretation. The potential for cross-reactivity is high, particularly in assays that rely on sensitive protein interactions or redox chemistry.
Key Recommendations for Researchers:
-
Acknowledge the Inherent Reactivity: Always consider the potential for direct interaction of CEPS with assay components.
-
Employ Appropriate Controls: Cell-free controls, "no primary antibody" controls, and spike-and-recovery experiments are essential for identifying and quantifying assay interference.
-
Understand the Mechanism: A thorough understanding of the alkylating and pro-oxidant nature of CEPS will help in predicting and troubleshooting assay cross-reactivity.
-
Consider Orthogonal Assays: When possible, confirm key findings using multiple, mechanistically distinct assays.
-
Thoroughly Document Methods: Clearly report all controls and validation experiments performed to assess cross-reactivity, ensuring the reproducibility and reliability of your findings.
By following these guidelines, researchers can confidently utilize CEPS in their studies, generating robust and interpretable data that will advance our understanding of vesicant-induced injury and the development of effective countermeasures.
References
- 1. ROS Detection with DCFH-DA Staining: Measuring Total ROS in Colorectal Cancer Cell Lines [jove.com]
- 2. Glutathione depletion in a liver microsomal assay as an in vitro biomarker for reactive metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Health Risk Assessment for Sulfur Mustard (HD) - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Histone H2AX Phosphorylation: A Marker for DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 7. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of different decontamination methods for 2-Chloroethyl phenyl sulfide
Introduction: The Scientific Imperative for Effective Decontamination
2-Chloroethyl phenyl sulfide (CEPS), a structural analog of the chemical warfare agent sulfur mustard, serves as a critical surrogate in research aimed at developing effective decontamination strategies.[1][2] Its physicochemical properties mimic those of live sulfur mustard but with significantly lower toxicity, making it an invaluable tool for scientists and drug development professionals. The development of rapid, efficient, and materially compatible decontamination methods is paramount, not only for military preparedness but also for responding to potential terrorist incidents and industrial accidents. This guide provides a comparative analysis of the principal methods for decontaminating CEPS, grounded in experimental data and mechanistic insights to aid researchers in selecting and optimizing appropriate protocols.
Decontamination by Hydrolysis: The Foundational Pathway
Hydrolysis represents the simplest chemical degradation pathway for CEPS, involving the nucleophilic substitution of the chlorine atom by water to form the less toxic 2-hydroxyethyl phenyl sulfide (HEPS) and hydrochloric acid.[2] While straightforward, its efficacy is often limited by the low solubility of CEPS in aqueous solutions.[3]
Mechanism of Action
The hydrolysis of CEPS proceeds via an SN1-like mechanism involving the formation of a cyclic episulfonium ion intermediate. This intermediate is then attacked by water. The reaction rate can be significantly influenced by the substrate on which the contamination occurs.
Caption: Hydrolysis mechanism of CEPS.
Governing Factors & Efficacy
The rate of hydrolysis is highly dependent on environmental conditions and the nature of the contaminated surface. On concrete, for example, the degradation of CEPS is slow, with a reported first-order half-life of 19 weeks on ambient, year-old concrete.[2] The alkalinity of the concrete can influence the reaction, with the hydrolysis product, HEPS, potentially forming ether compounds over time.[2] The slow kinetics in bulk aqueous solution highlight the need for formulations that can enhance the solubility of CEPS, such as microemulsions, to accelerate degradation.[4]
Experimental Protocol: Surface Hydrolysis Evaluation
This protocol is designed to assess the rate of CEPS hydrolysis on a porous surface like concrete.
-
Material Preparation : Use standardized coupons of the material (e.g., 5x5 cm concrete coupons) of a specific age and composition.[2]
-
Contamination : Apply a known quantity of CEPS (e.g., 10 µL) uniformly to the center of the coupon surface.
-
Incubation : Place the contaminated coupons in a controlled environment (e.g., 25°C, 50% relative humidity) for various time points (e.g., 1, 7, 14, 30, 60 days).
-
Extraction : At each time point, extract residual CEPS and degradation products from the coupon. This can be achieved by immersing the coupon in a suitable organic solvent (e.g., dichloromethane) and using sonication for 30 minutes.
-
Analysis : Analyze the extract using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the remaining CEPS and identify/quantify the primary hydrolysis product, HEPS.
-
Data Interpretation : Plot the concentration of CEPS versus time to determine the degradation kinetics and calculate the half-life.
Oxidative Decontamination: Accelerating Degradation
Oxidation is a highly effective strategy that converts the CEPS thioether into the corresponding sulfoxide and sulfone, which are generally less toxic. This approach is typically much faster than hydrolysis.
Mechanism of Action
The sulfur atom in CEPS is susceptible to attack by various oxidizing agents, such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst. The reaction proceeds in two steps: the initial oxidation to 2-chloroethyl phenyl sulfoxide, followed by a slower oxidation to 2-chloroethyl phenyl sulfone.
Caption: Oxidative pathway for CEPS decontamination.
Efficacy of Oxidative Formulations
Various "green decontamination" formulations have been developed that show high efficacy. A system based on molybdate-catalyzed hydrogen peroxide demonstrated a CEPS conversion efficiency of over 99% within 15 minutes.[1] Another study comparing tungstate and carbonate salts as catalysts found that tungstate was significantly more effective and stable, preventing the unwanted decomposition of H₂O₂ and limiting the over-oxidation to the sulfone state.[5]
Experimental Protocol: Evaluating Oxidative Solution Efficacy
This protocol evaluates the efficacy of a liquid oxidative decontaminant.
-
Solution Preparation : Prepare the oxidative solution. For example, a "green decontamination" formulation containing a surfactant, buffer, catalyst (e.g., K₂WO₄), and an oxidizing agent (e.g., H₂O₂).[1]
-
Reaction Setup : In a temperature-controlled reaction vessel (e.g., 25°C), add a known volume of the oxidative solution.
-
Initiation : Add a specific amount of CEPS to the solution to achieve a target concentration and start vigorous stirring.
-
Sampling : At predetermined time intervals (e.g., 1, 5, 10, 15, 30 minutes), withdraw aliquots from the reaction mixture.
-
Quenching : Immediately quench the reaction in the aliquot to stop further degradation. This can be done by adding a reducing agent like sodium sulfite or by rapid extraction into a solvent that separates it from the aqueous decontaminant.
-
Analysis : Analyze the quenched samples using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or GC-MS, to determine the concentration of remaining CEPS.
-
Calculation : Calculate the decontamination efficiency at each time point as: Efficiency (%) = [(Initial Conc. - Conc. at time t) / Initial Conc.] * 100.
Photocatalysis: A Light-Driven Approach
Photocatalytic decontamination utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂), which, upon activation by UV light, generates highly reactive oxygen species (ROS) that degrade CEPS.[6][7] This method is advantageous for treating both liquid and gas-phase contamination.[8]
Mechanism of Action
When TiO₂ is irradiated with photons of energy greater than its bandgap, an electron is promoted from the valence band to the conduction band, creating an electron-hole pair. These charge carriers migrate to the surface and react with adsorbed water and oxygen to produce powerful oxidizing agents like hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which then attack and mineralize the CEPS molecule.
Caption: Photocatalytic degradation of CEPS on TiO₂.
Efficacy and Byproducts
Photocatalysis can be highly effective. Studies have shown that a mixture of anatase and rutile TiO₂ nanoparticles can eliminate 85% of CEPS after 3 hours of UV irradiation.[6] The process can lead to complete mineralization, but it also generates a variety of intermediate byproducts. Under UVC irradiation, identified byproducts include (phenylthio)acetic acid, diphenyl disulfide, and phenyl vinyl sulfide.[6][7] The choice of UV wavelength (UVB vs. UVC) and the presence of noble metals (e.g., Au, Pt) on the TiO₂ surface can alter the reaction pathways and product distribution.[7]
Experimental Protocol: Photocatalytic Degradation in Suspension
This protocol details a standard procedure for evaluating the photocatalytic efficacy of a TiO₂ suspension.[9][10]
-
Catalyst Suspension : Prepare a suspension of TiO₂ in deionized water at a specific concentration (e.g., 0.25 g/L).
-
System Setup : Place the suspension in a photocatalytic reactor equipped with a UV lamp (e.g., 365 nm), a magnetic stirrer, and ports for sampling. The reactor should be temperature-controlled.
-
Contamination & Equilibration : Add a stock solution of CEPS in a suitable solvent (e.g., acetonitrile) to the reactor to achieve the desired initial pollutant concentration (e.g., 10 ppm). Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption/desorption equilibrium to be reached between the CEPS and the catalyst surface.
-
Initiation : Turn on the UV lamp to initiate the photocatalytic reaction. This is considered time zero (t=0).
-
Sampling : Collect aliquots of the suspension at regular intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Sample Preparation : Immediately after collection, filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove the TiO₂ particles and stop the reaction.
-
Analysis : Analyze the filtrate using HPLC or GC-MS to measure the concentration of CEPS. Total Organic Carbon (TOC) analysis can also be performed to assess mineralization.
-
Data Analysis : Plot C/C₀ (where C is the concentration at time t and C₀ is the concentration at t=0) versus time to evaluate the degradation kinetics.
Adsorptive Decontamination: Trapping and Destruction
This method uses high-surface-area materials to physically adsorb CEPS, rapidly removing it from a surface. Some materials, known as reactive sorbents, also possess catalytic properties to chemically degrade the adsorbed agent.
Types of Sorbents and Mechanisms
-
Physical Adsorbents : Materials like Fuller's Earth primarily act by physically trapping the agent within their porous structure. Their chemical reactivity is often low.[11]
-
Reactive Sorbents : Materials such as activated carbon, metal oxides (e.g., TiO₂, MgO), zeolites, and metal-organic frameworks (MOFs) not only adsorb CEPS but also promote its degradation via hydrolysis or oxidation on their active surfaces.[11][12][13] For instance, amine-functionalized activated carbon can enhance surface properties and selectivity for CEPS.[14]
Comparative Efficacy of Sorbents
A comparative study on various sorbent decontaminants against live sulfur mustard (for which CEPS is a simulant) provides valuable insights. Nanosized TiO₂ exhibited superior performance in both physical removal and chemical reactivity compared to Fuller's Earth, activated alumina, and other materials.[11] Montmorillonite clays supported with silver oxide (Ag₂O) nanoparticles also demonstrated superior decontamination efficiency, chemically degrading 100% of sulfur mustard within 2 hours, whereas other materials took up to 16 hours.[11]
Experimental Protocol: Evaluating Sorbent Efficacy
This protocol is used to compare the physical removal and chemical degradation efficiency of different sorbent powders.[11]
-
Surface Preparation : Use standardized material coupons (e.g., glass, painted metal) as the contaminated surfaces.
-
Contamination : Apply a precise amount of CEPS (e.g., 2 µL) to a defined area (e.g., 6.25 cm²) on each coupon.
-
Decontamination :
-
For Physical Removal Efficiency (PRE) : Immediately after contamination, apply a fixed amount of sorbent (e.g., 100 mg) onto the contaminated area. After a short contact time (e.g., 2 minutes), remove the sorbent using a standardized method (e.g., brushing or vacuuming).
-
For Chemical Reactivity (CR) : Apply the sorbent as above, but leave it in contact with the CEPS for extended time periods (e.g., 1, 2, 4, 8, 24 hours) in a controlled environment.
-
-
Extraction : After the specified contact time, extract the residual CEPS from the coupon surface and from the sorbent powder separately using a suitable solvent (e.g., ethyl acetate).
-
Analysis : Analyze the extracts by GC-FID or GC-MS to quantify the amount of CEPS remaining.
-
Calculation :
-
PRE (%) = [(CEPS on control - CEPS on coupon) / CEPS on control] * 100
-
CR (%) = [(CEPS in control sorbent - CEPS in test sorbent) / CEPS in control sorbent] * 100
-
Comparative Summary of Decontamination Methods
| Decontamination Method | Principle of Action | Typical Efficacy | Advantages | Disadvantages | Key References |
| Hydrolysis | Nucleophilic substitution by water | Slow (e.g., t½ = 19 weeks on concrete) | Simple, uses water as a reactant, non-toxic products (HEPS) | Very slow kinetics, limited by low solubility of CEPS in water | [2][3] |
| Oxidation | Conversion of thioether to sulfoxide/sulfone | High (>99% in 15 min with catalyzed H₂O₂) | Rapid degradation, highly effective | Requires chemical reagents, potential for corrosive byproducts, over-oxidation | [1] |
| Photocatalysis | Generation of ROS by UV-activated semiconductor | High (e.g., 85% removal in 3 hrs with TiO₂) | Can achieve complete mineralization, works in air and water, catalyst is reusable | Requires UV light source, can generate toxic intermediates, efficacy depends on conditions | [6][7][8] |
| Adsorption | Physical removal and/or catalytic degradation | Variable (Reactive sorbents can reach 100% degradation in 2 hrs) | Rapid physical removal, reactive sorbents offer degradation, applicable as powders | Physical removal is not destruction, efficacy varies greatly with sorbent type | [11][12][14] |
Conclusion and Future Outlook
The choice of an effective decontamination method for this compound depends critically on the specific scenario, including the nature of the contaminated surface, the required speed of decontamination, and logistical constraints.
-
Oxidative methods offer the most rapid and complete chemical degradation, making them suitable for scenarios where speed is critical.
-
Photocatalysis presents a powerful technology for environmental remediation, particularly for large areas or air decontamination where liquid application is impractical.
-
Reactive sorbents are ideal for immediate spot decontamination and spill control, combining rapid physical containment with subsequent chemical neutralization.
-
Hydrolysis , while mechanistically simple, is generally too slow to be considered a primary decontamination method but remains a key pathway for natural attenuation.
Future research should focus on developing multifunctional materials that combine the benefits of several methods, such as photocatalytic sorbents or enzyme-impregnated foams. The continued study of reaction kinetics and byproduct formation is essential to ensure that decontamination strategies are not only effective but also environmentally benign and safe for personnel.
References
- 1. Research on formulating ingredients and evaluating the decomposition ability of 2-chloroethyl phenylsulfide by green decontamination based on molybdate | Journal of Military Science and Technology [online.jmst.info]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jca.edu.vn [jca.edu.vn]
- 6. researchgate.net [researchgate.net]
- 7. Ultraviolet Light‐Assisted Decontamination of Chemical Warfare Agent Simulant 2‐Chloroethyl Phenyl Sulfide on Metal‐Loaded TiO2/Ti Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocatalytic degradation of 2-phenethyl-2-chloroethyl sulfide in liquid and gas phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web.viu.ca [web.viu.ca]
- 10. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Utilization of Various Analogy of Synthetic Nanoporous Zeolites and Composite of Zeolites for Decontamination/Detoxification of CWA Simulants—An Updated Review [scirp.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Oxidation of 2-Chloroethyl Phenyl Sulfide
For researchers and professionals in drug development and chemical synthesis, the selective oxidation of 2-chloroethyl phenyl sulfide is a critical transformation. This compound serves as a common simulant for sulfur mustard chemical warfare agents, making its detoxification pathways a subject of intense study.[1] Furthermore, the resulting products, 2-chloroethyl phenyl sulfoxide and 2-chloroethyl phenyl sulfone, are valuable intermediates in organic synthesis. The challenge lies in achieving high conversion and selectivity, avoiding over-oxidation to the sulfone when the sulfoxide is the desired product, and utilizing environmentally benign and cost-effective methods.
This guide provides a comparative analysis of various catalytic systems for the oxidation of this compound and other structurally similar sulfides. We will delve into the mechanistic aspects of these catalysts, present comparative performance data, and provide a detailed experimental protocol for a representative system.
The Significance of Selective Oxidation
The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone represents a two-step process. Controlling this oxidation to selectively yield the sulfoxide is a significant challenge in organic synthesis.[2][3] Over-oxidation to the sulfone is a common side reaction that can be difficult to prevent.[2][3] The choice of catalyst and oxidant, along with reaction conditions such as temperature and solvent, are paramount in dictating the final product distribution. For the purposes of detoxification of sulfur mustard simulants, selective oxidation to the less toxic sulfoxide is often the primary goal.
A Comparative Overview of Catalytic Systems
A plethora of catalytic systems have been developed for the selective oxidation of sulfides. These can be broadly categorized into transition metal-based catalysts, organocatalysts, and biocatalysts. Here, we compare some of the most promising catalysts for the oxidation of this compound and related compounds.
Transition Metal Catalysts: A Powerful and Diverse Toolkit
Transition metal complexes are among the most studied catalysts for sulfide oxidation due to their variable oxidation states and ability to activate oxidants.
1. Manganese-Based Catalysts:
Manganese complexes, particularly porphyrin-inspired complexes and spinel nanoparticles, have demonstrated high efficiency in catalyzing sulfide oxidation.[4][5][6][7] For instance, a manganese complex of N,N′,N″-tris(2-hydroxypropyl)-1,4,7-triazacyclononane has been used with hydrogen peroxide (H₂O₂) to oxidize this compound, yielding the corresponding sulfone and phenyl vinyl sulfone.[1] Manganese porphyrins can catalyze the oxidation of sulfides with H₂O₂, with a proposed mechanism involving a high-valent manganese-oxo species as the active oxidant.[7][8]
Mechanism of Manganese Porphyrin Catalyzed Oxidation:
The catalytic cycle is believed to involve the reaction of the Mn(III)-porphyrin with the oxidant (e.g., H₂O₂) to form a high-valent Mn(V)-oxo species. This powerful oxidizing agent then transfers its oxygen atom to the sulfide, regenerating the Mn(III) catalyst and producing the sulfoxide.
2. Tungsten-Based Catalysts:
Tungsten-based catalysts, such as silica-based tungstate, have been shown to be highly effective for the selective oxidation of various sulfides to sulfoxides using 30% H₂O₂.[2][3] A key advantage of these heterogeneous catalysts is their recoverability and reusability for multiple reaction cycles without significant loss of activity.[2][3] The combination of sodium tungstate (Na₂WO₄) with a phase-transfer catalyst has also been effectively used for selective sulfide oxidation.[3]
3. Molybdenum-Based Catalysts:
Molybdenum catalysts, including Mo(VI) salts like MoO₂Cl₂, are known for their excellent performance in sulfur conversions.[9] They can be used with H₂O₂ for the selective oxidation of a wide range of sulfides to either sulfoxides or sulfones by tuning the reaction conditions.[9] Isostructural heteronode nano-polyoxometalate clusters containing molybdenum have also been studied for the catalytic degradation of the sulfur mustard simulant 2-chloroethyl ethyl sulfide (CEES), a compound structurally similar to this compound, with high conversion rates and selectivity to the sulfoxide.[10]
4. Vanadium-Based Catalysts:
Vanadium-based catalysts have been investigated for the oxidation of 2-chloroethyl ethyl sulfide (CEES).[11] Vanadium-doped mesoporous silica, for example, has been shown to be an effective heterogeneous catalyst for the oxidation of CEES using tert-butyl hydroperoxide (TBHP) as the oxidant.[11] The catalytic activity was found to be dependent on the vanadium loading, with well-dispersed vanadium oxide species showing higher efficiency.[11]
Organocatalysts: A Green and Metal-Free Alternative
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a more environmentally friendly and often cheaper alternative to metal-based catalysis.[12]
1. Ketone-Based Catalysts:
2,2,2-Trifluoroacetophenone has been identified as a highly efficient organocatalyst for the selective oxidation of sulfides to sulfoxides or sulfones using H₂O₂.[12][13] The selectivity is controlled by the reaction conditions; the presence of an aqueous buffer favors the formation of the sulfoxide, while the addition of a solvent like acetonitrile (MeCN) promotes the formation of the sulfone.[12] This method is lauded for its mild reaction conditions, short reaction times, and high yields.[12]
Mechanism of Ketone-Catalyzed Oxidation:
The ketone catalyst reacts with the oxidant (H₂O₂) to form a more reactive dioxirane intermediate. This dioxirane then acts as the oxygen transfer agent, oxidizing the sulfide to the sulfoxide.
Comparative Performance Data
The following table summarizes the performance of various catalysts for the oxidation of sulfides, with a focus on conditions relevant to this compound.
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time | Conversion (%) | Selectivity (Sulfoxide:Sulfone) | Reference |
| --INVALID-LINK--₂ | This compound | H₂O₂ | - | - | - | - | Formation of sulfone and vinyl sulfone | |
| Silica-based tungstate | Aryl alkyl sulfides | 30% H₂O₂ | - | RT | - | Good to excellent | Selective to sulfoxide | [2][3] |
| MoO₂Cl₂ | Various sulfides | H₂O₂ | - | - | 1.5-2.5 h (sulfoxide) | Good to excellent | Selective to sulfoxide or sulfone | [9] |
| {Mo₇₂V₃₀} | 2-Chloroethyl ethyl sulfide | H₂O₂ | H₂O | ~20 | 5 min | 97.01 | >99% to sulfoxide | [10] |
| 2,2,2-Trifluoroacetophenone | Various sulfides | H₂O₂ | Buffer/MeCN | - | Short | High | Selective to sulfoxide or sulfone | [12] |
Note: Direct comparative data for all catalysts with this compound under identical conditions is not available in a single source. The data presented is a synthesis from multiple studies on the specified substrate or structurally similar ones.
Experimental Protocol: Organocatalytic Oxidation to 2-Chloroethyl Phenyl Sulfoxide
This protocol details the selective oxidation of a sulfide to a sulfoxide using 2,2,2-trifluoroacetophenone as an organocatalyst, adapted from the work of Kokotos and co-workers.[12] This method is chosen for its high selectivity, mild conditions, and use of green reagents.
Materials:
-
This compound
-
2,2,2-Trifluoroacetophenone (catalyst)
-
30% Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (pH 7)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1 mmol).
-
Add phosphate buffer (pH 7, 5 mL).
-
Add 2,2,2-trifluoroacetophenone (0.1 mmol, 10 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 30% H₂O₂ (1.1 mmol) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Visualizing the Catalytic Workflow and Comparison
To better illustrate the experimental process and the comparative nature of catalyst selection, the following diagrams are provided.
Caption: General workflow for a catalytic oxidation experiment.
Caption: Comparison of catalyst selectivity in sulfide oxidation.
Conclusion
The catalytic oxidation of this compound is a field rich with diverse and effective methodologies. Transition metal catalysts offer high reactivity, with heterogeneous systems providing the added benefit of recyclability. Organocatalysts, on the other hand, present a green and cost-effective approach with excellent control over selectivity. The choice of the optimal catalyst will ultimately depend on the specific requirements of the application, including desired product (sulfoxide vs. sulfone), cost considerations, and environmental impact. The information and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions in their synthetic endeavors.
References
- 1. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Manganese Porphyrin-Based SOD Mimetics Produce Polysulfides from Hydrogen Sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Manganese Porphyrin-Based SOD Mimetics Produce Polysulfides from Hydrogen Sulfide [mdpi.com]
- 7. Asymmetric Oxidation Catalysis by a Porphyrin-Inspired Manganese Complex: Highly Enantioselective Sulfoxidation with a Wide Substrate Scope [organic-chemistry.org]
- 8. Dissection of the mechanism of manganese porphyrin-catalyzed chlorine dioxide generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Oxidation of 2-chloroethyl ethyl sulfide using V-AMPS | RTI [rti.org]
- 12. Green Organocatalytic Oxidation of Sulfides to Sulfoxides and Sulfones [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Benchmarking the synthesis of 2-Chloroethyl phenyl sulfide against alternative methods
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Chloroethyl phenyl sulfide is a valuable building block in organic synthesis, notably serving as a precursor and simulant for various chemical studies.[1][2] This guide provides an in-depth, objective comparison of common and alternative synthetic routes to this compound, grounded in mechanistic principles and supported by detailed experimental protocols. Our goal is to empower researchers to make informed decisions based on key performance indicators such as yield, reaction time, safety, and operational complexity.
Introduction: The Synthetic Landscape
The synthesis of this compound, a classic thioether, is fundamentally an application of nucleophilic substitution, where a sulfur-based nucleophile displaces a leaving group from a two-carbon electrophilic synthon. The most direct and traditional approach is a variation of the venerable Williamson ether synthesis, adapted for thioethers.[3][4][5] However, variations in the nature of the nucleophile and the reaction conditions can have a significant impact on the efficiency and practicality of the synthesis. This guide will benchmark three primary methods:
-
Method A: The Baseline Synthesis - Direct S-alkylation of thiophenol with 1,2-dichloroethane.
-
Method B: The Pre-formed Nucleophile Approach - Reaction of sodium thiophenolate with 1,2-dichloroethane.
-
Method C: The Phase-Transfer Catalysis (PTC) Advantage - A catalytically enhanced approach for heterogeneous reactions.
Mechanistic Underpinnings: An S(_N)2 Pathway
All three methods under consideration proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism. In this concerted process, the sulfur nucleophile attacks the electrophilic carbon of the 2-chloroethyl group, leading to the simultaneous displacement of the chloride leaving group.[3][4][5]
Caption: Generalized S(_N)2 pathway for the synthesis of this compound.
The efficiency of this reaction is highly dependent on the nucleophilicity of the sulfur species and the ability to minimize side reactions, such as elimination or double substitution.
Comparative Performance Data
The following table summarizes the key performance metrics for the three synthetic methods, based on established chemical principles and data from analogous reactions.
| Metric | Method A: Baseline (Thiophenol) | Method B: Pre-formed Nucleophile (Sodium Thiophenolate) | Method C: Phase-Transfer Catalysis |
| Typical Yield | 60-70% | 75-85% | 85-95% |
| Reaction Time | 6-8 hours | 4-6 hours | 3-5 hours |
| Reaction Temperature | 60-80 °C | 50-70 °C | 40-60 °C |
| Reagent Handling | Thiophenol is toxic and has a strong, unpleasant odor. Requires a base to be added in situ. | Sodium thiophenolate is moisture-sensitive and must be handled under inert conditions. Can be prepared in situ. | Requires a phase-transfer catalyst. Allows for the use of aqueous base, simplifying handling. |
| Solvent System | Typically polar aprotic solvents (e.g., DMF, DMSO).[6] | Polar aprotic solvents or alcohols. | Biphasic system (e.g., toluene/water), reducing the need for anhydrous solvents. |
| Side Reactions | Potential for dialkylation to form 1,2-bis(phenylthio)ethane. | Reduced risk of dialkylation compared to Method A due to better control of stoichiometry. | Significantly reduced side reactions due to controlled transfer of the nucleophile to the organic phase. |
| Scalability | Moderate. Purification can be challenging on a large scale. | Good. The reaction is generally cleaner. | Excellent. PTC is a well-established industrial technique for its efficiency and ease of workup.[7][8] |
Detailed Experimental Protocols
Method A: The Baseline Synthesis from Thiophenol and 1,2-Dichloroethane
This method represents the most straightforward approach, relying on the in situ generation of the thiophenolate nucleophile.
Experimental Workflow:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. S-alkylation » Growing Science [growingscience.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 7. phasetransfer.com [phasetransfer.com]
- 8. crdeepjournal.org [crdeepjournal.org]
In-Lab Verification of 2-Chloroethyl Phenyl Sulfide Purity: A Comparative Guide to Titrimetric and Instrumental Methods
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. 2-Chloroethyl phenyl sulfide (CEPS), a key intermediate in the synthesis of various pharmaceuticals, is no exception.[1][2] Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides an in-depth comparison of in-lab methods for verifying the purity of this compound, with a focus on traditional titration techniques and modern instrumental alternatives.
The Critical Role of Purity in Synthesis
Impurities in this compound, such as thiophenol, 1,2-dichloroethane, and diphenyl disulfide, can arise from the manufacturing process.[1][2] These contaminants can lead to unwanted side reactions, reduced yield of the desired product, and complications in purification. Therefore, a reliable and accurate method for purity assessment is a cornerstone of quality control in any laboratory utilizing this compound.
Titration: A Classic Approach to Purity Determination
Titrimetric analysis, while a mature technique, offers a cost-effective and often highly accurate means of quantifying specific functional groups within a molecule. For this compound, two distinct titrimetric approaches can be employed to assess its purity by targeting its sulfide and organically bound chlorine moieties.
Iodometric Titration for Sulfide Quantification
The sulfide group in this compound can be quantified via iodometric titration. This method involves the oxidation of the sulfide by a known excess of iodine, followed by back-titration of the unreacted iodine with a standardized sodium thiosulfate solution.[3][4]
Underlying Principle
The fundamental reactions are as follows:
-
Oxidation of Sulfide: R-S-R' + I₂ → R-S(O)-R' + 2I⁻
-
Back-Titration: I₂ (excess) + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻
The difference in the amount of iodine initially added and the amount back-titrated corresponds to the amount of sulfide present in the sample.
Experimental Protocol: Iodometric Titration
Reagents:
-
Standardized 0.1 N Iodine Solution
-
Standardized 0.1 N Sodium Thiosulfate (Na₂S₂O₃) Solution
-
Starch Indicator Solution
-
Glacial Acetic Acid
-
Deionized Water
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL Erlenmeyer flask.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Pipette a precise volume (e.g., 25.00 mL) of standardized 0.1 N iodine solution into the flask.
-
Stopper the flask and allow the reaction to proceed in the dark for 15-20 minutes.
-
Add 100 mL of deionized water.
-
Titrate the excess iodine with standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow.
-
Add a few drops of starch indicator. The solution will turn a deep blue-black.
-
Continue the titration with sodium thiosulfate until the blue color disappears, marking the endpoint.
-
Perform a blank titration using the same procedure but without the this compound sample.
Calculation:
Purity (%) = [((V_blank - V_sample) * N_thiosulfate * M_CEPS) / (W_sample * 2)] * 100
Where:
-
V_blank = Volume of Na₂S₂O₃ used for the blank (mL)
-
V_sample = Volume of Na₂S₂O₃ used for the sample (mL)
-
N_thiosulfate = Normality of the Na₂S₂O₃ solution
-
M_CEPS = Molar mass of this compound (172.68 g/mol )
-
W_sample = Weight of the sample (g)
Argentometric Titration for Chloride Quantification
The covalently bound chlorine in this compound can be determined using argentometric titration after converting the organic halide to an inorganic halide.[5][6] This is typically achieved through a sodium fusion or other decomposition method to liberate the chloride ion, which is then titrated with a standard solution of silver nitrate.
Underlying Principle
-
Decomposition: Organic-Cl + Na → NaCl
-
Precipitation Titration: Ag⁺(aq) + Cl⁻(aq) → AgCl(s)
The endpoint can be detected using various methods, such as the Mohr, Volhard, or Fajans method, or potentiometrically.[6][7]
Experimental Protocol: Argentometric Titration (Potentiometric Endpoint)
Reagents:
-
Standardized 0.1 N Silver Nitrate (AgNO₃) Solution
-
Sodium Metal
-
Ethanol
-
Nitric Acid (concentrated)
-
Deionized Water
Procedure:
-
Decomposition (Sodium Fusion): Caution: This procedure involves handling metallic sodium and should be performed in a fume hood with appropriate personal protective equipment.
-
Place a small, freshly cut piece of sodium metal into a fusion tube.
-
Add a small amount of the this compound sample.
-
Gently heat the tube until the sodium melts and the reaction begins.
-
Heat more strongly until the tube is red hot for a few minutes.
-
Plunge the hot tube into a beaker containing deionized water. The tube will shatter, and the contents will dissolve.
-
Boil the solution to decompose any unreacted sodium.
-
-
Titration:
-
Filter the solution to remove any glass fragments and carbon.
-
Acidify the filtrate with nitric acid.
-
Titrate the solution with standardized 0.1 N silver nitrate using a silver electrode and a reference electrode connected to a potentiometer.
-
The endpoint is determined by the point of maximum potential change.
-
Calculation:
Purity (%) = [(V_AgNO3 * N_AgNO3 * M_CEPS) / W_sample] * 100
Where:
-
V_AgNO3 = Volume of AgNO₃ used for the sample (mL)
-
N_AgNO3 = Normality of the AgNO₃ solution
-
M_CEPS = Molar mass of this compound (172.68 g/mol )
-
W_sample = Weight of the sample (g)
Instrumental Alternatives: A Modern Perspective
While titration methods are robust, they can be labor-intensive and susceptible to interferences. Modern instrumental techniques offer higher throughput, greater sensitivity, and more detailed information about the impurity profile.
Gas Chromatography-Flame Ionization Detector (GC-FID)
GC-FID is a powerful technique for separating and quantifying volatile and semi-volatile organic compounds.[8][9][10] Given that this compound has a boiling point of 90-91 °C at 1 mmHg, it is well-suited for GC analysis.[11][12]
Principle of Operation
A sample is vaporized and injected into a chromatographic column. An inert carrier gas moves the vaporized sample through the column, which contains a stationary phase. Different components of the sample travel through the column at different rates depending on their chemical and physical properties and their interaction with the stationary phase. As each component elutes from the column, it is detected by a flame ionization detector (FID), which generates a signal proportional to the amount of the compound.[8][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique used to separate, identify, and quantify components in a mixture.[14][15][16] It is particularly useful for non-volatile or thermally unstable compounds.[15] For this compound and its potential non-volatile impurities, HPLC provides an excellent analytical tool.[14][17]
Principle of Operation
A liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid mobile phase at high pressure. Each component in the sample interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining molecular structure and can also be used for quantitative analysis to assess purity.[18][19][20] ¹H NMR is particularly useful for organic molecules.[18]
Principle of Operation
NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules.[18][21] The purity of a sample can be determined by comparing the integral of the signals corresponding to the main compound with those of impurities or a known internal standard.
Comparative Analysis of Methods
| Feature | Iodometric Titration | Argentometric Titration | GC-FID | HPLC | NMR Spectroscopy |
| Principle | Redox Titration | Precipitation Titration | Chromatographic Separation | Chromatographic Separation | Nuclear Magnetic Resonance |
| Analyte | Sulfide Moiety | Chloride Moiety | Volatile & Semi-volatile Compounds | Volatile & Non-volatile Compounds | NMR Active Nuclei (e.g., ¹H, ¹³C) |
| Accuracy | High | High (if decomposition is complete) | High | High | High (with internal standard) |
| Precision | High | High | High | High | High |
| Sensitivity | Moderate | Moderate | High | High | Moderate to High |
| Throughput | Low to Moderate | Low | High | High | Moderate |
| Cost | Low | Low | Moderate to High | High | Very High |
| Impurity Profiling | No | No | Yes | Yes | Yes |
| Expertise Required | Moderate | High (due to decomposition) | Moderate | Moderate | High |
Visualizing the Workflow and Comparison
Caption: Experimental workflows for iodometric and argentometric titration of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. nemi.gov [nemi.gov]
- 4. epa.gov [epa.gov]
- 5. quora.com [quora.com]
- 6. Argentometry - Wikipedia [en.wikipedia.org]
- 7. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 8. Gas Chromatography (GC) – Flame Ionization Detection (FID) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. Applications of Gas Chromatography Flame Ionization Detectors | Abcam [phenomenex.com]
- 10. measurlabs.com [measurlabs.com]
- 11. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 12. This compound | 5535-49-9 [amp.chemicalbook.com]
- 13. peakscientific.com [peakscientific.com]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. elgalabwater.com [elgalabwater.com]
- 16. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 17. moravek.com [moravek.com]
- 18. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 19. mdpi.com [mdpi.com]
- 20. jchps.com [jchps.com]
- 21. acdlabs.com [acdlabs.com]
A Guide to Inter-Laboratory Comparison of 2-Chloroethyl Phenyl Sulfide Analysis: Ensuring Accuracy and Comparability in Chemical Threat Agent Simulant Testing
Introduction: The Critical Role of 2-Chloroethyl Phenyl Sulfide in Research and the Imperative for Analytical Consensus
This compound (CEPS), a structural analog of sulfur mustard, serves as a vital simulant in research aimed at developing detection technologies, decontamination protocols, and medical countermeasures for chemical warfare agents. Its use allows scientists to work with a less toxic, yet chemically relevant, compound, thereby advancing our preparedness against chemical threats. The reliability of such research, however, hinges on the accurate and precise quantification of CEPS, often at trace levels in complex environmental or biological matrices.
Core Analytical Methodologies: A Comparative Overview
The analysis of this compound predominantly relies on chromatographic techniques coupled with sensitive detectors. The choice of methodology is often dictated by the sample matrix, the required level of sensitivity, and the available instrumentation. Here, we compare the two most common approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), alongside a discussion of emerging alternative methods.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS is a powerhouse for the analysis of CEPS due to its high separation efficiency and the definitive identification capabilities of mass spectrometry.[1] The volatility of CEPS makes it an ideal candidate for gas chromatography.
Principle: The sample is vaporized and injected into a gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for identification and quantification.
Strengths:
-
High Specificity: Mass spectrometry provides structural information, leading to confident identification.
-
High Sensitivity: Modern GC-MS systems can achieve low limits of detection, often in the parts-per-billion (ppb) range or lower.
-
Versatility: A wide range of volatile and semi-volatile compounds can be analyzed.
Limitations:
-
Matrix Interference: Complex matrices can introduce interfering compounds that may co-elute with CEPS, necessitating thorough sample cleanup.
-
Thermal Degradation: Thermally labile compounds may degrade in the hot injector port of the GC.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Alternative for Less Volatile Analytes and Impurity Profiling
While CEPS is amenable to GC, HPLC offers a complementary approach, particularly for analyzing impurities or degradation products that may be less volatile.[2]
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation occurs based on the differential partitioning of the analytes between the two phases. A UV detector measures the absorbance of the eluting compounds at a specific wavelength.
Strengths:
-
Suitable for a Wide Range of Compounds: Can analyze less volatile and thermally sensitive compounds without derivatization.
-
Robust and Reliable: HPLC is a well-established and reproducible technique.
-
Good for Impurity Analysis: Can effectively separate CEPS from its non-volatile impurities.[2]
Limitations:
-
Lower Specificity than MS: UV detection is not as specific as mass spectrometry and relies on retention time for identification, which can be prone to interference.
-
Moderate Sensitivity: Generally less sensitive than GC-MS for volatile analytes like CEPS.
Emerging and Alternative Analytical Techniques
The field of analytical chemistry is constantly evolving, with new techniques offering potential advantages in speed, sensitivity, and portability.
-
Gas Chromatography with Flame Photometric Detection (GC-FPD): This technique is highly selective for sulfur-containing compounds.[3] The FPD offers excellent sensitivity for sulfur, making it a valuable tool for trace-level analysis of CEPS in complex matrices where hydrocarbon interference can be a challenge for other detectors.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of CEPS degradation products, which are often more polar and less volatile, LC-MS is a powerful tool. It combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry.[6]
-
HPLC with Derivatization: To enhance the sensitivity and selectivity of HPLC for thiols and sulfides, pre- or post-column derivatization can be employed.[7][8][9][10][11] Reagents like monobromobimane react with the sulfur moiety to produce highly fluorescent derivatives, allowing for detection at very low concentrations.[9]
-
Ambient Ionization Mass Spectrometry: Techniques like 3D-printed cone spray ionization (3D-PCSI) offer rapid, in-situ detection of CEPS and other chemical warfare agent simulants in soil with minimal sample preparation.[12][13] This is particularly promising for field applications and rapid screening.
Inter-Laboratory Comparison: A Framework for Ensuring Data Comparability
An inter-laboratory comparison, or proficiency test, is a critical component of a laboratory's quality assurance program.[14] It allows for an objective assessment of a laboratory's performance against its peers and a reference value. The Organisation for the Prohibition of Chemical Weapons (OPCW) conducts regular proficiency tests for its designated laboratories, providing a robust framework that can be adapted for CEPS analysis.[15][16][17][18][19]
Designing an Inter-Laboratory Comparison for CEPS Analysis
A typical inter-laboratory comparison for CEPS would involve a coordinating laboratory preparing and distributing standardized samples to participating laboratories. These samples could include:
-
Reference solutions: CEPS in a pure solvent at known concentrations.
-
Spiked matrix samples: A relevant and homogenized matrix (e.g., soil, water) spiked with a known concentration of CEPS.
-
Blank matrix samples: The same matrix without CEPS to assess for false positives and background interference.
Workflow for an Inter-Laboratory Comparison
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Sulfur Mustard - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Analysis of Sulfur Compound in Gasoline by GC-FPD : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Analytical method development and validation for the quantification of metaldehyde in soil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Post Column Derivatization Using Reaction Flow High Performance Liquid Chromatography Columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Rapid, in situ detection of chemical warfare agent simulants and hydrolysis products in bulk soils by low-cost 3D-printed cone spray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chimia.ch [chimia.ch]
- 15. opcw.org [opcw.org]
- 16. opcw.org [opcw.org]
- 17. opcw.org [opcw.org]
- 18. OPCW Proficiency Test: A Practical Approach Also for Interlaboratory Test on Detection and Identification of Pesticides in Environmental Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to 2-Chloroethyl Phenyl Sulfide as a Reference Standard in Chemical Analysis
In the landscape of chemical analysis, the integrity of quantitative and qualitative assessments hinges on the quality of the reference standards employed. 2-Chloroethyl phenyl sulfide (CEPS), a compound of significant interest due to its dual role as a crucial intermediate in pharmaceutical synthesis and as a simulant for chemical warfare agents, is frequently utilized as a reference standard. This guide provides an in-depth technical comparison of CEPS with its relevant alternatives, supported by experimental data and established analytical protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting the most appropriate reference standard for their specific application.
The Dual Identity of this compound: Context is Key
This compound, with the chemical formula C₈H₉ClS, occupies two distinct yet analytically demanding niches:
-
Pharmaceutical Impurity Reference Standard: CEPS is a pivotal intermediate in the synthesis of Sulfinpyrazone, a uricosuric medication.[1] Consequently, it is also a potential impurity in the final drug product. Its accurate quantification is essential for ensuring the safety and efficacy of Sulfinpyrazone.
-
Chemical Warfare Agent (CWA) Simulant: Due to its structural similarity to sulfur mustard [bis(2-chloroethyl) sulfide], CEPS is widely used as a simulant in the development and validation of analytical methods for the detection of this potent vesicant agent.[2][3]
This dual identity means that the choice of an alternative reference standard is highly dependent on the analytical context.
Comparative Analysis of Reference Standards
The selection of a reference standard is a multi-faceted decision. We will compare CEPS to its most relevant alternatives in both the pharmaceutical and CWA simulant contexts, based on key performance attributes.
In the Context of Sulfinpyrazone Impurity Analysis
The European Pharmacopoeia (EP) provides official reference standards for Sulfinpyrazone and its specified impurities, which serve as the primary alternatives to CEPS in this context.
| Attribute | This compound (CEPS) | Sulfinpyrazone Impurity B (EP Reference Standard) | Sulfinpyrazone Impurity A (EP Reference Standard) |
| Chemical Name | This compound | 1,2-diphenyl-4-[2-(phenylsulfanyl)ethyl]pyrazolidine-3,5-dione | 1,2-diphenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione |
| CAS Number | 5535-49-9 | 3736-92-3 | 1106-50-9 |
| Molecular Formula | C₈H₉ClS | C₂₃H₂₀N₂O₂S | C₂₃H₂₀N₂O₄S |
| Molecular Weight | 172.68 | 388.48 | 420.48 |
| Stated Purity | Typically ≥98% (Commercial suppliers)[4] | Pharmacopoeial Standard | Pharmacopoeial Standard |
| Availability | Widely available from chemical suppliers.[4] | Available from pharmacopoeia authorities and authorized distributors.[5][6] | Available from pharmacopoeia authorities and authorized distributors.[1][7] |
| Certification | Available as a Certified Reference Material (CRM) from some suppliers. | Official EP Reference Standard. | Official EP Reference Standard. |
| Primary Use | As a starting material and potential impurity. | Specified impurity of Sulfinpyrazone. | Specified impurity of Sulfinpyrazone. |
Expert Insights:
For regulatory compliance and lot release testing of Sulfinpyrazone, the use of official pharmacopoeial standards like Impurity A and Impurity B is non-negotiable. However, CEPS remains a valuable reference standard for in-process control during synthesis, where monitoring the consumption of the starting material is critical. Its wider availability and lower cost compared to official pharmacopoeial standards make it a practical choice for process development and optimization studies.
In the Context of Sulfur Mustard Simulant Analysis
In this arena, the alternatives to CEPS are other compounds that mimic the chemical properties of sulfur mustard.
| Attribute | This compound (CEPS) | Thiodiglycol (TDG) | 2-Chloroethyl Ethyl Sulfide (CEES) |
| Chemical Name | This compound | 2,2'-Thiodiethanol | 2-Chloroethyl ethyl sulfide |
| CAS Number | 5535-49-9 | 111-48-8 | 693-07-2 |
| Molecular Formula | C₈H₉ClS | C₄H₁₀O₂S | C₄H₉ClS |
| Molecular Weight | 172.68 | 122.18 | 124.63 |
| Stated Purity | Typically ≥98% | Available as a Certified Reference Material (e.g., 4 mg/mL in Methanol).[8] | Purity of >98% available.[3] |
| Key Property | Simulates the vesicant nature and reactivity of sulfur mustard. | A hydrolysis product of sulfur mustard, often used as a marker of exposure.[9] | A close structural analog of sulfur mustard. |
| Availability | Widely available. | Readily available, including as a CRM.[8] | Available from specialty chemical suppliers. |
Expert Insights:
CEPS and CEES are excellent choices for simulating the intact sulfur mustard molecule in analytical methods, particularly for chromatographic techniques like GC-MS.[3] The choice between them may depend on the specific matrix and the desired volatility. Thiodiglycol, being a hydrolysis product, serves a different but equally important role as a reference standard for monitoring the degradation of sulfur mustard and for biomedical sample analysis to confirm exposure.[9] The availability of Thiodiglycol as a Certified Reference Material from sources like AccuStandard provides a high level of traceability for quantitative methods.[8]
Ensuring Trustworthiness: The Role of Purity and Certification
The reliability of any reference standard is directly tied to its purity and the confidence in that purity value.
Certified Reference Materials (CRMs)
Whenever possible, a Certified Reference Material (CRM) should be used. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[10]
Quantitative NMR (qNMR) for Purity Assessment
For reference standards that are not available as CRMs, or for in-house verification, quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary ratio method for determining purity.[11] It is a non-destructive technique that provides a direct measurement of the analyte concentration against a certified internal standard. The validation of qNMR methods has demonstrated a high level of accuracy and precision, with measurement uncertainties often below 1.5%.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. labiostring.com [labiostring.com]
- 5. dev.klivon.com [dev.klivon.com]
- 6. Sulfinpyrazone impurity B CRS | LGC Standards [lgcstandards.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. accustandard.com [accustandard.com]
- 9. Thiodiglycol | C4H10O2S | CID 5447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2833291.fs1.hubspotusercontent-na1.net [2833291.fs1.hubspotusercontent-na1.net]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. THIODIGLYCOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
A Researcher's Comparative Guide to Isotopic Labeling Strategies for 2-Chloroethyl Phenyl Sulfide
For researchers, scientists, and professionals in drug development, the precise elucidation of metabolic pathways, reaction mechanisms, and environmental fate of xenobiotics is of paramount importance. 2-Chloroethyl phenyl sulfide (CEPS), a molecule of significant interest due to its structural similarity to sulfur mustards, often serves as a simulant in such studies.[1][2][3] Isotopic labeling is a powerful and indispensable technique for unambiguously tracing the journey of CEPS and its metabolites through complex biological or environmental systems.[4]
This guide provides an in-depth comparison of potential isotopic labeling strategies for this compound. While direct, peer-reviewed comparative studies on the isotopic labeling of this specific molecule are not extensively documented, this guide synthesizes established principles of isotopic labeling, synthetic organic chemistry, and analytical techniques to present a robust framework for researchers. We will explore the rationale behind choosing specific isotopes, propose synthetic approaches, and compare the analytical outputs, providing hypothetical yet realistic experimental data to illustrate the performance of each strategy.
The Imperative for Isotopic Labeling of this compound
Understanding the biotransformation of CEPS is crucial for toxicological assessments and the development of potential countermeasures. Isotopic labeling allows researchers to:
-
Trace Metabolic Fates: Unambiguously identify and quantify metabolites of CEPS in complex biological matrices, distinguishing them from endogenous molecules.
-
Elucidate Reaction Mechanisms: Investigate the chemical transformations of CEPS, such as oxidation to the corresponding sulfoxide and sulfone, by tracking the position of the isotopic label.[1]
-
Quantify Bioavailability and Distribution: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of CEPS with high precision using techniques like mass spectrometry.
The choice of isotope—typically stable isotopes like Carbon-13 (¹³C), Sulfur-34 (³⁴S), or Deuterium (²H)—is a critical experimental decision dictated by the research question, synthetic feasibility, and the analytical instrumentation available.
Comparative Analysis of Isotopic Labeling Strategies
We will now compare three primary isotopic labeling approaches for this compound: ¹³C labeling of the ethyl chain, ³⁴S labeling of the sulfide moiety, and ²H (Deuterium) labeling of the phenyl ring.
Carbon-13 (¹³C) Labeling of the Ethyl Moiety
Incorporating ¹³C into the chloroethyl group of CEPS is a robust strategy for tracking the fate of this key structural component.
Rationale and Experimental Causality:
The ethyl group is a likely site of metabolic attack, including oxidation and conjugation. Labeling this part of the molecule provides a clear and stable signal for tracking these transformations. ¹³C is a stable isotope with a low natural abundance (approx. 1.1%), making the signal from the labeled compound distinct and easily quantifiable against the natural background. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools for ¹³C-labeled compounds.[5]
Proposed Synthetic Workflow:
A plausible synthetic route would involve the reaction of sodium thiophenolate with a ¹³C-labeled 1-bromo-2-chloroethane. Commercially available ¹³C-labeled precursors, such as [1,2-¹³C₂]bromoacetic acid, can be adapted for this synthesis.[6]
Experimental Protocol: Synthesis of [1,2-¹³C₂]-2-Chloroethyl phenyl sulfide
-
Preparation of Sodium Thiophenolate: To a stirred solution of thiophenol (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.1 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Nucleophilic Substitution: Cool the sodium thiophenolate solution to 0 °C and add a solution of [1,2-¹³C₂]-1-bromo-2-chloroethane (1.0 eq) in THF dropwise.
-
Reaction and Workup: Stir the reaction mixture at room temperature overnight. Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the ¹³C-labeled CEPS.
Data Presentation and Comparison:
| Parameter | ¹³C-Labeling | ³⁴S-Labeling | ²H-Labeling |
| Isotopic Enrichment | >98% | >95% | >97% |
| Synthetic Yield | Moderate | High | High |
| Label Stability | High | High | Moderate (potential for H/D exchange) |
| Primary Analysis | MS, ¹³C-NMR | MS | MS, ²H-NMR |
| Cost of Precursor | High | Moderate | Low |
Table 1: Comparative performance metrics of different isotopic labeling strategies for this compound (illustrative data).
Sulfur-34 (³⁴S) Labeling
Labeling the sulfur atom with the stable isotope ³⁴S offers a direct way to trace the fate of the sulfide moiety.
Rationale and Experimental Causality:
The sulfur atom is central to the chemistry of CEPS and is the primary site of oxidation to sulfoxide and sulfone.[1] ³⁴S labeling is therefore ideal for studying these specific metabolic pathways. The natural abundance of ³⁴S is approximately 4.2%, which is higher than ¹³C, but still allows for clear differentiation from the unlabeled compound in mass spectrometry.
Proposed Synthetic Workflow:
The synthesis would start with a ³⁴S-labeled thiophenol, which can be prepared from commercially available ³⁴S elemental sulfur.
Experimental Protocol: Synthesis of [³⁴S]-2-Chloroethyl phenyl sulfide
-
Preparation of [³⁴S]-Thiophenol: This would typically involve the reaction of a phenyl Grignard reagent with elemental ³⁴S followed by an acidic workup.
-
Formation of Thiophenolate and Reaction: Following the same procedure as for the ¹³C-labeled synthesis, deprotonate the [³⁴S]-thiophenol and react it with 1-bromo-2-chloroethane.
-
Purification: Purify the product using column chromatography.
Deuterium (²H) Labeling of the Phenyl Ring
Deuterium labeling of the aromatic ring is a cost-effective alternative, particularly for studies where the fate of the phenyl group is of primary interest.
Rationale and Experimental Causality:
Deuterium is a stable isotope of hydrogen. Replacing protons on the phenyl ring with deuterium creates a mass shift that is readily detectable by MS. This approach is useful for studying metabolic transformations on the aromatic ring, such as hydroxylation. However, there is a potential for in vivo H/D exchange, which could complicate data interpretation.
Proposed Synthetic Workflow:
Deuterated thiophenol can be prepared by H/D exchange of thiophenol under acidic or basic conditions with a deuterium source like D₂O.
Experimental Protocol: Synthesis of [²H₅]-2-Chloroethyl phenyl sulfide
-
Preparation of [²H₅]-Thiophenol: Reflux thiophenol with a large excess of D₂O and a catalytic amount of D₂SO₄ for an extended period. Monitor the extent of deuteration by ¹H-NMR.
-
Formation of Thiophenolate and Reaction: Follow the same procedure as for the ¹³C-labeled synthesis, using the deuterated thiophenol.
-
Purification: Purify the product using column chromatography.
Analytical Workflow and Data Interpretation
The analysis of isotopically labeled CEPS and its metabolites typically involves a combination of liquid chromatography-mass spectrometry (LC-MS) for separation and detection, and NMR for structural confirmation.
Illustrative Mass Spectrometry Data:
Upon analysis by LC-MS, the isotopically labeled CEPS will exhibit a characteristic mass shift compared to the unlabeled compound. For example, in the case of its sulfone metabolite:
| Compound | Unlabeled (M) | [1,2-¹³C₂]-labeled (M+2) | [³⁴S]-labeled (M+2) | [²H₅]-labeled (M+5) |
| 2-Chloroethyl phenyl sulfone | 204.00 | 206.01 | 206.00 | 209.03 |
Table 2: Expected exact masses of unlabeled and isotopically labeled 2-Chloroethyl phenyl sulfone.
This clear mass shift allows for the selective detection and quantification of the labeled species and their metabolites, even in complex matrices.
Conclusion and Recommendations
The choice of an isotopic labeling strategy for this compound is a multi-faceted decision.
-
¹³C-labeling of the ethyl chain offers high stability and is ideal for tracking the fate of this reactive part of the molecule. It is, however, the most expensive option.
-
³⁴S-labeling provides a direct and elegant way to study the oxidation of the sulfide moiety, a key metabolic pathway.
-
²H-labeling of the phenyl ring is a cost-effective method for tracing the aromatic portion of the molecule, though the potential for H/D exchange must be considered.
For most metabolic and ADME studies, ¹³C-labeling is recommended as the gold standard due to the stability of the label and the wealth of information it can provide through both MS and NMR analysis. However, for studies specifically focused on sulfur oxidation, ³⁴S-labeling presents a highly targeted and effective alternative.
By carefully considering the research objectives and the strengths and weaknesses of each approach, scientists can design robust isotopic labeling studies to unravel the complex behavior of this compound in biological and environmental systems.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. This compound, 98% 5535-49-9 India [ottokemi.com]
- 3. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Definitive Guide to the Proper Disposal of 2-Chloroethyl Phenyl Sulfide
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
As researchers and drug development professionals, our work with reactive chemical intermediates like 2-Chloroethyl phenyl sulfide is foundational to innovation. However, with the power of such molecules comes the profound responsibility of handling and disposing of them with the utmost care. This guide moves beyond mere procedural lists to provide a deep, technically-grounded framework for the safe disposal of this compound, ensuring the protection of personnel, facilities, and the environment. The protocols herein are designed to be a self-validating system, grounded in established safety science and regulatory compliance.
Section 1: Hazard Assessment & Chemical Profile
This compound (CEPS) is a sulfur mustard simulant, meaning it shares structural and reactivity characteristics with chemical warfare agents.[1][2] Its hazard profile is dominated by its potent corrosive and toxic properties.[3][4] Understanding these intrinsic hazards is the non-negotiable first step in establishing a safe disposal workflow.
Key Hazards:
-
Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin.[3][4]
-
Corrosivity: It causes severe skin burns and serious eye damage.[3][5]
-
Reactivity: It is sensitive to moisture and hygroscopic.[3] Incompatible with strong oxidizing agents.[3] Thermal decomposition can release highly toxic gases, including sulfur oxides and hydrogen chloride gas.[3]
| Property | Value | Source |
| CAS Number | 5535-49-9 | [3][6] |
| Molecular Formula | C₈H₉ClS | [3][4] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 90-91 °C @ 1 mmHg | [2][6] |
| Density | ~1.174 g/mL at 25 °C | [1][6] |
| Flash Point | 104 °C (219.2 °F) | [3][6] |
| Hazard Classifications | Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Corrosion 1B; Eye Damage 1 | [3][4] |
Section 2: Personal Protective Equipment (PPE) & Engineering Controls
Given the severe hazards of this compound, a multi-layered approach to exposure prevention is mandatory. This involves a combination of engineering controls and a comprehensive PPE suite.
Engineering Control: The Chemical Fume Hood All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood. This is the primary engineering control designed to contain vapors and prevent inhalation exposure.
Mandatory PPE Ensemble The selection of PPE is not merely a checklist; it is a system designed to protect against specific routes of exposure.
-
Respiratory Protection: A full-face respirator with a combination organic vapor/acid gas/particulate cartridge (such as an ABEK type) is recommended to protect against inhalation of vapors and potential aerosols.[6][7] A proper fit test is essential to ensure the respirator provides a protective seal.[7]
-
Eye and Face Protection: Safety goggles are insufficient. A full-face respirator or a combination of a face shield and chemical splash goggles must be used to protect against severe eye damage from splashes.[6][8][9]
-
Skin Protection:
-
Gloves: Double-gloving is required.[8] An inner nitrile glove should be worn, with a heavier, chemical-resistant outer glove (e.g., Silver Shield® or neoprene) over it.[10] Gloves must be inspected for any signs of degradation or puncture before each use.
-
Body Protection: A disposable, back-closing chemical-resistant gown or coverall (e.g., Tychem®) is necessary to protect against skin contact from spills or splashes.[8][10] Standard cotton lab coats do not provide adequate protection against this liquid.
-
-
Foot Protection: Closed-toe shoes made of a non-porous material are required.[11] For any tasks involving larger quantities or transfers, disposable, chemical-resistant shoe covers should be worn.[8]
Protocol: Donning and Doffing PPE
-
Donning (Putting On): Perform in a clean area.
-
Put on inner nitrile gloves.
-
Put on the chemical-resistant gown or coverall.
-
Put on the respirator and perform a positive/negative pressure seal check.
-
Put on eye/face protection (if not using a full-face respirator).
-
Put on outer chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
-
Doffing (Taking Off): This is a critical step to avoid cross-contamination.
-
Remove the outer gloves first, peeling them off so they are inside out.
-
Remove the gown by rolling it down from the shoulders, turning it inside out to contain contaminants. The inner gloves are peeled off simultaneously and contained within the gown.
-
Remove face shield/goggles from the back.
-
Remove the respirator from the back.
-
Immediately wash hands thoroughly with soap and water.[8]
-
Section 3: Emergency Procedures & Spill Management
Immediate and correct action during an exposure or spill is critical to mitigating harm.
First Aid: In Case of Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing.[3][12][13] Seek immediate medical attention. Do not delay.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[3][14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[3][15] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or oxygen.[15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[4][12] Seek immediate medical attention.
Spill Management Protocol
The response protocol is dictated by the volume and location of the spill.
-
Minor Spill (Contained within a Fume Hood):
-
Ensure all appropriate PPE is donned.
-
Contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[3][16] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbent material into a designated, pre-labeled hazardous waste container.
-
Decontaminate the spill surface (see Section 5).
-
Package and label all contaminated materials (absorbent, PPE) as hazardous waste for disposal.
-
-
Major Spill (Outside of a Fume Hood or Large Volume):
-
Evacuate the immediate area and alert all nearby personnel.[13][17]
-
If the substance is volatile or presents a fire hazard, turn off all ignition sources if it is safe to do so.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[13][14]
-
DO NOT ATTEMPT TO CLEAN UP A MAJOR SPILL YOURSELF. [13] Wait for trained emergency responders.
-
Section 4: The Core Disposal Workflow
The fundamental principle of disposal is that this compound is a halogenated organic compound . This classification dictates its entire waste stream lifecycle.[18] It must never be disposed of down the drain or mixed with non-halogenated solvent waste.[19][20] The higher cost and specific treatment methods for halogenated waste are due to the need for specialized high-temperature incineration and scrubbing systems to prevent the formation of persistent environmental pollutants.[20]
Disposal Workflow Diagram
Caption: Workflow for the compliant disposal of this compound waste.
Step-by-Step Disposal Protocol
-
Waste Identification: All materials that have come into contact with this compound are considered hazardous waste. This includes residual liquid, contaminated reaction vessels, pipette tips, gloves, and absorbent materials from spills.
-
Container Selection: Use a designated hazardous waste container that is chemically compatible with halogenated organics. A glass bottle with a Teflon-lined screw cap is appropriate. Ensure the container is in good condition with no cracks or leaks.[19]
-
Labeling: As soon as the first drop of waste is added, the container must be labeled.[19][20] Use your institution's official hazardous waste tag. Clearly write "Hazardous Waste" and list the full chemical name: "this compound". Do not use abbreviations.
-
Segregation: This is the most critical step. The waste container for this compound must be kept separate from non-halogenated organic waste (e.g., acetone, hexane, ethanol) and all other waste streams.[18][20]
-
Accumulation: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within the lab. The SAA should provide secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.
-
Final Disposal: Once the container is full or you are finished generating this waste stream, follow your institution's procedures to request a pickup from your EHS department. They will arrange for a licensed hazardous waste management company to transport the waste for proper disposal, typically via high-temperature incineration.[18]
Section 5: Decontamination & Neutralization Principles
While bulk disposal must be handled by licensed professionals, decontamination of contaminated equipment and surfaces is a laboratory-level responsibility. Because this compound is an analog of sulfur mustard, we can draw upon research into mustard agent decontamination.[21][22]
The primary mechanisms for neutralizing CEPS involve nucleophilic substitution or oxidation to render the molecule less toxic.[23][24]
-
Hydrolysis: While CEPS does hydrolyze, its poor solubility in water makes aqueous solutions alone inefficient for decontamination.[22][25]
-
Chemical Neutralization: Research shows that nucleophilic reagents can effectively neutralize sulfur mustard analogs.[23][26] A common laboratory decontamination procedure involves rinsing glassware with a suitable organic solvent (like ethanol or isopropanol) to remove the bulk of the material, followed by a soak in a basic solution (e.g., Decon solution or a dilute sodium hydroxide/ethanol mixture) to promote hydrolysis and dehydrochlorination.
Caution: Never mix incompatible chemicals. For instance, do not add bleach (a strong oxidizer) directly to concentrated organic waste, as this can cause a violent reaction.
Section 6: Regulatory Context
The disposal of this compound is governed by a network of regulations. In the United States, this includes the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it falls under specific waste codes.[27][28] Adherence to the protocols outlined in this guide, in conjunction with your specific institutional and local regulations, is not optional—it is a legal requirement.
By integrating a deep understanding of the chemical's hazards with meticulous, step-by-step protocols, we can handle and dispose of this compound responsibly, upholding our commitment to safety and scientific integrity.
References
- 1. This compound, 98% 5535-49-9 India [ottokemi.com]
- 2. This compound | 5535-49-9 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
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- 6. 2-クロロエチルフェニルスルフィド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. PPE for Hazardous Chemicals [canadasafetytraining.com]
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- 19. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 20. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 21. A simple and economical chemical neutralization method for the destruction of sulfur mustard and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. apps.dtic.mil [apps.dtic.mil]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
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- 26. Methimazole, an Effective Neutralizing Agent of the Sulfur Mustard Derivative 2-Chloroethyl Ethyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. View Document - California Code of Regulations [govt.westlaw.com]
A Senior Application Scientist's Guide to Handling 2-Chloroethyl Phenyl Sulfide
Foreword: As a potent analog and simulant for sulfur mustard chemical warfare agents, 2-Chloroethyl phenyl sulfide demands the highest level of respect and meticulous handling in a laboratory setting.[1][2] This guide moves beyond mere compliance, offering a framework for building a self-validating system of safety. Here, we explain the causality behind each recommendation, empowering you, the researcher, to make informed decisions that ensure your safety and the integrity of your work.
Hazard Analysis: Understanding the Adversary
This compound is a multi-faceted hazard. Its risk profile is not singular but a combination of acute toxicity, severe corrosivity, and potential carcinogenicity.[3][4] A failure to appreciate any one of these threats can lead to catastrophic failure in safety protocols.
| Hazard Classification | Description | Immediate Implications for Handling |
| Acute Toxicity | Category 3 or 4 (Dermal, Inhalation, Oral): Harmful or toxic if it comes into contact with skin, is inhaled, or is swallowed.[3][5][6] | All handling must be performed within certified engineering controls to prevent vapor inhalation. Dermal contact must be strictly avoided through appropriate glove and body protection. |
| Skin Corrosion | Category 1B: Causes severe skin burns and irreversible eye damage upon contact.[4][5][6] | Selection of appropriate, chemical-resistant gloves and full eye/face protection is non-negotiable. Any contamination requires immediate and thorough decontamination. |
| Carcinogenicity | Category 1A/1B (Suspected): May cause cancer.[3][4] | This classification elevates the handling requirements, mandating work in designated areas and strict protocols to prevent any level of exposure. All waste generated is considered carcinogenic. |
| Reactivity | Moisture Sensitive/Hygroscopic: Reacts with water/moisture.[6] Thermal Decomposition: Releases toxic gases (Sulfur oxides, Hydrogen chloride) when heated.[5][6] | Store in a dry, inert atmosphere. Avoid heat and incompatible materials like strong oxidizing agents.[6] |
The Hierarchy of Controls: Your Primary Defense
Personal Protective Equipment (PPE) is the last line of defense, not the first. The foundation of safety when handling this compound is the systematic reduction of risk through engineering and administrative controls.
-
Engineering Control (Mandatory): All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[6] The fume hood contains vapors and aerosols, protecting you from the primary inhalation hazard.
-
Administrative Controls (Essential):
-
Designated Area: Due to its carcinogenicity, all work with this compound must occur in a clearly marked "Designated Area" to contain contamination.[7][8]
-
Chemical Hygiene Plan (CHP): Your institution's CHP, as mandated by OSHA (29 CFR 1910.1450), is the governing document for all laboratory chemical work.[9][10][11] This guide serves as a specialized supplement to your CHP.
-
Training: Never handle this chemical without prior, documented training on its specific hazards and the procedures outlined in this guide and your lab's standard operating procedures (SOPs).
-
Personal Protective Equipment (PPE): A System for Total Coverage
The selection of PPE must be deliberate and matched to the level of risk for the specific task. Below is a tiered approach.
| Risk Level | Example Tasks | Required PPE Ensemble |
| Low | Transporting sealed containers within the lab. | Lab coat, safety glasses, single pair of nitrile gloves. |
| Medium | Standard laboratory operations inside a fume hood (weighing <1g, dilutions, transfers). | Chemical-resistant lab coat (or disposable gown), chemical safety goggles, face shield, double nitrile gloves. |
| High | Large-scale operations (>1g), spill clean-up, potential for splashing. | Chemical-resistant coveralls (e.g., Tychem®), chemical safety goggles, face shield, double gloves (nitrile inner, neoprene or butyl rubber outer), shoe covers.[12] |
Detailed PPE Specifications
-
Eye/Face Protection:
-
Chemical Safety Goggles: Must be worn at all times in the designated area.
-
Face Shield: A full-face shield is required over safety goggles during any transfer, reaction quenching, or other operation with a splash potential.[5][13] This is a direct countermeasure to the severe eye damage classification.
-
-
Hand Protection:
-
Double Gloving: This is mandatory.[14] An inner nitrile glove provides a second barrier in case the outer glove is breached. The outer glove should have superior chemical resistance.
-
Glove Material: While nitrile gloves offer good general protection, for extended work or higher-risk tasks, an outer glove of neoprene or butyl rubber is recommended.[15] Always consult the glove manufacturer's resistance data.
-
Inspection and Replacement: Inspect gloves for any signs of degradation or puncture before each use.[16] If contact with the chemical occurs, remove gloves immediately using the proper technique, and wash your hands. Change gloves frequently.
-
-
Body Protection:
-
A disposable, back-closing gown or a chemical-resistant lab coat is the minimum requirement.
-
For high-risk tasks, disposable chemical-resistant coveralls are necessary to prevent the contamination of personal clothing.[12]
-
-
Respiratory Protection:
-
Under normal operating conditions within a certified fume hood, no respiratory protection is required.
-
Emergency/Spill Response: In the event of a significant spill or failure of the fume hood, a full-face respirator with a combination ABEK-type filter cartridge is required.[3] The ABEK designation ensures protection against Organic vapors (A), Inorganic gases (B), Acid gases (E), and Ammonia (K), covering the potential decomposition products. For large, uncontrolled releases, a Self-Contained Breathing Apparatus (SCBA) is necessary and should only be used by trained emergency responders.[17][18]
-
Operational Plan: A Step-by-Step Workflow
This workflow diagram illustrates the critical stages of a safe handling procedure. Each step is a control point designed to minimize exposure.
Caption: High-level workflow for handling this compound.
Experimental Protocol: Donning and Doffing PPE
Donning Sequence (Putting On):
-
Gown/Coveralls: Put on the disposable gown or coveralls, ensuring complete coverage and secure fastenings.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second, chemically-resistant outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
-
Eye/Face Protection: Put on chemical safety goggles, followed by a face shield.
Doffing Sequence (Removal - Critical to prevent contamination):
-
Outer Gloves: In the designated area, remove the outer gloves without touching your skin. Peel them off from the cuff, turning them inside out as you remove them. Dispose of them immediately in the hazardous waste container.
-
Gown/Coveralls & Inner Gloves: Untie the gown. As you roll it down from your shoulders, turning it inside out, simultaneously peel off the inner gloves so they are contained within the removed gown.[14]
-
Face Shield/Goggles: Remove the face shield and goggles from the back of your head.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[16]
Emergency Procedures: Planning for Failure
Spill Response
The immediate response to a spill is critical. The following decision tree outlines the correct procedure.
Caption: Decision workflow for responding to a chemical spill.
First Aid and Exposure Response
Immediate action is required. All exposures must be followed by professional medical evaluation.[5][6]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Use a safety shower if necessary.[5][6]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[5][6]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Do not perform mouth-to-mouth resuscitation.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5]
In all cases, call emergency medical services immediately and provide them with the Safety Data Sheet (SDS).
Decontamination and Waste Disposal Plan
All materials that come into contact with this compound are considered hazardous waste.
Decontamination:
-
Work Surfaces: At the end of the procedure, wipe down the designated work area within the fume hood with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Glassware/Equipment: Rinse equipment with a small amount of an appropriate solvent inside the fume hood. Collect this rinse as hazardous waste. Then, wash the glassware according to standard laboratory procedures.
Waste Disposal:
-
Classification: This material is classified as hazardous waste.[5]
-
Containment: All solid waste (gloves, gowns, absorbent material) and liquid waste (unused chemical, solvent rinses) must be collected in separate, clearly labeled, leak-proof containers.
-
Labeling: The waste container label must include:
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[20][21] Do not pour any amount down the drain.[5]
References
- 1. This compound, 98% 5535-49-9 India [ottokemi.com]
- 2. This compound | 5535-49-9 [chemicalbook.com]
- 3. 2-氯乙基苯基硫醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Buy this compound | 5535-49-9 [smolecule.com]
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- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
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- 11. compliancy-group.com [compliancy-group.com]
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- 13. hsa.ie [hsa.ie]
- 14. benchchem.com [benchchem.com]
- 15. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 16. artsci.usu.edu [artsci.usu.edu]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. int-enviroguard.com [int-enviroguard.com]
- 19. OSHA Guidelines For Labeling Laboratory Chemicals | Spill Containment Blog [absorbentsonline.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
Retrosynthesis Analysis
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|---|---|
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
